2-Ethoxy-1,3-oxazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-ethoxy-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6-7-4(3-11-6)5(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWCITRELJZQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665193 | |
| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-09-5 | |
| Record name | 2-Ethoxy-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Ethoxy-1,3-oxazole-4-carboxylic acid
Abstract
The oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a focal point in medicinal chemistry and drug discovery.[2] This guide provides an in-depth, scientifically grounded methodology for the synthesis and comprehensive characterization of 2-Ethoxy-1,3-oxazole-4-carboxylic acid, a valuable building block for chemical synthesis. We will elucidate the causal reasoning behind the chosen synthetic strategy, present detailed, self-validating experimental protocols, and outline a full suite of analytical techniques for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and robust approach to this important chemical entity.
Introduction: The Strategic Importance of the Oxazole Core
Oxazole-containing molecules exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The 2,4-disubstituted oxazole framework, in particular, serves as a versatile platform for constructing complex molecular architectures. The target molecule, this compound, combines three key features:
-
The Oxazole Ring: A stable, aromatic heterocycle that acts as a rigid scaffold.
-
A 2-Ethoxy Group: An electron-donating group that can modulate the electronic properties of the ring and offer a potential metabolic soft spot or a point for further functionalization.
-
A 4-Carboxylic Acid Group: A critical functional handle for forming amide bonds, esters, or engaging in hydrogen-bonding interactions with biological targets. It also significantly influences the compound's solubility and pharmacokinetic profile.[3]
This guide details a logical and efficient two-step synthetic sequence, beginning with the construction of the corresponding ethyl ester followed by a straightforward saponification.
Synthetic Strategy and Experimental Protocols
The chosen synthetic pathway is designed for efficiency and reliability, utilizing commercially available starting materials. The core of the strategy involves the formation of the oxazole ring via a condensation and cyclization reaction, followed by ester hydrolysis to unmask the target carboxylic acid.
Visualized Synthetic Workflow
Caption: Figure 1: Two-Step Synthesis of this compound.
Part 2.1: Synthesis of Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate
Rationale: This step constructs the core heterocyclic system. The reaction between diethyl (ethoxymethylene)malonate (DEEMM) and an amino ester is a well-established method for forming substituted oxazoles. DEEMM is a highly versatile C3 building block used extensively in heterocyclic synthesis, notably in the Gould-Jacobs reaction.[4] Here, ethyl 2-amino-2-ethoxyacetate provides the nitrogen and the C2-substituent of the oxazole ring. Toluene is chosen as the solvent to allow for azeotropic removal of water and ethanol, driving the reaction equilibrium towards the product. p-Toluenesulfonic acid (p-TSA) serves as an effective acid catalyst for both the initial condensation and the subsequent cyclization/dehydration.
Detailed Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add diethyl (ethoxymethylene)malonate (DEEMM) (21.6 g, 100 mmol, 1.0 eq) and ethyl 2-amino-2-ethoxyacetate hydrochloride (18.4 g, 100 mmol, 1.0 eq).
-
Reagents: Add toluene (150 mL) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Monitor the reaction by observing the collection of water/ethanol in the Dean-Stark trap. Continue refluxing for 6-8 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate as a pale yellow oil.
Part 2.2: Synthesis of this compound
Rationale: Saponification is a classic and highly reliable method for converting an ester to a carboxylic acid.[5] A mixture of ethanol and water is used as the solvent to ensure the solubility of both the ester starting material and the sodium hydroxide reagent. The reaction is typically rapid at elevated temperatures. An acidic work-up is crucial to protonate the intermediate carboxylate salt, precipitating the desired carboxylic acid product.
Detailed Protocol:
-
Setup: In a 250 mL round-bottom flask, dissolve Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate (18.5 g, 92 mmol, 1.0 eq) in a mixture of ethanol (80 mL) and water (40 mL).
-
Reagent Addition: To this solution, add sodium hydroxide (5.5 g, 138 mmol, 1.5 eq) and stir the mixture at 60 °C for 2 hours. Monitor the reaction progress by TLC until the starting ester is no longer visible.
-
Work-up (Part 1): Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.
-
Work-up (Part 2): Transfer the solution to a beaker and cool in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate will form.
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).
-
Purification: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.
Comprehensive Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Data Summary Table
| Parameter | Technique | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Molecular Formula | - | C₇H₉NO₄ |
| Molecular Weight | - | 171.15 g/mol |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~13.5 (s, 1H, COOH), 8.65 (s, 1H, oxazole H5), 4.40 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~165.0 (C=O, acid), 162.5 (C2), 145.0 (C5), 130.0 (C4), 68.0 (OCH₂), 14.5 (CH₃) |
| IR Spectroscopy | KBr Pellet, cm⁻¹ | 3300-2500 (broad, O-H), 1720-1700 (strong, C=O), 1610 (C=N), 1100 (C-O-C) |
| Mass Spectrometry | ESI-MS | [M-H]⁻ at m/z 170.04 |
Analysis of Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the structure. The downfield signal around 13.5 ppm is characteristic of a carboxylic acid proton, which is often broad due to hydrogen bonding and exchange.[6] The singlet at ~8.65 ppm corresponds to the lone proton on the oxazole ring (H5). The quartet and triplet signals are classic indicators of an ethoxy group.
-
¹³C NMR Spectroscopy: The carbon spectrum corroborates the proposed structure. The carbonyl carbon of the carboxylic acid appears significantly downfield (~165.0 ppm).[6] The three distinct signals for the oxazole ring carbons (C2, C4, C5) confirm the heterocyclic core, and the signals for the ethoxy group appear in the expected aliphatic region.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups. The most prominent feature for a carboxylic acid is the very broad absorption band from 3300 to 2500 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded dimer.[7] This band often obscures C-H stretches. A strong, sharp absorption between 1720 and 1700 cm⁻¹ confirms the presence of the carbonyl (C=O) group.[8][9] Additional peaks corresponding to the C=N and C-O-C stretches of the oxazole ring provide further confirmation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry in negative mode (ESI-) is ideal for analyzing carboxylic acids. The expected result is the deprotonated molecule, [M-H]⁻, which should appear at an m/z value of 170.04, confirming the molecular weight of 171.15 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Visualized Characterization Workflow
Caption: Figure 2: Analytical Workflow for Structural Verification.
Conclusion and Future Outlook
This guide has presented a robust and reproducible methodology for the synthesis of this compound. The two-step approach is efficient and relies on well-understood chemical transformations, making it suitable for both academic research and process development settings. The comprehensive characterization plan provides a clear framework for validating the structural integrity and purity of the final compound, adhering to the principles of scientific rigor.
As a versatile chemical building block, this compound is primed for application in various research endeavors. Its carboxylic acid handle allows for straightforward incorporation into peptide synthesis, combinatorial library generation, and the development of targeted covalent inhibitors. The 2-ethoxy-oxazole core provides a unique scaffold for exploring structure-activity relationships in the pursuit of novel therapeutic agents.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information. RSC.
-
Reddy, K. L., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
-
Abd-El-Aziz, A. S., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Available at: [Link]
-
National Institutes of Health. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Available at: [Link]
-
ResearchGate. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethyl-1,3-oxazole-4-carboxylic acid (C6H7NO3). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]
-
Journal of Advanced Sport Sciences. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]
Sources
- 1. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to the Physicochemical Properties, Synthesis, and Application of 2-Ethoxy-1,3-oxazole-4-carboxylic acid
Abstract
2-Ethoxy-1,3-oxazole-4-carboxylic acid represents a class of substituted heterocyclic compounds with significant potential in medicinal chemistry and materials science. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2] This technical guide provides a comprehensive overview of this specific derivative, addressing a notable scarcity of direct experimental data in public literature. By leveraging established principles of oxazole chemistry and data from analogous structures, we present predicted physicochemical properties, a robust and detailed synthetic pathway, a workflow for analytical characterization, and an exploration of its potential reactivity and applications. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound as a versatile chemical building block.
The Oxazole Scaffold: A Cornerstone in Modern Chemistry
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of paramount importance in the field of drug discovery, primarily because it is not commonly found in mammals, making it an attractive, novel scaffold for developing potentially bioactive molecules.[1] Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. Their utility extends beyond pharmaceuticals into agrochemicals and material science, where the unique electronic and structural characteristics of the oxazole ring can be harnessed to create advanced functional materials.[3] Understanding the synthesis and properties of specifically substituted oxazoles, such as the title compound, is crucial for unlocking new therapeutic and technological innovations.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₇H₉NO₄ | Calculated from structure |
| Molecular Weight | 171.15 g/mol | Calculated from structure[5] |
| Appearance | White to pale yellow solid | Based on similar oxazole carboxylates[3] |
| pKa | ~3.0 - 4.0 | The carboxylic acid is expected to be acidic, influenced by the electron-withdrawing nature of the oxazole ring. Similar to oxazole-4-carboxylic acid (pKa ~3.39)[6]. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Low solubility in water and nonpolar solvents. | The polar carboxylic acid group will dominate solubility, favoring polar protic and aprotic solvents. |
| Stability | Stable under standard conditions. Sensitive to strong acids. | Oxazole rings are known to be labile under strongly acidic conditions, which can lead to hydrolysis and ring-opening.[7] The 2-ethoxy group is generally stable but can be cleaved under harsh conditions. |
| Storage | Store at 2-8°C in a dry, inert atmosphere. | Recommended to prevent potential degradation, particularly from acidic vapors or moisture.[8] |
Synthesis and Purification Strategy
The most logical and field-proven approach to synthesizing this compound is via the saponification of its corresponding ethyl ester. This strategy avoids the potential instability and side reactions associated with direct construction of the acid-functionalized oxazole. Research on related structures has shown that an ethoxy substituent can stabilize the oxazole ring during saponification with a base like lithium hydroxide.[9]
Proposed Synthetic Pathway
The proposed synthesis is a two-stage process beginning with the formation of the key intermediate, Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate, followed by a controlled hydrolysis to yield the final product.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol: Synthesis of Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate (Intermediate)
This protocol is adapted from established methods for synthesizing 4,5-disubstituted oxazoles from isocyanoacetates.[10] The reaction involves the cyclocondensation of an isocyanide with an activated carboxylate equivalent.
Materials:
-
Ethyl isocyanoacetate (1.0 equiv)
-
Diethyl oxalate (1.2 equiv)
-
Sodium ethoxide (NaOEt) in ethanol (21% w/w, 1.1 equiv)
-
Anhydrous ethanol (reaction solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous ethanol. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium ethoxide solution to the ethanol. To this cooled solution, add ethyl isocyanoacetate dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Cyclization: After the addition is complete, add diethyl oxalate dropwise via the dropping funnel. The causality here is to maintain a low temperature to control the exothermicity of the condensation reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3x). The use of a mild base like NaHCO₃ in the wash step is to neutralize any unreacted acidic species without hydrolyzing the ester product.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃, then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure ethyl ester intermediate.
Experimental Protocol: Saponification to this compound
This step uses lithium hydroxide for a clean and efficient hydrolysis of the ester to the carboxylic acid.[9]
Materials:
-
Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv)
-
Tetrahydrofuran (THF) and Water (3:1 v/v mixture)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the ethyl ester intermediate in a THF/water mixture in a round-bottom flask.
-
Hydrolysis: Add LiOH·H₂O to the solution and stir at room temperature. The reaction is self-validating; completion can be monitored by TLC by observing the disappearance of the higher-Rf ester spot and the appearance of a baseline spot for the carboxylate salt.
-
Solvent Removal: Once the reaction is complete (typically 2-4 hours), remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. The carboxylic acid product will precipitate out of the solution. This step is critical; slow addition prevents localized heating that could degrade the acid-sensitive oxazole ring.
-
Isolation: Collect the precipitate by vacuum filtration, washing with cold water.
-
Purification: If necessary, the solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final product with high purity.
Reactivity and Chemical Behavior
The chemical reactivity of the title compound is dictated by its three key functional domains: the carboxylic acid, the ethoxy group, and the oxazole ring.
Caption: Key reactive sites on this compound.
-
Carboxylic Acid Group: This is the most reactive site for transformations common in drug development. It readily undergoes esterification, reduction to the corresponding alcohol, and, most importantly, amide bond formation with amines using standard coupling reagents (e.g., HATU, EDC) to generate a diverse library of derivatives.[9]
-
Oxazole Ring at C5: The oxazole ring is electron-rich. Electrophilic substitution reactions, such as halogenation or nitration, are expected to occur preferentially at the C5 position, which is the most nucleophilic carbon on the ring.[11]
-
General Ring Reactivity: The oxazole ring can act as a diene in Diels-Alder reactions with potent dienophiles, leading to pyridine derivatives after a subsequent elimination step.[11] However, its most critical property is its lability in strong aqueous acid, which can cause hydrolytic cleavage.[7]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound requires a multi-technique analytical approach.
Caption: Standard analytical workflow for structural confirmation and purity assessment.
-
¹H NMR Spectroscopy: Expected signals would include: a triplet and quartet for the ethoxy group (~1.4 and 4.5 ppm, respectively), a singlet for the C5-proton of the oxazole ring (~8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR Spectroscopy: Key predicted chemical shifts would include the carboxylic carbonyl (~160-165 ppm), the oxazole carbons (C2, C4, C5, typically in the 120-160 ppm range), and the ethoxy carbons (~60-70 ppm for O-CH₂ and ~14-16 ppm for CH₃).
-
Mass Spectrometry (MS): Using High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), the expected [M+H]⁺ ion would be at m/z 172.0604 and the [M-H]⁻ ion at m/z 170.0459. This provides confirmation of the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and C-O stretches associated with the ether and oxazole ring (~1050-1250 cm⁻¹).[12]
-
High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid, with UV detection.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valuable building block for several reasons:
-
Scaffold for Library Synthesis: The carboxylic acid handle is an ideal attachment point for combinatorial chemistry, allowing for the rapid synthesis of large libraries of amides and esters for screening against biological targets.
-
Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for other aromatic systems or amide bonds, a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability and cell permeability.
-
Intermediate for Complex Heterocycles: The inherent reactivity of the oxazole ring allows it to be used as a precursor for constructing more complex, fused heterocyclic systems.[11]
The presence of the ethoxy group provides a degree of lipophilicity and can engage in specific hydrogen bond acceptor interactions within a target protein, making this a rationally designed fragment for fragment-based drug discovery campaigns.
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. Storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8]
-
Safety: The compound is expected to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and direct contact. In case of contact, wash affected areas thoroughly with water.
References
-
ChemSynthesis. (n.d.). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Ethoxypropyl)-1,3-oxazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-1,3-oxazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Iraqi Journal of Science. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-ethyl-1,3-oxazole-4-carboxylic acid (C6H7NO3). Retrieved from [Link]
-
ResearchGate. (2019). Preparation and reactivity of 2-(furan-2-yl)acenaphtho[1,2-d]oxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 4-Oxazolecarboxylic acid, 97%. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-isopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Retrieved from [Link]
-
An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah Repository. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Ethyl-1,3-oxazole-4-carboxylic acid | C6H7NO3 | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid | C7H9NO4 | CID 62235389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxazole-4-carboxylic acid | 23012-13-7 [chemicalbook.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 4-Oxazolecarboxylic acid, 97% 23012-13-7-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Strategic Utility of 2-Ethoxy-1,3-oxazole-4-carboxylic Acid: A Heterocyclic Linchpin in Complex Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Ethoxy-1,3-oxazole-4-carboxylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and complex molecule synthesis. We will dissect its structural attributes, plausible synthetic pathways, and characteristic reactivity, with a particular focus on its application as a masked diene in Diels-Alder cycloadditions for the construction of highly substituted pyridine scaffolds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this and related oxazole derivatives for the efficient synthesis of novel chemical entities.
Introduction: The Oxazole Core in Modern Chemistry
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its derivatives are known to exhibit a wide range of biological activities.[1] The strategic placement of functional groups on the oxazole ring allows for a diverse array of chemical transformations, making it a valuable intermediate in organic synthesis. This compound, with its unique substitution pattern, offers a compelling combination of functionalities: an electron-rich alkoxy group at the 2-position, which activates the oxazole ring for specific reactions, and a carboxylic acid at the 4-position, providing a handle for further derivatization.
Physicochemical Properties and Spectroscopic Profile
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on the analysis of closely related structures, such as ethyl 2-amino-1,3-oxazole-4-carboxylate and various substituted oxazole carboxylates.[2][3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₆H₇NO₄ | Based on chemical structure |
| Molecular Weight | 157.12 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small organic carboxylic acids |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF) | Expected due to the presence of the carboxylic acid and ethoxy groups |
| pKa | ~3-4 | Similar to other aromatic carboxylic acids |
Predicted Spectroscopic Data:
-
¹H NMR: The proton on the oxazole ring (at the 5-position) is expected to appear as a singlet in the aromatic region. The ethoxy group will show a characteristic triplet and quartet. The carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the oxazole ring, and the ethoxy group carbons. The carbon at the 2-position bearing the ethoxy group will be significantly shifted downfield.
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C=N and C-O stretches of the oxazole ring.
Synthesis of this compound: A Proposed Pathway
Diagram 1: Proposed Synthesis of this compound
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-Ethoxy-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Ethoxy-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a reliable predicted spectroscopic profile. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this molecule in research and development settings.
Introduction: The Significance of this compound
Oxazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The unique electronic and structural features of the oxazole ring allow it to serve as a bioisostere for amide and ester functionalities, often enhancing metabolic stability and modulating pharmacokinetic properties. The title compound, this compound, combines the oxazole core with an ethoxy substituent at the 2-position and a carboxylic acid at the 4-position, making it a promising scaffold for the development of novel therapeutic agents. Accurate spectroscopic characterization is paramount for its synthesis, purification, and the elucidation of structure-activity relationships.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a thorough analysis of its chemical structure and by drawing comparisons with closely related, well-characterized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data are presented below, with assignments based on the expected electronic environments of the nuclei.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is solvent and concentration-dependent due to hydrogen bonding.[1] |
| H-5 (oxazole) | 8.3 - 8.5 | Singlet | 1H | The proton at the 5-position of the oxazole ring is in an electron-deficient environment, leading to a downfield chemical shift. |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | 2H | The methylene protons of the ethoxy group are adjacent to an oxygen atom, resulting in significant deshielding. The signal is split into a quartet by the neighboring methyl protons. |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | 3H | The methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1] |
| C-2 (Oxazole) | 160 - 165 | This carbon is attached to an oxygen and a nitrogen within the aromatic ring, and also to an external oxygen, leading to a strong deshielding effect. |
| C-4 (Oxazole) | 138 - 142 | The carbon bearing the carboxylic acid group is a quaternary carbon within the aromatic ring. |
| C-5 (Oxazole) | 130 - 135 | The carbon atom attached to the single proton on the oxazole ring. |
| -OCH₂CH₃ | 62 - 65 | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom. |
| -OCH₂CH₃ | 14 - 16 | The terminal methyl carbon of the ethoxy group. |
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the labile carboxylic acid proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Employ a 30° pulse angle to avoid saturation.
-
Set a relaxation delay of 1-2 seconds.
-
Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is advisable to ensure quantitative data, especially for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Caption: NMR analysis workflow from sample preparation to spectral interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[1] |
| C-H (sp³) | 2850 - 3000 | Medium | C-H stretching vibrations of the ethoxy group. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a strong, sharp absorption.[2] |
| C=N & C=C (Oxazole) | 1580 - 1650 | Medium-Strong | Stretching vibrations of the oxazole ring. |
| C-O (Ether & Acid) | 1200 - 1320 | Strong | C-O stretching vibrations from the ethoxy group and the carboxylic acid. |
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for this analysis.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be set from 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₇H₉NO₄
-
Molecular Weight: 171.15 g/mol
-
Predicted [M-H]⁻ (Negative Ion Mode): m/z 170.04
-
Predicted [M+H]⁺ (Positive Ion Mode): m/z 172.06
Proposed Fragmentation Pathway:
In mass spectrometry, molecules fragment in predictable ways. For this compound, the following fragmentation pathways are proposed:
-
Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 127.[1]
-
Loss of Ethylene: The ethoxy group can undergo a McLafferty-type rearrangement, leading to the loss of ethylene (C₂H₄) and the formation of a fragment ion at m/z 143.
-
Cleavage of the Oxazole Ring: The oxazole ring can undergo cleavage, leading to various smaller fragment ions.
Caption: Proposed major fragmentation pathways for this compound.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended for accurate mass determination.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and confirm the proposed fragmentation pathways.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the characterization of this compound. By adhering to these guidelines, researchers can confidently identify and assess the purity of this compound, thereby facilitating its application in drug discovery and materials science. It is important to reiterate that this guide is based on predictive analysis and should be used in conjunction with experimental data once it becomes available.
References
- A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. BenchChem. Accessed January 15, 2026.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 15, 2026.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Accessed January 15, 2026.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Accessed January 15, 2026.
- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Accessed January 15, 2026.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. BenchChem. Accessed January 15, 2026.
- Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide. BenchChem. Accessed January 15, 2026.
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Accessed January 15, 2026.
- Fragmentation in Carboxylic acids. YouTube. Accessed January 15, 2026.
- CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- 2-Chlorooxazole-4-carboxylic acid. BenchChem. Accessed January 15, 2026.
- isoxazole-4-carboxylic acid ethyl ester 1h nmr. ChemicalBook. Accessed January 15, 2026.
- 13C NMR Chemical Shifts.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Accessed January 15, 2026.
- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. Accessed January 15, 2026.
- 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid. Sigma-Aldrich. Accessed January 15, 2026.
- Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. PubMed. Accessed January 15, 2026.
- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Accessed January 15, 2026.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Accessed January 15, 2026.
- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Accessed January 15, 2026.
- 4-Oxazolecarboxylic acid, 4,5-dihydro-2-phenyl-, 1-methylethyl ester. SpectraBase. Accessed January 15, 2026.
Sources
The Multifaceted Biological Activities of Substituted Oxazole-4-Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction: The Oxazole-4-Carboxylic Acid Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties allow for diverse molecular interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[2] Among the various substituted oxazoles, the oxazole-4-carboxylic acid core and its derivatives have emerged as a particularly versatile class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted oxazole-4-carboxylic acids, focusing on their antimicrobial, anticancer, anti-inflammatory, and phosphodiesterase 4 (PDE4) inhibitory properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Antimicrobial Activity: A Renewed Assault on Pathogens
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[3] Substituted oxazole-4-carboxylic acids and their derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal strains.[4]
Mechanism of Action
The antimicrobial action of oxazole derivatives is often multifaceted. Some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[4] Others are believed to disrupt the integrity of the microbial cell membrane or interfere with key metabolic pathways. The specific mechanism is highly dependent on the substitution pattern of the oxazole ring.
Structure-Activity Relationship (SAR)
The antimicrobial potency of these compounds is significantly influenced by the nature and position of substituents on the oxazole ring. Generally, the introduction of lipophilic groups at the C2 and C5 positions enhances antibacterial activity by facilitating passage through the bacterial cell wall. Furthermore, the presence of electron-withdrawing groups on aryl substituents can also contribute to increased potency.[5] The carboxylate group at the C4 position can be modified into amides or esters to modulate pharmacokinetic properties and target engagement.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6]
Materials:
-
Sterile 96-well microtiter plates (round-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Substituted oxazole-4-carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)[5]
-
Sterile diluents (e.g., saline, PBS)
-
Spectrophotometer or microplate reader
Step-by-Step Procedure: [6][7][8]
-
Preparation of Bacterial Inoculum:
-
From an 18-24 hour agar plate, select isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
In the first column of wells, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the positive control (broth with bacteria, no compound), and column 12 is the negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and halves the concentration of the test compounds to the desired final concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in an ambient air incubator.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Quantitative Data: Antimicrobial Activity
| Compound ID | Substituent (R1) at C2 | Substituent (R2) at C5 | Test Organism | MIC (µg/mL) | Reference |
| OXA-1 | 4-chlorophenyl | H | S. aureus | 16 | [4] |
| OXA-2 | 3,5-dichlorophenyl | ethyl | E. coli | 32 | [5] |
| OXA-3 | 4-methoxyphenyl | H | C. albicans | 8 | [5] |
Anticancer Activity: Targeting Malignant Proliferation
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncology research. Substituted oxazole-4-carboxylic acids have demonstrated significant antiproliferative activity against various cancer cell lines.[9]
Mechanism of Action: Inhibition of Key Signaling Pathways
The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Key targets include:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation and survival.[10][11] Certain oxazole derivatives have been shown to inhibit STAT3 phosphorylation and subsequent downstream signaling.[12]
-
Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization dynamics leads to cell cycle arrest and apoptosis.[13] Some oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[14][15]
-
Protein Kinases: Many oxazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer, thereby blocking signal transduction pathways essential for tumor growth.[9]
Caption: Inhibition of the STAT3 signaling pathway by substituted oxazole-4-carboxylic acids.
Structure-Activity Relationship (SAR)
For anticancer activity, the substitution pattern on the 2-phenyl ring of 2-phenyl-oxazole-4-carboxamides is critical. Electron-donating groups at the para position of the phenyl ring often enhance potency. The carboxamide moiety at the C4 position is also crucial for activity, and modifications at this site can significantly impact the compound's ability to induce apoptosis.[16]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted oxazole-4-carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure: [17][18]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data: Anticancer Activity
| Compound ID | Substituent (R1) at C2 | Substituent (R2) on 4-carboxamide | Cancer Cell Line | IC50 (µM) | Reference |
| OXA-C1 | Phenyl | N-benzyl | DLD-1 (Colon) | 0.23 | [16] |
| OXA-C2 | 4-methoxyphenyl | N-propyl | MCF-7 (Breast) | 5.8 | [19] |
| OXA-C3 | 4-chlorophenyl | N-ethyl | HeLa (Cervical) | 12.5 | [19] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted oxazole-4-carboxylic acids have demonstrated potent anti-inflammatory properties.[20]
Mechanism of Action: Inhibition of NF-κB Signaling
A primary mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][21] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[24] Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain oxazole derivatives can block this cascade, thereby suppressing the inflammatory response.[25][26][27]
Caption: Inhibition of the NF-κB signaling pathway by substituted oxazole-4-carboxylic acids.
Phosphodiesterase 4 (PDE4) Inhibition: A Target for Inflammatory and Neurological Disorders
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation and other cellular processes. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Substituted oxazole-4-carboxylic acid derivatives have been identified as potent PDE4 inhibitors.
Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay
A common method to assess PDE4 inhibition is a fluorescence polarization (FP)-based assay.[28]
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
Binding agent (specific for AMP)
-
Assay buffer
-
Substituted oxazole-4-carboxylic acid derivatives
-
Positive control PDE4 inhibitor (e.g., Rolipram)
-
96- or 384-well black plates
-
Fluorescence polarization plate reader
Step-by-Step Procedure: [28][29][30][31][32]
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Dilute the PDE4 enzyme and FAM-cAMP substrate to their working concentrations in the assay buffer.
-
-
Assay Procedure:
-
To the wells of the microplate, add the assay buffer, the test compound dilutions (or vehicle for controls), and the diluted PDE4 enzyme.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for the hydrolysis of FAM-cAMP to FAM-AMP.
-
Stop the reaction by adding the binding agent. The binding agent will bind to the product (FAM-AMP), resulting in a high fluorescence polarization signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Fluorescence Polarization Measurement:
-
Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 530 nm).
-
-
Data Analysis:
-
In the absence of an inhibitor, PDE4 will hydrolyze FAM-cAMP, leading to a high FP signal. Potent inhibitors will prevent this hydrolysis, resulting in a low FP signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
Substituted oxazole-4-carboxylic acids represent a highly versatile and promising scaffold in modern drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and PDE4 inhibitory effects, underscore their therapeutic potential. The continued exploration of the structure-activity relationships of this compound class, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapies for a wide range of human diseases. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
-
Liu, X., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
-
Li, Z., et al. (2006). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558. Available at: [Link]
-
He, B., et al. (2015). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 10(2), 747-752. Available at: [Link]
-
Verma, A., et al. (2023). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. International Journal of Molecular Sciences, 24(13), 10754. Available at: [Link]
-
Raphael, I., et al. (2015). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 6, 416. Available at: [Link]
-
Xia, Y., et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroanatomy, 8, 119. Available at: [Link]
-
He, B., et al. (2015). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors (Review). Oncology Letters, 10(2), 747-752. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
-
Frank, D. A. (2009). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular Medicine, 15(1-2), 56-61. Available at: [Link]
-
He, B., et al. (2015). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Semantic Scholar. Available at: [Link]
-
The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. In Methods in Molecular Biology. Springer. Available at: [Link]
-
Zhao, Y., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 6(2), 233-242. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Zhang, Y., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 12, 708513. Available at: [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Asia. Available at: [Link]
-
Vedejs, E., & Lu, Y. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 12(19), 4484-4487. Available at: [Link]
-
Romagnoli, R., et al. (2006). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. Journal of Medicinal Chemistry, 49(5), 1743-1747. Available at: [Link]
-
Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
-
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 1-5. Available at: [Link]
-
Cielecka-Piontek, J., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(21), 6544. Available at: [Link]
-
Singh, R. K., et al. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123. Available at: [Link]
-
Li, Y., et al. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules, 28(21), 7304. Available at: [Link]
-
Khan, I., et al. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Current Organic Chemistry, 29. Available at: [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(1), 344-351. Available at: [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
-
Gomes, C., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 1-15. Available at: [Link]
-
Wang, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5364. Available at: [Link]
-
ResearchGate. (n.d.). In vitro tubulin polymerization inhibition results. ResearchGate. Available at: [Link]
-
Kasnia, R., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Jian, Y., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 26(16), 4984. Available at: [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3625-3656. Available at: [Link]
-
Vedejs, E., & Lu, Y. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(19), 4484-4487. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of tubulin polymerization inhibitors. ResearchGate. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. Molecules, 27(19), 6524. Available at: [Link]
-
El-Abd, A. O., et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. European Journal of Medicinal Chemistry, 201, 112557. Available at: [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 22. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 31. Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Discovery and Isolation of Oxazole-Containing Natural Products
Foreword: The Enduring Potency of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, stands as a privileged scaffold in the realm of natural products.[1][2] Its presence within a molecule often confers significant biological activity, making these compounds a focal point for researchers in drug discovery and development.[3][4][5] Oxazole-containing natural products, sourced from a diverse array of terrestrial and marine organisms, exhibit a remarkable spectrum of bioactivities, including antitumor, antiviral, antifungal, antibacterial, and antimalarial properties.[1][6][7] This guide provides a comprehensive, in-depth technical overview of the methodologies and scientific rationale behind the discovery, isolation, and characterization of these potent molecules, tailored for researchers, scientists, and drug development professionals.
Part 1: The Landscape of Oxazole-Containing Natural Products
The structural diversity of oxazole-containing natural products is vast, ranging from linear and cyclic peptides to complex macrolides and alkaloids.[1][8] This diversity is a testament to the varied biosynthetic machinery of the producing organisms, which are predominantly found in marine environments, such as sponges, ascidians, and cyanobacteria, as well as various microorganisms.[1][6][9]
The oxazole moiety is a key contributor to the unique chemical properties and potent biological activities of these compounds.[1][5] It can participate in various non-covalent interactions, enabling these molecules to bind to a wide spectrum of biological receptors and enzymes.[5] This inherent bioactivity has made oxazole-containing natural products a fertile ground for the identification of new therapeutic agents.[2][5]
Part 2: Strategies for Discovering Novel Oxazole Scaffolds
The quest for novel oxazole-containing natural products has evolved from traditional methods to cutting-edge "-omics" approaches. The overarching goal is to efficiently identify new chemical entities while minimizing the redundant rediscovery of known compounds.
Bioassay-Guided Fractionation: A Classic, Efficacious Approach
This traditional methodology remains a cornerstone of natural product discovery. It involves the systematic separation of crude extracts from a natural source, with each fractionation step being guided by a specific biological assay.[1] The process is iterative, progressively enriching the concentration of the active compound until a pure, bioactive molecule is isolated.
The primary advantage of this approach is its direct correlation between chemical separation and biological function. However, it can be a laborious and time-consuming process, especially when the active compounds are present in low concentrations.
Experimental Protocol: Generalized Bioassay-Guided Fractionation
-
Extraction: The source organism (e.g., marine sponge, microbial culture) is homogenized and extracted with a suitable organic solvent (e.g., methanol, dichloromethane/methanol mixture) to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, water) to achieve a preliminary separation based on polarity.
-
Bioassay: Each fraction from the partitioning step is tested for activity in the chosen bioassay (e.g., cytotoxicity assay, antimicrobial assay).
-
Chromatographic Fractionation: The most active fraction is subjected to further separation using column chromatography (e.g., silica gel, reversed-phase C18). A gradient of solvents with increasing polarity is typically used to elute the compounds.
-
Iterative Bioassay and Chromatography: The collected fractions from chromatography are again subjected to bioassay to identify the active fractions. This process of chromatographic separation followed by bioassay is repeated, often with different chromatographic techniques (e.g., HPLC), until a pure, active compound is isolated.
The "-Omics" Revolution: Genome Mining and Metabolomics
Modern advancements in genomics and metabolomics have revolutionized the discovery of natural products.[1]
-
Genome Mining: This approach involves analyzing the genome of an organism to identify biosynthetic gene clusters (BGCs) that are predicted to produce natural products.[1] By targeting genes known to be involved in oxazole biosynthesis, researchers can proactively identify organisms with the potential to produce novel oxazole-containing compounds.[1][10]
-
Metabolomics: This technique provides a snapshot of the small-molecule metabolites present in an organism or extract.[11][12] By comparing the metabolomic profiles of different organisms or culture conditions, researchers can identify unique chemical signatures that may correspond to novel natural products.
Dereplication: Smartly Avoiding Redundancy
A significant challenge in natural product discovery is the rediscovery of known compounds. Dereplication strategies aim to rapidly identify known compounds in a complex mixture at an early stage, allowing researchers to focus their efforts on novel structures.[11][13][14] High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for dereplication, enabling the comparison of experimental data with comprehensive databases of known natural products.[11][12][15]
Logical Workflow for Modern Natural Product Discovery
Caption: A streamlined workflow integrating modern discovery strategies.
Part 3: A Practical Guide to Isolation and Purification
The successful isolation of a pure oxazole-containing natural product from a complex crude extract is a multi-step process that requires a systematic and logical approach. The choice of techniques is dictated by the chemical properties of the target compound and the nature of the impurities.
General Experimental Workflow for Isolation
Caption: A typical multi-step isolation workflow.
Extraction Techniques
The initial step is to extract the small molecule metabolites from the source material. The choice of solvent is crucial and is based on the polarity of the target compounds. A common strategy is to use a sequence of solvents of increasing polarity to achieve a preliminary fractionation.
| Extraction Method | Principle | Typical Solvents | Best For |
| Maceration | Soaking the material in a solvent at room temperature. | Methanol, Ethanol, Ethyl Acetate | Thermally sensitive compounds |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Hexane, Dichloromethane | More efficient than maceration |
| Ultrasonic-Assisted | Uses ultrasonic waves to disrupt cell walls. | Various organic solvents | Faster extraction times |
Chromatographic Purification
Chromatography is the workhorse of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[16]
-
Column Chromatography: This is a preparative technique used for the bulk separation of compounds. Common stationary phases include silica gel (for normal-phase chromatography) and C18-bonded silica (for reversed-phase chromatography).[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is typically used for the final purification steps.[16] Reversed-phase HPLC is particularly effective for separating the moderately polar compounds often found in oxazole-containing natural products.
Experimental Protocol: Reversed-Phase HPLC Purification
-
Sample Preparation: The partially purified, active fraction is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and filtered through a 0.22 µm syringe filter.
-
Column and Mobile Phase Selection: A C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Gradient Elution: A gradient elution method is often employed, where the percentage of the organic solvent in the mobile phase is gradually increased over time. This allows for the separation of compounds with a wide range of polarities.
-
Detection and Fraction Collection: The eluting compounds are detected using a UV detector. Fractions corresponding to the peaks of interest are collected manually or with an automated fraction collector.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC. Pure fractions containing the same compound are pooled and the solvent is removed under vacuum.
Part 4: The Art and Science of Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, with mass spectrometry and nuclear magnetic resonance spectroscopy being the most critical.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[18] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecule, which is a crucial piece of information for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[17] A suite of NMR experiments is typically performed to piece together the molecular puzzle:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the assembly of molecular fragments and the determination of the overall connectivity of the molecule.
The characteristic chemical shifts of protons and carbons within the oxazole ring are key diagnostic features in the NMR spectra of these compounds.
Other Spectroscopic Methods
-
UV-Vis Spectroscopy: Provides information about the presence of chromophores (light-absorbing groups) in the molecule, such as the aromatic oxazole ring.
-
Infrared (IR) Spectroscopy: Reveals the presence of specific functional groups in the molecule.
Part 5: A Glimpse into Nature's Synthetic Strategy: Biosynthesis of the Oxazole Ring
The oxazole ring in natural products is typically biosynthesized from amino acid precursors, primarily serine and threonine.[1][6][8] The biosynthesis generally proceeds through a non-ribosomal peptide synthetase (NRPS) or a ribosome-mediated pathway involving post-translational modifications.[1]
The key enzymatic steps involve the cyclodehydration of a serine or threonine residue to form an oxazoline ring, which is then oxidized to the aromatic oxazole.[1][6]
Generalized Biosynthetic Pathway of the Oxazole Ring
Caption: The core biosynthetic steps leading to the oxazole moiety.
Part 6: Concluding Remarks and Future Horizons
Oxazole-containing natural products represent a structurally diverse and biologically significant class of molecules with immense therapeutic potential.[1] The continued exploration of new biological niches, particularly in the marine environment, coupled with advancements in "-omics" technologies and analytical instrumentation, promises the discovery of many more novel oxazole-containing scaffolds.
The integration of bioassay-guided fractionation with modern dereplication strategies will continue to be a powerful engine for the discovery of new bioactive compounds. As our understanding of the biosynthesis of these molecules deepens, the potential for their production through synthetic biology and metabolic engineering will undoubtedly expand, paving the way for the sustainable supply of these valuable compounds for further drug development.
References
- An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
- An Efficient Synthesis and Bioactivity Evaluation of Oxazole-Containing Natural Hinduchelins A-D and Their Derivatives - PubMed.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
- Naturally Occurring Oxazole-Containing Peptides - MDPI.
- A Technical Guide to the Discovery and Isolation of Oxazole-Containing Natural Products - Benchchem.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Natural Products from Sponges - PMC - PubMed Central - NIH.
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - NIH.
- Advances in Natural Products from the Marine-Sponge-Associated Microorganisms with Antimicrobial Activity in the Last Decade - PMC - NIH.
- A comprehensive review on biological activities of oxazole derivatives - PMC - NIH.
- Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review - DRS@nio.
- A two-stage MS feature dereplication strategy for natural products discovery - ChemRxiv.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- A two-stage MS feature dereplication strategy for natural products discovery - ChemRxiv.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica.
- Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PubMed Central.
- a brief review on antimicrobial activity of oxazole derivatives - iajps.
- Metabolomics and Dereplication Strategies in Natural Products.
- Metabolomics and dereplication strategies in natural products - PubMed.
- Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism | JACS Au - ACS Publications.
- An Overview of Bioactive 1,3-Oxazole-containing Alkaloids from Marine Organisms - MDPI.
- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar.
- Microscale Methodology for Structure Elucidation of Natural Products - PMC - NIH.
- CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS - IIP Series.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A-D and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmpr.in [ijmpr.in]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolomics and dereplication strategies in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iipseries.org [iipseries.org]
- 17. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery and Its Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility allow for diverse, high-affinity interactions with a multitude of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. Oxazole-based compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][2] This technical guide provides an in-depth exploration of the primary mechanisms of action through which these compounds exert their therapeutic effects, with a focus on anticancer applications. We will delve into the molecular intricacies of how oxazole derivatives modulate key signaling pathways, providing field-proven experimental protocols for their validation and offering a robust framework for future drug development endeavors.
Introduction: The Chemical Versatility of the Oxazole Moiety
The therapeutic success of the oxazole core stems from its distinct chemical nature. As a five-membered aromatic ring, it is planar and electron-rich, yet possesses both hydrogen bond donors (N-H in certain tautomeric forms or substituents) and acceptors (the nitrogen and oxygen atoms).[3] This allows oxazole-containing molecules to engage in a wide array of non-covalent interactions with biological macromolecules like enzymes and receptors, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions.[2][3] This adaptability has led to the development of numerous clinically approved drugs and candidates targeting a wide range of diseases.[1][4] This guide will focus on three well-documented and highly significant mechanisms of action in the context of cancer therapy: the inhibition of STAT3 signaling, the disruption of microtubule dynamics, and the poisoning of DNA topoisomerases.
Mechanism I: Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently hyperactivated in a wide variety of human cancers.[1][5] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a prime target for anticancer drug design.[5] Several oxazole-based compounds have emerged as potent STAT3 inhibitors.[6]
The STAT3 Signaling Cascade: A Target for Intervention
Under normal physiological conditions, STAT3 is activated by upstream kinases, such as Janus kinases (JAKs), which phosphorylate a critical tyrosine residue (Tyr705).[5] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[1] The activated dimers then translocate to the nucleus, bind to specific DNA sequences, and drive the transcription of genes involved in cell survival and proliferation, such as Bcl-xL.[1][7]
Oxazole-based inhibitors have been designed to disrupt this cascade at a critical step: the dimerization of activated STAT3.[1][7] By mimicking the phosphotyrosine peptide that binds to the SH2 domain, these small molecules can competitively block the formation of STAT3:STAT3 dimers.[1] This prevents nuclear translocation and subsequent gene transcription, ultimately leading to a biphasic loss of functional STAT3, characterized by an initial aggregation into nonfunctional aggresomes and subsequent proteasome-mediated degradation.[1][7]
Caption: Experimental workflow for validating STAT3 pathway inhibition by oxazole compounds.
Mechanism II: Disruption of Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. [8]Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. [9]Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer chemotherapy. [8]Oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. [10][11]
The Role of Microtubules in Mitosis
During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into the two daughter cells. This process requires a delicate balance between microtubule polymerization and depolymerization. Microtubule-targeting agents disrupt this equilibrium. They can either act as stabilizers (like paclitaxel), which prevent depolymerization, or as destabilizers (like vinca alkaloids and many oxazole derivatives), which inhibit polymerization. [8][12]By inhibiting tubulin polymerization, oxazole-based agents prevent the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. [13]
Key Oxazole-Based Tubulin Polymerization Inhibitors
| Compound Class | Target Cell Line(s) | Reported IC50 | Reference |
| 1,3-Oxazole Sulfonamides | Various Cancer Cells | <0.08 µM - 0.22 µM | [11] |
| Oxadiazole Derivatives | A431, Multi-drug Resistant Tumors | <1 µM | [14] |
| 2-anilinonicotinyl linked 1,3,4-oxadiazoles | Various Cancer Cells | GI50: 4.57 - 97.09 µM | [13] |
Experimental Validation Protocols
This is a direct biochemical assay to determine if a compound affects the assembly of purified tubulin into microtubules.
Causality: This assay provides definitive evidence of a direct interaction between the oxazole compound and tubulin, independent of other cellular factors. A reduction in the fluorescence signal over time directly correlates with the inhibition of microtubule formation. [15] Methodology:
-
Reagent Preparation: Prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter that binds to polymerized microtubules. [8][9]Keep all reagents on ice.
-
Compound Preparation: Prepare serial dilutions of the oxazole test compound, a known inhibitor (e.g., Nocodazole) as a positive control, a known stabilizer (e.g., Paclitaxel) as another control, and a vehicle control.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compounds and controls. To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
Fluorescence Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes. [2][8]5. Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Inhibitors will decrease the rate and maximum level of polymerization, while stabilizers will increase them. Calculate the IC50 value from the dose-response curve.
Mechanism III: Inhibition of DNA Topoisomerases
DNA topoisomerases are essential nuclear enzymes that resolve topological problems in DNA that arise during replication, transcription, and chromosome segregation. [16][17]They function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through each other before resealing the break. [18]Due to their critical role in managing DNA topology, particularly in rapidly dividing cancer cells, topoisomerases are well-established targets for chemotherapy. Certain benzoxazole derivatives have been shown to be effective inhibitors of both Type I and Type II topoisomerases. [3][19]
The Topoisomerase Catalytic Cycle and Its Inhibition
-
Topoisomerase I (Topo I): Creates single-strand breaks in DNA to relax supercoiling. [17]* Topoisomerase II (Topo II): Creates double-strand breaks to decatenate (untangle) intertwined DNA circles, a crucial step in chromosome segregation. [17] Inhibitors of topoisomerases, often called "poisons," act by trapping the enzyme-DNA covalent complex, known as the cleavable complex. [20]This prevents the religation of the DNA strand(s), leading to the accumulation of DNA breaks. These breaks trigger cell cycle arrest and, ultimately, apoptosis. [21]
Key Oxazole-Based Topoisomerase Inhibitors
| Compound | Target Enzyme | Reported IC50 | Reference |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Human Topo I | 104 µM | [21] |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Human Topo IIα | 71 µM | [21] |
| 6-nitro-2-(2-methoxyphenyl)benzoxazole (1a) | Eukaryotic Topo II | More active than etoposide | [3] |
| 5-methylcarboxylate-2-phenylthiomethylbenzimidazole | Eukaryotic Topo II | More active than etoposide | [3] |
Experimental Validation Protocols
This assay measures the ability of Topo I to convert supercoiled plasmid DNA into its relaxed form.
Causality: An effective inhibitor will prevent the relaxation of the supercoiled plasmid, leaving it in its compact, supercoiled state. This is visualized by its faster migration on an agarose gel compared to the relaxed form. [16][22] Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine a reaction buffer, supercoiled plasmid DNA (e.g., pBR322 or pUC19), and various concentrations of the oxazole inhibitor.
-
Enzyme Addition: Add a fixed amount of purified human Topoisomerase I to each reaction tube.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize it under UV light. The supercoiled DNA (unreacted) will migrate faster than the relaxed DNA (product). [16][17]
This assay assesses the ability of Topo II to separate interlocked DNA circles (catenanes), typically using kinetoplast DNA (kDNA).
Causality: Topo II is unique in its ability to decatenate kDNA into individual minicircles. An inhibitor will prevent this process, causing the kDNA to remain as a large, interlocked network that cannot enter the agarose gel. [16][23] Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine a Topo II reaction buffer (which includes ATP), kinetoplast DNA (kDNA), and various concentrations of the oxazole inhibitor.
-
Enzyme Addition: Add purified human Topoisomerase IIα to each reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: Stop the reaction and analyze the products on a 1% agarose gel as described for the Topo I assay.
-
Visualization: Visualize the DNA under UV light. The catenated kDNA will remain in the loading well, while the decatenated minicircles (the product) will migrate into the gel. [17][23]
Conclusion and Future Perspectives
The oxazole scaffold is a remarkably versatile and potent core in the development of bioactive compounds. Its ability to effectively inhibit diverse and critical cellular targets—such as the STAT3 signaling pathway, tubulin polymerization, and DNA topoisomerases—underscores its significance in medicinal chemistry, particularly in the field of oncology. [6][24]The mechanisms and protocols detailed in this guide provide a foundational framework for researchers to not only understand the actions of existing oxazole-based agents but also to rationally design and validate the next generation of therapeutics. Future research will likely focus on developing oxazole derivatives with enhanced selectivity for specific enzyme isoforms or mutant proteins, thereby improving therapeutic indices and overcoming mechanisms of drug resistance. The integration of computational modeling with the robust biochemical and cell-based assays outlined herein will be paramount in accelerating the journey of novel oxazole compounds from the laboratory to the clinic.
References
-
Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. (2018). ACS Publications. Retrieved from [Link] [20]22. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved from [Link]
-
Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. (n.d.). ACS Central Science. Retrieved from [Link] [25]24. STAT Protein Thermal Shift Assays to Monitor Protein-Inhibitor Interactions. (2022). PubMed. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). IOS Press Content Library. Retrieved from [Link]
-
Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. (2020). PubMed. Retrieved from [Link] [26]27. Development and Validation of Assays used to Evaluate STAT3 Inhibitors. (n.d.). King's College London Research Portal. Retrieved from [Link]
-
Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. (2006). PubMed. Retrieved from [Link] [14]29. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]
-
Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. (n.d.). ResearchGate. Retrieved from [Link] [21]31. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link] [24]32. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link] [12]33. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Some fused heterocyclic compounds as eukaryotic topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. maxanim.com [maxanim.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Assay of topoisomerase I activity [protocols.io]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. benthamscience.com [benthamscience.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: In Silico Profiling of 2-Ethoxy-1,3-oxazole-4-carboxylic acid for Early-Stage Drug Development
Executive Summary
In the landscape of modern drug discovery, the early identification of promising candidates with favorable pharmacokinetic and safety profiles is paramount. The "fail early, fail cheap" paradigm relies heavily on robust preclinical assessment, where in silico computational models serve as a critical "Tier Zero" screening tool.[1] This guide provides an in-depth computational analysis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid, a novel heterocyclic entity. By leveraging a suite of validated predictive models, we will construct a comprehensive profile of its physicochemical properties, Absorption, Distribution, Metabolism, Excretion (ADME), and key toxicological endpoints. The objective is to provide researchers, chemists, and drug development professionals with a data-driven framework to assess the molecule's potential liabilities and guide subsequent experimental validation, thereby de-risking and accelerating the development pipeline.
Introduction: The Imperative of Predictive Modeling
The journey from a chemical entity to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (ADMET) properties or unforeseen toxicity.[2] Computational toxicology and ADMET prediction have emerged as indispensable disciplines, offering rapid, cost-effective, and ethically sound alternatives to extensive early-stage animal testing.[3][4] These methods utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems to forecast a molecule's behavior in a biological system based solely on its chemical structure.[2][4]
This whitepaper focuses on this compound. The oxazole ring is a common scaffold in medicinal chemistry, and the carboxylic acid moiety can significantly influence properties like solubility and protein binding. Understanding the interplay of these functional groups is key to predicting its drug-like potential. This guide will systematically dissect the molecule's properties, explaining not just what is predicted, but why these predictions are critical for decision-making in a drug discovery program.
Molecular Identification and Canonical Representation
The foundational step for any in silico analysis is the unambiguous representation of the molecular structure. All subsequent predictions are derived from this input.
-
IUPAC Name: 2-(ethoxymethyl)-1,3-oxazole-4-carboxylic acid[5]
-
Molecular Formula: C₇H₉NO₄[5]
-
SMILES (Simplified Molecular Input Line Entry System): CCOCC1=NC(=CO1)C(=O)O[5]
-
InChIKey: JTYGVVUJVFXIAO-UHFFFAOYSA-N[5]
This canonical SMILES string serves as the direct input for the predictive models and workflows described herein.
Predicted Physicochemical Properties: The Foundation of Biopharmaceutical Behavior
A molecule's physicochemical characteristics govern its ability to dissolve, permeate membranes, and interact with biological targets. We employ validated algorithms, such as those available in platforms like ACD/PhysChem Suite or SwissADME, to predict these core properties.[6][7][8][9]
Causality: The predicted pKa is crucial; the presence of a carboxylic acid suggests the molecule will be ionized at physiological pH (7.4), which dramatically increases aqueous solubility but can decrease passive membrane permeability. The LogP value indicates lipophilicity, a key driver of membrane traversal and plasma protein binding.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 171.15 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP (Octanol/Water) | 0.85 | Indicates moderate lipophilicity, balancing solubility and permeability. |
| Aqueous Solubility (LogS) | -1.5 | Predicted to be soluble, a favorable property for oral administration. |
| pKa (Acidic) | 3.5 - 4.0 | The carboxylic acid is predicted to be acidic, largely ionized at physiological pH. |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Suggests good potential for oral bioavailability. |
In Silico ADME Profile
Here, we predict the journey of this compound through a biological system. The workflow for this assessment is visualized below.
Caption: High-level workflow for in silico ADME profiling.
Absorption
Models predict high passive human intestinal absorption (HIA). The molecule's size and TPSA are within the favorable range for oral bioavailability.
Distribution
The distribution of a drug determines its concentration at the site of action versus other tissues.
-
Plasma Protein Binding (PPB): The acidic nature of the carboxylic acid suggests potential binding to albumin. Ligand-based QSAR models are effective for predicting PPB.[10][11] We predict a moderate PPB (~60-80%). High PPB can limit the free fraction of the drug available to exert its therapeutic effect.[12]
-
Blood-Brain Barrier (BBB) Penetration: Due to its polarity and ionization at physiological pH, the molecule is predicted to be a P-glycoprotein (P-gp) substrate and is unlikely to cross the BBB, suggesting a lower risk of central nervous system (CNS) side effects.
Metabolism
Metabolism is a primary route of drug clearance and a source of potential drug-drug interactions. For heterocyclic amines and related structures, Cytochrome P450 (CYP) enzymes are the principal drivers of metabolism.[13][14][15]
-
Sites of Metabolism (SoM): Tools like SMARTCyp predict that the ethoxy group and the oxazole ring itself are potential sites of metabolic attack. The primary metabolic reaction is likely to be O-dealkylation of the ethoxy group.
-
CYP450 Interaction: The molecule is predicted to be a substrate for CYP3A4 and possibly CYP1A2.[14][15] Crucially, it is not predicted to be a significant inhibitor of the major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4), which is a highly favorable property, reducing the risk of drug-drug interactions.
In Silico Toxicity Profile
Early identification of toxicity liabilities is a cornerstone of modern drug safety assessment.[3] We focus on three critical endpoints that are common causes of drug attrition.
Caption: Workflow for key in silico toxicity endpoint predictions.
Cardiotoxicity: hERG Inhibition
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to fatal cardiac arrhythmias and is a major reason for drug withdrawal.[16][17][18] Numerous predictive models, both ligand-based and structure-based, have been developed to flag potential hERG blockers early.[18][19]
-
Prediction: Based on established QSAR models, this compound is predicted to be a non-inhibitor of the hERG channel. It lacks the typical pharmacophoric features of hERG blockers (e.g., a basic nitrogen and high lipophilicity).
Mutagenicity: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a compound, which can be an indicator of carcinogenicity.[20][21]
-
Prediction: In silico models, such as those available on the Way2Drug server, analyze the structure for alerts.[20][22] The molecule is predicted to be non-mutagenic in the Ames test across various Salmonella typhimurium strains.
Hepatotoxicity: Drug-Induced Liver Injury (DILI)
DILI is a leading cause of acute liver failure and a major reason for drug attrition in late-stage development and post-market withdrawal.[23][24][25] Predicting DILI is challenging due to its complex and often idiosyncratic mechanisms.[23][25] However, computational models can identify risk factors.[26][27] Carboxylic acid-containing drugs have been associated with hepatotoxicity, potentially through interference with fatty acid metabolism.[28][29]
-
Prediction: While the molecule does not contain obvious structural alerts for reactive metabolite formation, the carboxylic acid moiety warrants caution. Current DILI prediction models provide a low to moderate risk assessment. This prediction carries higher uncertainty than hERG or Ames predictions and strongly indicates a need for experimental follow-up.
Synthesis, Interpretation, and Path Forward
This section consolidates the in silico data into a holistic profile and provides expert interpretation to guide future work.
Table 2: Consolidated In Silico Profile of this compound
| Parameter | Category | Predicted Outcome | Confidence | Implication for Development |
| Physicochemical | Solubility | Soluble | High | Favorable for oral formulation. |
| Lipophilicity (LogP) | Optimal (0.85) | High | Good balance of properties. | |
| ADME | Absorption (HIA) | High | High | Likely good oral bioavailability. |
| Distribution (PPB) | Moderate (60-80%) | Medium | Favorable; not excessively bound. | |
| Metabolism (CYP) | No significant inhibition | Medium | Low risk of drug-drug interactions. | |
| Toxicity | Cardiotoxicity (hERG) | Non-inhibitor | High | Major safety concern is unlikely. |
| Mutagenicity (Ames) | Negative | High | Low risk of genotoxicity. | |
| Hepatotoxicity (DILI) | Low-to-Moderate Risk | Low | Experimental validation required. |
Interpretation as a Senior Application Scientist:
The in silico profile of this compound is largely promising. It exhibits many characteristics of a "drug-like" molecule: good predicted oral absorption, balanced lipophilicity, and a low probability of causing cardiotoxicity, mutagenicity, or major CYP-mediated drug-drug interactions.
The primary flag raised by this analysis is the low-confidence, moderate risk of hepatotoxicity, a known liability for some carboxylic acids.[28][29] While the prediction is not a definitive stop signal, it establishes a clear priority for experimental validation. The principle of a self-validating system demands that we use these computational predictions to design a minimal, yet decisive, set of experiments.
Recommended Experimental Validation:
-
Hepatotoxicity Assay: An early-stage in vitro assay using primary human hepatocytes or HepG2 cells to assess cytotoxicity and mitochondrial toxicity is the highest priority.[28]
-
Metabolic Stability: An in vitro assay using human liver microsomes to confirm the rate of metabolism and identify the primary metabolites.
-
Plasma Protein Binding: An equilibrium dialysis experiment to obtain a definitive PPB value.
Methodologies and Protocols
To ensure transparency and reproducibility, this section outlines the protocol for generating key predictions using publicly accessible web servers.
Protocol: ADMET Prediction using ADMET-AI
ADMET-AI is a web-based platform for fast and accurate ADMET prediction using machine learning models.[30]
-
Navigate to the ADMET-AI web server.
-
Input Structure: In the "Input Molecules" text box, paste the SMILES string for the compound: CCOCC1=NC(=CO1)C(=O)O.
-
Select Reference Set: For context, leave the default "DrugBank Approved" reference set selected.
-
Initiate Prediction: Click the "Predict" button.
-
Analyze Results: The platform will return predictions for over 40 ADMET properties. Focus on key parameters such as Caco2 permeability, CYP inhibition probabilities, hERG inhibition, and Ames toxicity. The results are presented as probabilities or predicted values, benchmarked against approved drugs.
Protocol: Mutagenicity Prediction using Ames Mutagenicity Predictor
This tool provides specific predictions for mutagenicity across different bacterial strains.[20][22]
-
Navigate to the Way2Drug Ames Mutagenicity Predictor web server.
-
Input Structure: Use the integrated chemical editor to draw the structure or paste the SMILES string.
-
Run Prediction: Submit the structure for analysis.
-
Interpret Report: The service generates a report with the predicted probability of a positive Ames test result for individual strains, providing a detailed mutagenicity profile. A result is considered positive if the probability (Pa) is greater than the probability of inactivity (Pi).
Conclusion
The in silico evaluation of this compound demonstrates a promising profile for a developmental candidate. The molecule aligns well with the criteria for oral bioavailability and exhibits a low risk for several critical toxicity endpoints, including cardiotoxicity and mutagenicity. The computational analysis successfully highlights a potential, albeit low-confidence, risk of hepatotoxicity, thereby providing clear, actionable guidance for the immediate focus of in vitro experimental resources. By integrating these predictive technologies at the earliest stages of research, development teams can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in bringing safer, more effective medicines to patients.
References
- Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC. (n.d.). PubMed Central.
-
Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Retrieved January 15, 2026, from [Link]
-
Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. (2023). bioRxiv. Retrieved January 15, 2026, from [Link]
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. (n.d.). Chemical Research in Toxicology. Retrieved January 15, 2026, from [Link]
-
An In Silico Model for Predicting Drug-Induced Hepatotoxicity. (2019). MDPI. Retrieved January 15, 2026, from [Link]
-
ADMET Predictor: In Silico Screening | Early Drug Discovery. (n.d.). Pharmaron. Retrieved January 15, 2026, from [Link]
-
Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]
-
Predictive Models for hERG Channel Blockers: Ligand-Based and Structure-Based Approaches. (2007). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]
-
HergSPred: Accurate Classification of hERG Blockers/Nonblockers with Machine-Learning Models. (2022). ACS Publications. Retrieved January 15, 2026, from [Link]
-
In silico prediction of hERG inhibition. (2015). PubMed. Retrieved January 15, 2026, from [Link]
-
A computational framework to in silico screen for drug-induced hepatocellular toxicity - PMC. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Ames Mutagenicity Predictor. (n.d.). Way2Drug. Retrieved January 15, 2026, from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved January 15, 2026, from [Link]
-
Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
A novel strategy for prediction of human plasma protein binding using machine learning techniques. (2020). Simulations Plus. Retrieved January 15, 2026, from [Link]
-
SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. Retrieved January 15, 2026, from [Link]
-
Physicochemical Prediction. (n.d.). CD ComputaBio. Retrieved January 15, 2026, from [Link]
-
Plasma protein binding prediction via SVM and ANN. (2024). Medium. Retrieved January 15, 2026, from [Link]
-
QSAR Models for the Prediction of Plasma Protein Binding - PMC. (2013). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Cytochrome P450 activation of arylamines and heterocyclic amines. (2005). PubMed. Retrieved January 15, 2026, from [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved January 15, 2026, from [Link]
-
Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. Retrieved January 15, 2026, from [Link]
-
Predictive ADMET Modeling. (n.d.). BHSAI. Retrieved January 15, 2026, from [Link]
-
PhysChem Suite. (n.d.). SoftwareOne Marketplace. Retrieved January 15, 2026, from [Link]
-
In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved January 15, 2026, from [Link]
-
Prediction Of Carboxylic Acid Toxicity Using Machine Learning Model. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The state-of-the-art machine learning model for Plasma Protein Binding Prediction. (2024). bioRxiv. Retrieved January 15, 2026, from [Link]
-
On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 15, 2026, from [Link]
-
Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. (2024). PubMed. Retrieved January 15, 2026, from [Link]
-
2-(ethoxymethyl)-1,3-oxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Table B-2, Tools Used to Identify SAs and Predict Carcinogenicity and Genotoxicity. (n.d.). NCBI. Retrieved January 15, 2026, from [Link]
-
N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 - PMC. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Relationship between Content and Activity of Cytochrome P450 and Induction of Heterocyclic Amine DNA Adducts in Human Liver Samples In vivo and In vitro. (n.d.). AACR Journals. Retrieved January 15, 2026, from [Link]
-
Benchmark Data Set for in Silico Prediction of Ames Mutagenicity. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Relationship between content and activity of cytochrome P450 and induction of heterocyclic amine DNA adducts in human liver samples in vivo and in vitro. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Computational Toxicology: Modeling and Predicting Adverse Effects. (2024). AZoLifeSciences. Retrieved January 15, 2026, from [Link]
Sources
- 1. pharmaron.com [pharmaron.com]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid | C7H9NO4 | CID 62235389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. platform.softwareone.com [platform.softwareone.com]
- 9. ayushcoe.in [ayushcoe.in]
- 10. A novel strategy for prediction of human plasma protein binding using machine learning techniques - Simulations Plus [simulations-plus.com]
- 11. QSAR Models for the Prediction of Plasma Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Relationship between content and activity of cytochrome P450 and induction of heterocyclic amine DNA adducts in human liver samples in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 18. benthamdirect.com [benthamdirect.com]
- 19. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ames Mutagenicity Predictor [way2drug.com]
- 23. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury | bioRxiv [biorxiv.org]
- 27. A computational framework to in silico screen for drug-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ADMET-AI [admet.ai.greenstonebio.com]
A-Z Guide to 1,3-Oxazole-4-Carboxylic Acid Derivatives: Synthesis, Pharmacological Activity, and Therapeutic Potential
Abstract: The 1,3-oxazole scaffold, particularly when functionalized with a 4-carboxylic acid moiety, represents a cornerstone in modern medicinal chemistry. These derivatives are recognized for their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth review of 1,3-oxazole-4-carboxylic acid derivatives, intended for researchers and professionals in drug discovery. We will explore key synthetic methodologies, delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, and analyze structure-activity relationships. This document aims to serve as a comprehensive resource, blending established principles with recent advancements to facilitate the development of novel therapeutics based on this versatile heterocyclic core.
Introduction: The Significance of the Oxazole Core
The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one nitrogen and one oxygen atom. This scaffold is a privileged structure in drug design due to its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[4] The inclusion of a carboxylic acid group at the 4-position significantly enhances the molecule's potential, providing a key interaction point for binding to biological targets and improving pharmacokinetic properties.[5] Derivatives of this core have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, making them a focal point of intensive research.[1][3][6]
The versatility of the 1,3-oxazole-4-carboxylic acid scaffold allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency and selectivity for a given biological target. This guide will illuminate the chemical strategies used to access these compounds and the biological outcomes of these molecular designs.
Key Synthetic Strategies for 1,3-Oxazole-4-Carboxylic Acid Derivatives
The construction of the 1,3-oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Van Leusen Oxazole Synthesis
One of the most prominent methods for synthesizing oxazoles is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[1][2][7] This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for generating diverse oxazole libraries. The reaction proceeds under mild basic conditions, typically using potassium carbonate in methanol.[1][7]
Causality in Experimental Choice: The use of TosMIC is critical as it serves as a C-N-C building block. The tosyl group acts as both an activating group for the adjacent methylene and a leaving group in the final aromatization step. The isocyanide provides the necessary carbon and nitrogen atoms for the heterocycle. Methanol is an ideal solvent as it facilitates the proton transfer steps required for the cyclization cascade.
Experimental Protocol: General Van Leusen Synthesis of a 5-Substituted Oxazole
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethylisocyanide (TosMIC) (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a solution of the aldehyde in methanol, add TosMIC.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The successful synthesis can be confirmed by standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the resulting oxazole.
Other Synthetic Approaches
While the Van Leusen reaction is a mainstay, other metal-free and catalyst-driven methods have emerged. These include [2+2+1] cycloaddition reactions and iodine-catalyzed syntheses from amino acids, which offer alternative pathways with different substrate scopes and regioselectivity.[8] Recently, a direct, one-step synthesis from carboxylic acids using a triflylpyridinium reagent has been developed, providing a highly efficient route to 4,5-disubstituted oxazoles.[9]
Diagram: General Synthetic Workflow for Oxazole Synthesis
Caption: A generalized workflow for the synthesis of 1,3-oxazole derivatives.
Pharmacological Applications of 1,3-Oxazole-4-Carboxylic Acid Derivatives
The true value of this scaffold lies in its diverse biological activities. The following sections highlight key therapeutic areas where these compounds have shown significant promise.
Anticancer Activity
Derivatives of 1,3-oxazole are potent anticancer agents that can act through multiple mechanisms.[10][11] Their efficacy has been demonstrated against a wide range of cancer cell lines, including those that are drug-resistant.[10]
Mechanism of Action: A prominent mechanism is the inhibition of critical cellular enzymes and proteins. For instance, certain 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates have shown potent cytotoxic activity by targeting tubulin polymerization and cyclin-dependent kinase 2 (CDK2).[12] The oxazole core acts as a rigid scaffold to correctly orient the pharmacophoric groups into the binding pockets of these protein targets.
Table 1: Selected Anticancer Activity of 1,3-Oxazole Derivatives
| Compound Class | Cancer Cell Line | Activity (GI₅₀) | Mechanism of Action | Reference |
| 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates | 60 Human Cancer Cell Lines | Average 5.37 µM | Tubulin & CDK2 Inhibition | [12] |
| Phenylpiperazine derivatives of 1,3,4-oxadiazole | Liver (HepG2) | More potent than 5-fluorouracil | Tyrosine Kinase (FAK) Inhibition | [13] |
| Pyridine 1,3,4-oxadiazole analogues | Breast (MCF7), Liver (HEPG2) | Stronger than 5-fluorouracil | Telomerase Inhibition | [13] |
Diagram: Simplified Pathway of Tubulin Inhibition by Oxazole Derivatives
Caption: Critical positions on the 1,3-oxazole scaffold for structure-activity relationship studies.
Conclusion and Future Perspectives
The 1,3-oxazole-4-carboxylic acid framework remains a highly privileged and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with a wide range of pharmacological activities, ensures its continued relevance in the quest for novel therapeutics. [14]Future research will likely focus on the development of more complex, multi-substituted derivatives with enhanced selectivity and potency. The exploration of novel biological targets for these compounds, aided by computational docking and phenotypic screening, will undoubtedly uncover new therapeutic applications. Furthermore, the incorporation of this scaffold into hybrid molecules and targeted drug conjugates represents a promising strategy for developing next-generation precision medicines.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. (2022). SpringerLink. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). ResearchGate. [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). PubMed. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). National Center for Biotechnology Information. [Link]
-
Current scenario of 1,3-oxazole derivatives for anticancer activity. (2020). Semantic Scholar. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). SpringerLink. [Link]
-
Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. (2018). ResearchGate. [Link]
-
Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019). ResearchGate. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). National Center for Biotechnology Information. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
-
Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. (2018). International Journal of Advanced Research. [Link]
-
Synthesis and Biological Activity of Some New 1,3,4-Oxadiazoles Derived from Carboxylic Acids. (2023). Thi-Qar Medical Journal. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2024). Bentham Science. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). ACS Publications. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current scenario of 1,3-oxazole derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to 2-Ethoxy-1,3-oxazole-4-carboxylic Acid: Synthesis, Structural Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of oxazole-4-carboxylic acid are of particular interest due to their versatile chemical handles that allow for extensive structural modifications. This technical guide focuses on 2-ethoxy-1,3-oxazole-4-carboxylic acid and its structural analogs, providing a comprehensive overview of their synthesis, chemical reactivity, and potential applications in drug discovery. We will delve into the strategic considerations for the synthesis of this core structure, explore the derivatization possibilities, and discuss the biological implications of these modifications, with a particular focus on their potential as anti-inflammatory and anticancer agents. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Significance of the Oxazole Core
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural unit is found in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] The unique electronic properties of the oxazole ring, coupled with its ability to participate in various chemical transformations, make it an attractive scaffold for the design of novel therapeutic agents.
The 4-carboxylic acid functionality serves as a key building block, enabling a wide range of derivatization options such as amidation and esterification, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The substituent at the 2-position of the oxazole ring plays a pivotal role in defining the biological activity of the molecule. This guide specifically explores the introduction of an ethoxy group at this position, a modification that can influence the compound's lipophilicity, metabolic stability, and target engagement.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be strategically approached through the versatile intermediate, ethyl 2-chlorooxazole-4-carboxylate. This chloro-substituted oxazole serves as a valuable platform for introducing a variety of substituents at the 2-position via nucleophilic substitution reactions.[4][5]
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available ethyl 2-chlorooxazole-4-carboxylate. The key transformation involves a nucleophilic aromatic substitution reaction with sodium ethoxide to introduce the desired ethoxy group at the 2-position. Subsequent hydrolysis of the ethyl ester at the 4-position yields the target molecule, this compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-ethoxy-1,3-oxazole-4-carboxylate
-
Reaction Setup: To a solution of sodium metal (1.2 molar equivalents) in anhydrous ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-chlorooxazole-4-carboxylate (1.0 molar equivalent).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-ethoxy-1,3-oxazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: To a solution of ethyl 2-ethoxy-1,3-oxazole-4-carboxylate (1.0 molar equivalent) in a mixture of ethanol and water (1:1 v/v), add sodium hydroxide (1.5 molar equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the ethanol. The aqueous solution is then cooled in an ice bath and acidified to pH 2-3 with 1M hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Chemical Reactivity and Derivatization
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Caption: Derivatization possibilities of the core scaffold.
Reactions at the Carboxylic Acid Group (C4-Position)
The carboxylic acid at the 4-position is a versatile handle for the introduction of various functional groups. Standard amide coupling conditions (e.g., using HATU, EDCI, or HOBt) with a wide range of primary and secondary amines can be employed to generate a library of 2-ethoxy-1,3-oxazole-4-carboxamides. These carboxamides can be designed to interact with specific biological targets and to modulate the physicochemical properties of the parent molecule. Similarly, esterification with various alcohols can be achieved to produce a series of esters.
Reactivity of the Oxazole Ring
The oxazole ring, while aromatic, can undergo electrophilic substitution reactions, typically at the C5-position, which is the most electron-rich carbon. Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[4][5] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C5-position, significantly expanding the chemical space of the scaffold.
The electron-donating nature of the 2-ethoxy group enhances the electron density of the oxazole ring, potentially facilitating electrophilic attack. Conversely, the oxazole ring can be susceptible to nucleophilic attack under harsh conditions, leading to ring-opening.
Structural Analogs and Their Potential Applications
The structural analogs and derivatives of this compound hold significant promise in drug discovery, particularly in the fields of oncology and inflammation.
Anti-inflammatory Potential
Numerous studies have highlighted the anti-inflammatory properties of oxazole-containing compounds.[1][2] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[6] The 2-alkoxy-1,3-oxazole-4-carboxylic acid scaffold can be explored for the development of novel COX-2 inhibitors with improved selectivity and reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Representative Oxazole-based Anti-inflammatory Agents
| Compound Class | Target | Reported Activity |
| 2,5-Diaryloxazoles | COX-2 | Potent and selective inhibition |
| Benzoxazole Derivatives | COX-2 | Significant anti-inflammatory effects in vivo |
| Oxazole-carboxamides | 5-LOX/COX-2 | Dual inhibition of inflammatory pathways |
Anticancer Activity
The oxazole motif is present in several natural and synthetic compounds with potent anticancer activity.[7][8][9] These compounds often exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The this compound core provides a template for the design of novel anticancer agents. Derivatization at the 4- and 5-positions can be utilized to optimize target binding and cellular permeability.
Table 2: Examples of Oxazole-containing Anticancer Agents
| Compound | Mechanism of Action | Cancer Cell Lines |
| Diazonamide A | Tubulin polymerization inhibitor | Colon and melanoma |
| Phorboxazoles | Cytostatic, microtubule stabilization | Various cancer cell lines |
| Synthetic Oxazole Derivatives | Kinase inhibition (e.g., VEGFR-2) | Lung, breast, and colon cancer |
Characterization of this compound and its Derivatives
The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum of ethyl 2-ethoxy-1,3-oxazole-4-carboxylate is expected to show a characteristic singlet for the C5-proton of the oxazole ring, typically in the downfield region (δ 8.0-8.5 ppm). The ethoxy group at the 2-position will exhibit a quartet and a triplet for the methylene and methyl protons, respectively. The ethyl ester at the 4-position will also show a quartet and a triplet.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the oxazole ring carbons, with the C2 and C4 carbons appearing at lower field due to their attachment to electronegative atoms. The carbonyl carbon of the ester will also be observed in the downfield region (δ 160-170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹). The C=N and C-O-C stretching vibrations of the oxazole ring will also be present in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its identity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is accessible through a versatile and efficient route, and its structure allows for extensive derivatization to explore a wide range of chemical space. The demonstrated biological activities of related oxazole derivatives, particularly as anti-inflammatory and anticancer agents, provide a strong rationale for further investigation of this compound class.
Future research should focus on the synthesis and biological evaluation of a diverse library of 2-alkoxy-1,3-oxazole-4-carboxylic acid analogs. Structure-activity relationship studies will be crucial in identifying key structural features that contribute to potent and selective biological activity. Furthermore, exploration of different substituents at the 5-position of the oxazole ring through palladium-catalyzed cross-coupling reactions could lead to the discovery of novel compounds with unique pharmacological profiles. The development of in-depth in vitro and in vivo assays will be essential to validate the therapeutic potential of these promising molecules.
References
-
Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. American Chemical Society. [Link]
-
Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. PubMed. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Preprints.org. [Link]
-
ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]
-
2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science. [Link]
-
Chemical structures of CA-4, isoxazole-carboxamide series, and... ResearchGate. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]
-
1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
-
Ethyl 2-amino-1,3-oxazole-4-carboxylate. PubChem. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [Link]
-
(PDF) SYNTHESIS OF BENZOXAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENTS. ResearchGate. [Link]
-
A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. PubMed. [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. PubChem. [Link]
-
Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
Sources
- 1. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2,4-Disubstituted Oxazole Derivatives: An Application Note and Protocol Guide for Researchers
Introduction: The Privileged Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a cornerstone of medicinal chemistry, frequently appearing as a "privileged scaffold" in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide range of biological targets, including enzymes and receptors.[1] Consequently, oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2] The 2,4-disubstituted substitution pattern is of particular interest as it allows for precise modulation of the molecule's steric and electronic properties to optimize its therapeutic efficacy. This guide provides detailed, field-proven, one-pot protocols for the synthesis of these valuable compounds, empowering researchers in drug development to accelerate their discovery programs.
Methodology Overview: A Tale of Two One-Pot Strategies
This guide will detail two robust and versatile one-pot methodologies for the synthesis of 2,4-disubstituted oxazoles:
-
The Brønsted Acid-Catalyzed Cyclization of α-Diazoketones with Amides: A modern, metal-free approach characterized by its mild reaction conditions and broad substrate tolerance.[3][4][5]
-
The Van Leusen Oxazole Synthesis: A classic and highly reliable method utilizing tosylmethyl isocyanide (TosMIC) as a key reagent.[6][7]
Both methods offer distinct advantages and cater to different starting material availability and desired substitution patterns.
Protocol 1: Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles
This protocol is based on the work of Luo et al., who developed a highly efficient method using trifluoromethanesulfonic acid (TfOH) as a catalyst.[3][4][5] This approach is notable for its operational simplicity and excellent functional group tolerance.[4]
Reaction Principle and Mechanistic Insight
The reaction proceeds through a proposed mechanism where the Brønsted acid protonates the α-diazoketone, leading to the formation of a key 2-oxo-2-phenylethyl trifluoromethanesulfonate intermediate.[3][4] This intermediate is then attacked by the amide nucleophile, followed by cyclization and dehydration to afford the 2,4-disubstituted oxazole. Deuterium-labeling experiments have provided support for this proposed reaction pathway.[4]
Caption: Brønsted Acid-Catalyzed Oxazole Synthesis Workflow.
Experimental Protocol
Materials:
-
α-Diazoketone (1.0 mmol)
-
Amide (1.2 mmol)
-
Trifluoromethanesulfonic acid (TfOH) (10 mol%)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α-diazoketone (1.0 mmol) in 1,2-dichloroethane (5 mL) in a flame-dried round-bottom flask under an inert atmosphere, add the amide (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (10 mol%) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.
Substrate Scope and Yields
This method has been shown to be effective for a wide range of α-diazoketones and amides, with yields ranging from good to excellent.[3][4]
| Entry | α-Diazoketone (R1) | Amide (R2) | Product | Yield (%) |
| 1 | Phenyl | Benzamide | 2,4-Diphenyloxazole | 95 |
| 2 | 4-Methylphenyl | Benzamide | 2-Phenyl-4-(p-tolyl)oxazole | 92 |
| 3 | 4-Methoxyphenyl | Benzamide | 4-(4-Methoxyphenyl)-2-phenyloxazole | 88 |
| 4 | 4-Chlorophenyl | Benzamide | 4-(4-Chlorophenyl)-2-phenyloxazole | 90 |
| 5 | Phenyl | Acetamide | 4-Phenyl-2-methyloxazole | 75 |
| 6 | Phenyl | 4-Nitrobenzamide | 2-(4-Nitrophenyl)-4-phenyloxazole | 85 |
Data adapted from Luo et al., J. Org. Chem. 2024, 89, 7, 5038–5048.[3][4]
Protocol 2: One-Pot Van Leusen Synthesis of 2,4-Disubstituted Oxazoles
The Van Leusen reaction is a classic and highly effective method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] This one-pot procedure is known for its reliability and broad substrate scope.[7]
Reaction Principle and Mechanistic Insight
The reaction is initiated by the deprotonation of TosMIC by a base. The resulting carbanion then attacks the aldehyde carbonyl group. This is followed by a 5-endo-dig cyclization to form an oxazoline intermediate.[6] Subsequent elimination of the tosyl group, facilitated by the base, leads to the formation of the aromatic oxazole ring.[6]
Caption: Van Leusen Oxazole Synthesis Workflow.
Experimental Protocol
This protocol is an adaptation of the one-pot synthesis of 4,5-disubstituted oxazoles in ionic liquids developed by Yu and coworkers, which offers a greener alternative to traditional solvents.[8] For the synthesis of 2,4-disubstituted oxazoles, an acid chloride is used instead of an aliphatic halide.
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Acid Chloride (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL)
-
Ethyl acetate
-
Water
Procedure:
-
To a mixture of TosMIC (1.0 mmol) and potassium carbonate (3.0 mmol) in [bmim]Br (2.5 mL) in a round-bottom flask, add the aldehyde (1.2 mmol).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Add the acid chloride (1.1 mmol) to the reaction mixture and continue stirring for an additional 12 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole. The ionic liquid can be recovered and reused after removal of water under vacuum.[8]
Substrate Scope and Yields
The Van Leusen reaction is compatible with a wide variety of aldehydes. Aromatic aldehydes with electron-withdrawing groups tend to show higher reactivity.[8]
| Entry | Aldehyde (R1) | Acid Chloride (R2) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzoyl chloride | 2,4-Diphenyloxazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Benzoyl chloride | 4-(4-Chlorophenyl)-2-phenyloxazole | 88 |
| 3 | 4-Nitrobenzaldehyde | Benzoyl chloride | 4-(4-Nitrophenyl)-2-phenyloxazole | 92 |
| 4 | 2-Naphthaldehyde | Benzoyl chloride | 4-(Naphthalen-2-yl)-2-phenyloxazole | 82 |
| 5 | Benzaldehyde | Acetyl chloride | 4-Phenyl-2-methyloxazole | 78 |
| 6 | Cinnamaldehyde | Benzoyl chloride | 2-Phenyl-4-styryloxazole | 80 |
Yields are representative and based on similar Van Leusen methodologies.
Safety Precautions
-
Tosylmethyl isocyanide (TosMIC): TosMIC is harmful if swallowed, inhaled, or absorbed through the skin.[2] It can cause irritation to the eyes, skin, and respiratory tract.[2] Always handle TosMIC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] It is also moisture-sensitive.[2]
-
α-Diazoketones: α-Diazoketones are potentially explosive, especially upon heating.[11] It is crucial to handle them with care and avoid excessive heat and friction. All reactions involving α-diazoketones should be conducted behind a safety shield.[11]
-
Trifluoromethanesulfonic acid (TfOH): TfOH is a strong, corrosive acid. Handle with extreme care and wear appropriate PPE.
-
General Precautions: Always conduct a thorough risk assessment before starting any chemical reaction. Consult the Safety Data Sheets (SDS) for all reagents used.
Conclusion
The one-pot synthesis of 2,4-disubstituted oxazoles is a powerful tool for medicinal chemists and drug development professionals. The two protocols detailed in this guide, the Brønsted acid-catalyzed cyclization of α-diazoketones and the Van Leusen oxazole synthesis, offer efficient, versatile, and reliable methods for accessing this important class of compounds. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize a diverse library of 2,4-disubstituted oxazoles to fuel their drug discovery efforts.
References
-
Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038–5048. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
ResearchGate. (n.d.). One-Pot Syntheses of Substituted Oxazoles and Imidazoles from the Isocyanide Asmic. Retrieved from [Link]
-
Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]
-
Semantic Scholar. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]
- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 11. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Synthesis of Substituted Oxazoles via the Van Leusen Reaction
A Senior Application Scientist's Guide to the Synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid and Related Heterocycles
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of the Van Leusen oxazole synthesis. We will explore the core reaction mechanism, provide a detailed protocol for a representative transformation, and outline a strategic approach toward the synthesis of the specifically requested, complex target: this compound.
Introduction: The Oxazole Scaffold and the Power of the Van Leusen Reaction
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] Consequently, robust and versatile synthetic methods for accessing substituted oxazoles are of paramount importance.
The Van Leusen oxazole synthesis, first reported in 1972, is a powerful and widely utilized method for constructing the oxazole ring.[1][4] The reaction classically involves the base-mediated [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC), a stable and odorless reagent, to yield 5-substituted oxazoles.[5][6] The unique reactivity of TosMIC, which contains an acidic methylene group, an isocyanide carbon, and a tosyl group as an excellent leaving group, drives the formation of the heterocyclic ring under relatively mild conditions.[7][8]
While the canonical Van Leusen reaction is exceptionally effective for producing 5-substituted oxazoles, the synthesis of other substitution patterns, such as the target molecule this compound, requires a nuanced and strategic application of its principles or alternative synthetic designs. This guide will first elucidate the fundamental mechanism and then provide a practical, field-proven protocol for a related, synthetically valuable oxazole-carboxylate, laying the groundwork for tackling more complex targets.
Part I: Mechanistic Underpinnings of the Van Leusen Oxazole Synthesis
Expertise in Action: Understanding the "Why"
The success of the Van Leusen reaction hinges on the unique trifecta of functional groups within the TosMIC reagent.[8][9] A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol for new substrates.
The process can be broken down into three key stages:
-
Deprotonation: The reaction is initiated by a base (commonly K₂CO₃ or t-BuOK) which abstracts a proton from the α-carbon of TosMIC.[10][11] This proton is particularly acidic due to the electron-withdrawing effects of both the adjacent sulfonyl (tosyl) group and the isocyanide group, leading to the formation of a stabilized carbanion.[12]
-
Nucleophilic Attack and Cyclization: The newly formed TosMIC anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde starting material. This addition forms an alkoxide intermediate which then undergoes a rapid intramolecular 5-endo-dig cyclization.[10] The nitrogen of the isocyanide group attacks the carbon bearing the newly formed hydroxyl group (after protonation by a protic solvent like methanol), forming a five-membered dihydrooxazole (oxazoline) intermediate.[5][13]
-
Elimination and Aromatization: The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a superb leaving group.[5] This elimination results in the formation of a double bond within the ring, leading to the aromatic and stable 1,3-oxazole product.[14]
Visualizing the Mechanism
Caption: Figure 2: Experimental Workflow for Ethyl Oxazole-5-carboxylate Synthesis.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Tosylmethyl Isocyanide (TosMIC) | 195.24 | 1.95 g | 10.0 | Stable, odorless solid. [9] |
| Ethyl Glyoxylate (50% in Toluene) | 102.09 (neat) | 4.08 g | 20.0 (as solution) | Use a 50% w/w solution. Handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | Anhydrous, finely powdered. |
| Methanol (MeOH) | 32.04 | 50 mL | - | Anhydrous/Dry. |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | For extraction. |
| Saturated Brine Solution | - | 50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | For drying. |
| Silica Gel | - | - | - | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tosylmethyl isocyanide (1.95 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the resulting suspension.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add the ethyl glyoxylate solution (4.08 g of 50% solution in toluene, ~20.0 mmol) to the stirred suspension dropwise over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to control the initial exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the TosMIC starting material is consumed.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and the precipitated sodium p-toluenesulfinate. Wash the filter cake with a small amount of methanol.
-
Workup - Concentration & Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add 50 mL of deionized water and 75 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 40 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with 50 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Self-Validation: The brine wash removes residual water and inorganic impurities, leading to a cleaner crude product for purification.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl oxazole-5-carboxylate as a pure product.
Part III: Strategic Approach to this compound
A Note on Synthetic Design
The direct synthesis of this compound via a single-step, classical Van Leusen reaction is not feasible. The canonical reaction forms a C-C bond at the C5 position from an aldehyde, and the C2 position remains unsubstituted. [15]Therefore, a multi-step, divergent strategy is required.
-
Formation of the Oxazole-4-carboxylate Core: The most direct route to an oxazole-4-carboxylate scaffold does not use the Van Leusen reaction but rather the reaction of an ethyl isocyanoacetate with an acylating agent. [16][17]This is a well-established alternative for this specific substitution pattern.
-
Introducing the 2-Ethoxy Group: A 2-alkoxy oxazole is a less common motif. Its synthesis would likely involve one of two advanced strategies:
-
De Novo Ring Construction: Using a precursor that already contains the ethoxy group, such as an ethoxy-substituted imidate, in a condensation reaction.
-
Post-Cyclization Functionalization: Modifying a pre-formed oxazole ring. This could potentially be achieved by first synthesizing a 2-halo-oxazole and subsequently performing a nucleophilic substitution with sodium ethoxide. This approach can be challenging due to the stability of the oxazole ring.
-
Proposed Pathway (Conceptual):
A plausible, albeit challenging, synthetic route would deviate significantly from the Van Leusen protocol. It would likely begin with the synthesis of ethyl oxazole-4-carboxylate via the isocyanoacetate method, followed by a multi-step sequence to introduce the C2 substituent, and finally, saponification of the ester to the desired carboxylic acid.
This highlights a critical aspect of process development: while named reactions like the Van Leusen are powerful tools, the synthetic chemist must recognize their scope and limitations and be prepared to devise alternative or multi-step pathways for highly specialized targets.
Conclusion
The Van Leusen reaction is an indispensable tool for the synthesis of 5-substituted oxazoles, offering a reliable and straightforward pathway from readily available aldehydes and TosMIC. [3][4]The protocol provided for ethyl oxazole-5-carboxylate serves as a robust template for accessing functionalized oxazole cores pertinent to drug discovery. While the direct synthesis of more complex substitution patterns like this compound falls outside the scope of the classical reaction, understanding the core mechanism and its limitations empowers chemists to design logical, multi-step sequences to achieve their ultimate synthetic goals.
References
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia contributors. (2023, April 25). Van Leusen reaction. Wikipedia. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. Retrieved from [Link]
-
Patil, S. A., et al. (2021). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Varsal. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. ResearchGate. [Link]
-
Singh, R., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]
-
Tron, G. C., et al. (2014). A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. PubMed Central. [Link]
-
Organic Chemistry Portal. (2014). Ethyl Glyoxylate N-Tosylhydrazone as Sulfonyl-Transfer Reagent in Base-Catalyzed Sulfa-Michael Reactions. Organic Chemistry Portal. [Link]
-
Vedejs, E., & Luchetta, L. M. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Heterocycles. [Link]
-
ChemSynthesis. (n.d.). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]
- van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Macmillan.
-
Reddy, B. V. S., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]
-
Chemospecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. [Link]
- FMR - Future Medicinal Reports. (2024).
- FMR - Future Medicinal Reports. (2024).
-
Vedejs, E., & Luchetta, L. M. (1999). A Practical Synthesis of 1,3-Oxazole. ResearchGate. [Link]
- World Journal of Pharmaceutical Research. (2024). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. WJPR.
- MDPI. (2021).
- Arkivoc. (n.d.).
-
National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. TosMIC - Enamine [enamine.net]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. varsal.com [varsal.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
The Robinson-Gabriel Synthesis: A Comprehensive Guide to Substituted Oxazole Preparation
For researchers, medicinal chemists, and professionals in drug development, the oxazole scaffold is a cornerstone of modern synthetic chemistry, appearing in a vast array of natural products and pharmaceutical agents. Its synthesis, therefore, is of paramount importance. Among the classical methods, the Robinson-Gabriel synthesis stands out for its reliability in constructing the oxazole ring from readily available precursors. This technical guide provides an in-depth exploration of this venerable reaction, from its mechanistic underpinnings to modern, high-efficiency protocols. We will delve into the causality behind experimental choices, offer detailed, field-proven protocols, and address common challenges to ensure successful and reproducible outcomes in your laboratory.
Introduction: The Enduring Relevance of the Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis is the acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form a substituted oxazole.[1][2] This transformation has remained a staple in heterocyclic chemistry due to its robustness and the accessibility of its starting materials. The resulting oxazoles are key components in numerous biologically active molecules, including anti-inflammatory drugs, antibiotics, and anticancer agents, underscoring the continued importance of mastering this synthetic route.[3][4]
The Reaction Mechanism: A Step-by-Step Cyclodehydration
The Robinson-Gabriel synthesis proceeds through a series of well-defined steps initiated by an acid catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The primary role of the acid is to activate the carbonyl group of the ketone, rendering it more susceptible to nucleophilic attack.
The accepted mechanism unfolds as follows:
-
Protonation of the Ketone: The reaction commences with the protonation of the ketone's carbonyl oxygen by a strong acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Intramolecular Cyclization: The amide's carbonyl oxygen, acting as an intramolecular nucleophile, attacks the activated ketone carbonyl. This step results in the formation of a five-membered ring intermediate, a protonated oxazoline derivative.
-
Deprotonation: A base (often the conjugate base of the acid catalyst or a solvent molecule) removes the proton from the oxazoline oxygen, yielding a neutral cyclic intermediate.
-
Dehydration: The hydroxyl group is then protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent carbon atom leads to the formation of the aromatic oxazole ring.
Caption: The reaction mechanism of the Robinson-Gabriel synthesis.
Preparation of the Starting Material: The 2-Acylamino-ketone
A prerequisite for a successful Robinson-Gabriel synthesis is the efficient preparation of the 2-acylamino-ketone precursor. The most common and versatile method for this is the Dakin-West reaction .[5][6]
The Dakin-West Reaction
This reaction transforms an α-amino acid into an α-acylamino ketone by treatment with an acid anhydride in the presence of a base, typically pyridine, which also often serves as the solvent.[6] The reaction proceeds via an oxazolone (or azlactone) intermediate.[7]
General Protocol for the Dakin-West Reaction:
-
An α-amino acid is heated with an excess of an acid anhydride (e.g., acetic anhydride) and a base such as pyridine.
-
The reaction mixture is typically refluxed until the evolution of carbon dioxide ceases.
-
Work-up involves removal of the excess anhydride and pyridine, followed by purification of the resulting 2-acylamino-ketone.
It is important to note that the chiral center of the original α-amino acid is racemized during the Dakin-West reaction.[7]
Experimental Protocols for Robinson-Gabriel Synthesis
The choice of dehydrating agent and reaction conditions is critical and depends on the substrate's stability and the desired reactivity. Below are detailed protocols for the classical approach and a modern, microwave-assisted variation.
Classical Protocol: Synthesis of 2,5-Diphenyloxazole using Sulfuric Acid
This protocol is a robust method for simple aromatic and alkyl-substituted oxazoles.
Materials:
-
2-Benzamidoacetophenone (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄) (typically 2-3 equivalents)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add 2-benzamidoacetophenone to concentrated sulfuric acid at 0 °C with stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford the pure 2,5-diphenyloxazole.
Caption: Workflow for the classical Robinson-Gabriel synthesis.
Modern Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, often higher yields, and cleaner reaction profiles.[8][9]
Materials:
-
2-Acylamino-ketone (1 equivalent)
-
Phosphorus pentoxide (P₂O₅) or another suitable dehydrating agent (e.g., Burgess reagent)
-
High boiling point, microwave-transparent solvent (e.g., 1,2-dichlorobenzene or diphenyl ether)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 2-acylamino-ketone and the dehydrating agent in the appropriate solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short period (typically 5-30 minutes).
-
Work-up and Purification: After cooling, the work-up and purification follow a similar procedure to the classical method, involving quenching, extraction, and chromatography or recrystallization.
Data Presentation: A Comparative Overview
The following table summarizes various conditions and yields for the Robinson-Gabriel synthesis, showcasing the versatility of this reaction.
| Entry | 2-Acylamino-ketone Precursor | Dehydrating Agent | Conditions | Yield (%) | Reference |
| 1 | 2-Benzamidoacetophenone | Conc. H₂SO₄ | 100 °C, 1 h | ~85% | [3] |
| 2 | N-(1-Oxo-1-phenylpropan-2-yl)acetamide | Polyphosphoric acid | 160 °C, 3 h | 82% | [4] |
| 3 | N-(2-Oxopropyl)benzamide | POCl₃ | Reflux, 2 h | ~70% | [3] |
| 4 | Aspartic acid β-ester derivative | POCl₃ in DMF | 90 °C, 30 min | Good | [3] |
| 5 | Various 2-acylamino aldehydes/ketones | Burgess Reagent | Microwave, 150 °C, 5-15 min | 60-90% | [8] |
Scope, Limitations, and Troubleshooting
While the Robinson-Gabriel synthesis is broadly applicable, its success is contingent on the nature of the substituents and the reaction conditions.
Scope and Functional Group Tolerance
-
Substituents: The reaction is amenable to a wide range of alkyl, aryl, and heteroaryl substituents at both the 2- and 5-positions of the resulting oxazole.
-
Functional Group Compatibility: The strongly acidic conditions of the classical method can be detrimental to acid-sensitive functional groups such as esters, acetals, and some protecting groups. In such cases, milder dehydrating agents are recommended. Modern variations, such as those employing the Burgess reagent, offer greater functional group tolerance.[8]
Common Side Reactions and Troubleshooting
-
Low Yields: This is often the most common issue. Potential causes include incomplete reaction, degradation of the starting material or product under harsh acidic conditions, or the formation of side products.
-
Troubleshooting:
-
Choice of Dehydrating Agent: If charring or decomposition is observed with strong acids like H₂SO₄, consider switching to a milder agent such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or phosphoryl chloride (POCl₃).[3][4] For particularly sensitive substrates, the Burgess reagent under microwave conditions can be highly effective.[8]
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Prolonged heating can lead to decomposition. Monitor the reaction closely by TLC.
-
-
-
Formation of Alternative Ring Structures: Under certain conditions, alternative cyclization pathways can lead to the formation of byproducts such as oxazolidinones. Careful control of the reaction conditions is key to minimizing these side reactions.
Modern Variations and Alternative Reagents
The field of organic synthesis is constantly evolving, and the Robinson-Gabriel reaction is no exception. Several modern adaptations have been developed to improve yields, shorten reaction times, and broaden the substrate scope.
-
Microwave-Assisted Synthesis: As detailed in the protocol above, microwave irradiation can dramatically accelerate the reaction.[8]
-
Solid-Phase Synthesis: A solid-phase version of the Robinson-Gabriel synthesis has been developed, which is particularly useful in combinatorial chemistry and the generation of compound libraries.[3]
-
One-Pot Procedures: Several one-pot modifications have been reported, combining the formation of the 2-acylamino-ketone and its subsequent cyclodehydration into a single synthetic operation, thereby improving overall efficiency.[3]
-
Alternative Dehydrating Agents: A wide array of dehydrating agents beyond the classical sulfuric acid have been successfully employed, each with its own advantages:
-
Phosphorus Pentoxide (P₂O₅): A strong dehydrating agent, often used for substrates that are resistant to cyclization.
-
Phosphoryl Chloride (POCl₃): A common and effective reagent, often used in refluxing conditions.[3]
-
Polyphosphoric Acid (PPA): A viscous liquid that can serve as both a catalyst and a solvent, often giving good yields at high temperatures.[4]
-
Trifluoroacetic Anhydride (TFAA): A powerful dehydrating agent, particularly useful in solid-phase synthesis.[3]
-
Burgess Reagent: A mild and selective dehydrating agent, suitable for substrates with sensitive functional groups.[8]
-
Application in Drug Discovery and Natural Product Synthesis
The Robinson-Gabriel synthesis has been instrumental in the synthesis of numerous biologically active molecules. For instance, it has been employed in the synthesis of dual PPARα/γ agonists with potential applications in the treatment of type 2 diabetes.[3] Furthermore, this reaction has been a key step in the total synthesis of several complex natural products containing the oxazole motif, such as Diazonamide A and Mycalolide A.[3]
Conclusion
The Robinson-Gabriel synthesis remains a powerful and versatile tool for the preparation of substituted oxazoles. By understanding the underlying mechanism, carefully selecting the appropriate dehydrating agent and reaction conditions, and being aware of potential pitfalls, researchers can effectively leverage this classic reaction to access a wide array of valuable heterocyclic compounds. The continued development of modern variations, such as microwave-assisted protocols, further enhances the utility of this method, ensuring its place in the synthetic chemist's toolbox for years to come.
References
-
Name-Reaction.com. (2025). Dakin-West reaction. Name-Reaction.com. Retrieved from [Link]
-
SynArchive. (2024). Robinson-Gabriel Synthesis. SynArchive. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]
-
Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-286. Retrieved from [Link]
-
Krchňák, V., & Pudelová, Z. (2008). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. ACS Combinatorial Science, 10(4), 339–350. Retrieved from [Link]
-
Wikipedia. (2023). Dakin–West reaction. In Wikipedia. Retrieved from [Link]
-
Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved from [Link]
-
Scribd. (n.d.). Dakin–West Reaction History. Scribd. Retrieved from [Link]
-
Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. Retrieved from [Link]
-
Semantic Scholar. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Retrieved from [Link]
- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
-
Beilstein Journal of Organic Chemistry. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408. Retrieved from [Link]
-
ResearchGate. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Robinson–Gabriel synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. National Center for Biotechnology Information. Retrieved from [Link]
-
Macmillan Group. (n.d.). Oxazole. Macmillan Group. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P‐Mediated Ring Closure. ResearchGate. Retrieved from [Link]
-
PubMed. (2000). Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. PubMed. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. synarchive.com [synarchive.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Dakin–West reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of Oxazoles from Carboxylic Acids: An Application and Protocol Guide for Researchers
Introduction: The Enduring Significance of the Oxazole Moiety
The oxazole ring, a five-membered aromatic heterocycle featuring an oxygen and a nitrogen atom, stands as a cornerstone in medicinal chemistry and materials science. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores the critical importance of robust and versatile synthetic methodologies for its construction. The inherent chemical properties of the oxazole scaffold, such as its ability to participate in hydrogen bonding and pi-stacking interactions, make it a privileged structure in drug discovery, contributing to the biological activity of numerous therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary protocols for the synthesis of oxazoles, with a particular focus on pathways originating from readily available carboxylic acids.
Strategic Approaches to Oxazole Synthesis from Carboxylic Acid Precursors
The transformation of a carboxylic acid to an oxazole requires the formation of two new bonds and a cyclization event. Historically, this has often been a multi-step process. However, modern advancements have streamlined this transformation. This guide will delve into both classical and contemporary methods, offering detailed protocols and insights into their application. We will explore the following key synthetic strategies:
-
The Robinson-Gabriel Synthesis: A foundational method involving the cyclodehydration of α-acylamino ketones, which can be derived from carboxylic acids.
-
The Fischer Oxazole Synthesis: A classic approach utilizing cyanohydrins and aldehydes, where the cyanohydrin component can be sourced from a carboxylic acid derivative.
-
The Van Leusen Oxazole Synthesis: A versatile method that, while traditionally starting from aldehydes, can be adapted for substrates derived from carboxylic acids.
-
Direct Synthesis from Carboxylic Acids: A modern and highly efficient approach that activates carboxylic acids in situ for a [3+2] cycloaddition with isocyanide derivatives.
Protocol I: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, a stalwart in heterocyclic chemistry, constructs the oxazole ring through the acid-catalyzed cyclodehydration of an α-acylamino ketone.[1][2] This method is particularly effective for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.
Mechanism and Rationale
The reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration yields the aromatic oxazole ring. The choice of a strong dehydrating acid is crucial to drive the reaction to completion.
Experimental Protocol: Synthesis of a 2,5-Diaryloxazole
This protocol details the synthesis of a 2,5-diaryloxazole from a precursor α-acylamino ketone, which can be synthesized from a carboxylic acid and an α-amino ketone.
Step 1: Preparation of the α-Acylamino Ketone
The starting α-acylamino ketone can be prepared by reacting an α-amino ketone with an appropriate acylating agent (e.g., an acid chloride or anhydride derived from the desired carboxylic acid) under basic conditions.
Step 2: Cyclodehydration
-
Place the α-acylamino ketone (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Under a fume hood, cautiously add polyphosphoric acid (PPA) (approximately 10 times the weight of the α-acylamino ketone) to the flask.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to approximately 80-90 °C.
-
Carefully pour the warm reaction mixture onto crushed ice with stirring. This will precipitate the crude oxazole product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure oxazole.
Data and Insights
| Parameter | Description |
| Substrates | A wide range of aromatic and aliphatic α-acylamino ketones. |
| Reagents | Dehydrating agents such as polyphosphoric acid (PPA), concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride.[2] |
| Typical Yields | 50-90%, depending on the substrate and reaction conditions. |
| Advantages | A well-established and reliable method for a variety of substituted oxazoles. |
| Limitations | Requires strongly acidic and often high-temperature conditions, which may not be suitable for sensitive substrates. The preparation of the starting α-acylamino ketone is an additional step. |
Workflow Diagram
Caption: Workflow for the Robinson-Gabriel Synthesis of Oxazoles.
Protocol II: The Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method that produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3][4] The cyanohydrin can be derived from an aldehyde, which in turn can be obtained from the corresponding carboxylic acid.
Mechanism and Rationale
The reaction is believed to proceed through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to form the oxazole ring. The use of anhydrous conditions is critical to prevent the hydrolysis of intermediates.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole
Step 1: Preparation of the Cyanohydrin
The cyanohydrin can be prepared by treating an aldehyde with a cyanide source, such as sodium or potassium cyanide, under acidic conditions.
Step 2: Oxazole Formation
-
In a fume hood, dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube.
-
Cool the reaction mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution with stirring. The reaction is typically exothermic.
-
Continue passing HCl gas through the solution until saturation. The product often precipitates as the hydrochloride salt.
-
Allow the reaction to stand, often overnight, to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.
-
To obtain the free base, the hydrochloride salt can be treated with a weak base, such as sodium bicarbonate solution, or by boiling in alcohol.
-
The final product can be purified by recrystallization.
Data and Insights
| Parameter | Description |
| Substrates | Primarily aromatic cyanohydrins and aromatic aldehydes. |
| Reagents | Anhydrous hydrogen chloride gas, anhydrous diethyl ether. |
| Typical Yields | Moderate to good, but can be variable. |
| Advantages | A direct method for the synthesis of symmetrically and unsymmetrically substituted 2,5-diaryloxazoles. |
| Limitations | Requires the handling of highly toxic cyanide and corrosive anhydrous HCl gas. Strict anhydrous conditions are necessary.[3] The scope can be limited for aliphatic substrates. |
Workflow Diagram
Caption: Workflow for the Fischer Oxazole Synthesis.
Protocol III: The Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7] While it traditionally starts with aldehydes, these can be readily obtained by the reduction of carboxylic acids or their derivatives.
Mechanism and Rationale
The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole.[5][7]
Experimental Protocol: Synthesis of a 5-Substituted Oxazole
Step 1: Reaction Setup
-
To a suspension of potassium carbonate (2.5 eq) in methanol in a round-bottom flask, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).
-
Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.
Step 2: Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.
Data and Insights
| Parameter | Description |
| Substrates | A broad range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. |
| Reagents | Tosylmethyl isocyanide (TosMIC), a base (e.g., potassium carbonate), and a protic solvent (e.g., methanol). |
| Typical Yields | Generally good to excellent. |
| Advantages | Mild reaction conditions, high yields, and a broad substrate scope.[5] |
| Limitations | TosMIC is toxic and should be handled with care. The reaction is primarily used for 5-substituted oxazoles; synthesis of other substitution patterns can be more complex. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is of good quality and sufficient quantity. |
| Side Product Formation | Presence of water can lead to the hydrolysis of TosMIC. | Use anhydrous solvents and reagents. |
| Difficult Purification | Co-elution of the product with residual TosMIC or byproducts. | Optimize the chromatography conditions (solvent system, gradient). |
Workflow Diagram
Caption: Workflow for the Van Leusen Oxazole Synthesis.
Protocol IV: Direct Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids
Recent advancements have led to highly efficient methods for the direct synthesis of oxazoles from carboxylic acids, bypassing the need for pre-functionalized starting materials. One such notable method employs a stable triflylpyridinium reagent for the in situ activation of the carboxylic acid.
Mechanism and Rationale
The carboxylic acid is activated by the triflylpyridinium reagent to form a highly reactive acylpyridinium salt. This intermediate is then trapped by an isocyanoacetate or a related derivative in a [3+2] cycloaddition reaction to directly afford the 4,5-disubstituted oxazole. This approach is characterized by its operational simplicity and broad substrate scope.[8]
Experimental Protocol
Step 1: Reaction Setup
-
To a screw-capped vial containing a magnetic stir bar, add the carboxylic acid (1.0 eq), 4-dimethylaminopyridine (DMAP, 1.5 eq), and dichloromethane (DCM) as the solvent under a dry nitrogen atmosphere.
-
Add the DMAP-triflate (DMAP-Tf) reagent (1.3 eq) and stir the mixture at room temperature for 5 minutes until all solids dissolve.
-
Add the isocyanide (e.g., ethyl isocyanoacetate, 1.2 eq) to the reaction mixture.
-
Stir the reaction in a preheated oil bath at 40 °C for 30 minutes. Monitor the reaction progress by TLC.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4,5-disubstituted oxazole.
Data and Insights
| Parameter | Description |
| Substrates | A wide variety of aromatic, heteroaromatic, and aliphatic carboxylic acids. Good functional group tolerance. |
| Reagents | A stable triflylpyridinium reagent (DMAP-Tf), DMAP, and an isocyanide derivative. |
| Typical Yields | High to excellent yields are often achieved. |
| Advantages | Direct conversion of carboxylic acids to oxazoles, mild reaction conditions, short reaction times, and broad substrate scope.[8] |
| Limitations | Requires the use of a stoichiometric amount of the activating reagent. |
Workflow Diagram
Caption: Workflow for the Direct Synthesis of Oxazoles from Carboxylic Acids.
Safety Precautions
The synthesis of oxazoles involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Polyphosphoric Acid (PPA): Corrosive and causes severe burns to skin and eyes.[9][10][11] It is also hygroscopic. Avoid contact with metals and strong bases. In case of contact, flush with copious amounts of water and seek immediate medical attention.
-
Anhydrous Hydrogen Chloride (HCl): A toxic and highly corrosive gas. It can cause severe respiratory tract irritation and burns. Must be handled in a well-ventilated fume hood with a proper gas scrubbing system.
-
p-Toluenesulfonylmethyl isocyanide (TosMIC): Toxic if swallowed or inhaled and may cause allergic or asthmatic symptoms.[12][13] It is also moisture and light-sensitive. Handle in a fume hood and store in a cool, dry, and dark place.
-
Trifluoromethanesulfonic anhydride (Triflic anhydride): A strong oxidizing agent that reacts violently with water.[14][15][16] It is corrosive and can cause severe skin and eye burns. Handle with extreme care under anhydrous conditions.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of oxazoles from carboxylic acids and their derivatives offers a rich landscape of chemical transformations. While classical methods like the Robinson-Gabriel and Fischer syntheses remain valuable tools, modern approaches provide more direct, efficient, and often milder routes to these important heterocyclic compounds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the nature of the starting materials, and the tolerance of functional groups within the molecule. This guide provides a solid foundation for researchers to navigate these choices and successfully incorporate the oxazole motif into their target molecules.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Polyphosphoric acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - p-Toluenesulfonylmethyl isocyanide. Retrieved from [Link]
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2021). Polyphosphoric acid - Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (2023). p-TOLUENE SULFONYLMETHYL ISOCYANIDE Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
- PUYANG HONGDA SHENGDAO NEW MATERIALS Co., Ltd. (n.d.).
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.fr [fishersci.fr]
Application Notes & Protocols: 2-Ethoxy-1,3-oxazole-4-carboxylic acid in Medicinal Chemistry
Introduction: The Strategic Value of the Oxazole Scaffold
In the landscape of modern drug discovery, the strategic deployment of heterocyclic scaffolds is paramount to achieving desired pharmacological profiles. The oxazole ring system, a five-membered heterocycle containing oxygen and nitrogen, represents a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Its rigid, planar geometry and capacity for hydrogen bonding and dipole interactions make it an excellent scaffold for orienting substituents towards biological targets. When functionalized with a carboxylic acid at the 4-position and an ethoxy group at the 2-position, as in 2-Ethoxy-1,3-oxazole-4-carboxylic acid , the resulting molecule becomes a highly versatile and valuable building block for medicinal chemists.
This guide provides an in-depth exploration of this reagent, detailing its synthesis, properties, and key applications. The protocols herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic and drug development campaigns.
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. The following table presents computed physicochemical properties for the closely related analogue, 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid, which provides a reasonable estimation for researchers.
| Property | Estimated Value | Source |
| Molecular Formula | C₇H₉NO₄ | [2] |
| Molecular Weight | 171.15 g/mol | [2] |
| XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| pKa (strongest acidic) | 3.5 (Predicted) | |
| Polar Surface Area | 77.9 Ų | [2] |
Note: These values are computationally derived and should be used as a guide. Experimental determination is recommended for critical applications.
Synthesis Protocol: A Proposed Route
Step 1: Cyclization to form Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate
This step involves the condensation of an α-amino-β-hydroxy ester with an orthoester, followed by cyclization and aromatization.
-
Rationale: Triethyl orthoacetate provides the ethoxy-substituted carbon that will become the C2 position of the oxazole ring. The reaction is typically acid-catalyzed, and subsequent oxidation (often spontaneous or aided by the reaction conditions) yields the aromatic oxazole.
-
Protocol:
-
To a solution of ethyl isoserinate hydrochloride (1.0 eq) in dry pyridine (0.2 M), add triethyl orthoacetate (1.2 eq).
-
Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield ethyl 2-ethoxy-1,3-oxazole-4-carboxylate.
-
Step 2: Saponification to this compound
This is a standard ester hydrolysis to yield the final carboxylic acid.
-
Rationale: Lithium hydroxide (LiOH) is a common reagent for saponification as it minimizes side reactions compared to sodium or potassium hydroxide in some sensitive heterocyclic systems.
-
Protocol:
-
Dissolve the ethyl 2-ethoxy-1,3-oxazole-4-carboxylate (1.0 eq) from the previous step in a 3:1 mixture of THF and water (0.1 M).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Applications in Medicinal Chemistry
A Versatile Synthetic Intermediate for Amide Library Generation
The carboxylic acid moiety is a prime handle for synthetic elaboration, most commonly through the formation of amide bonds. Amide linkages are fundamental in drug design, mimicking the peptide bonds of nature and providing robust, stable connections between molecular fragments.[3]
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol provides a reliable method for coupling this compound with a primary or secondary amine.
-
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is used as an additive to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.
-
Step-by-Step Methodology:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by silica gel column chromatography or reverse-phase HPLC.
-
Caption: General workflow for EDC/HOBt mediated amide coupling.
A Potential Carboxylic Acid Bioisostere
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of lead optimization.[4][5] Carboxylic acids are often crucial for target binding (e.g., interacting with arginine or lysine residues) but can suffer from poor metabolic stability or limited cell permeability.
The 2-alkoxy-oxazole scaffold can serve as a non-classical, unionized bioisostere for a carboxylic acid. While it lacks the acidic proton, the arrangement of the ring oxygen and nitrogen atoms can mimic the hydrogen bond accepting capabilities of a carboxylate anion.
-
Advantages of Bioisosteric Replacement:
-
Improved Metabolic Stability: Heterocyclic cores are often more resistant to metabolic degradation than simple carboxylic acids.[6]
-
Enhanced Permeability: Replacing an ionizable group with a neutral one can improve passive diffusion across cell membranes.
-
Modified pKa and Lipophilicity: Fine-tuning the physicochemical properties to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
-
Novel Intellectual Property: Creating new chemical entities with distinct structures.
-
Caption: Bioisosteric replacement of a carboxylic acid with an oxazole.
Integrated Experimental Workflow
The following diagram illustrates a logical workflow from the proposed synthesis of the core scaffold to the generation of a final, biologically relevant amide derivative. This represents a typical path in a fragment-based or lead optimization drug discovery campaign.
Caption: A complete workflow from synthesis to biological screening.
References
-
Umehara, K., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology.org. Available at: [Link]
-
ChemSynthesis. (2024). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
DeLuca, R. J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Prakash, C., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
PubChem. (n.d.). 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Ethyl-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-(3-Ethoxypropyl)-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Boonen, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available at: [Link]
-
Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]
-
ChemSynthesis. (2024). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Available at: [Link]
-
ChemSynthesis. (2024). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
El-Sayed, M. A., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Available at: [Link]
-
Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes. Wiley-VCH. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]
-
Voitekhovitch, S. V., et al. (2018). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank. Available at: [Link]
Sources
- 1. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Ethoxymethyl)-1,3-oxazole-4-carboxylic acid | C7H9NO4 | CID 62235389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
The Oxazole-4-Carboxylic Acid Scaffold: A Versatile Platform for Drug Discovery
Introduction: The pursuit of novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among these, the oxazole nucleus, a five-membered aromatic ring containing oxygen and nitrogen, is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] This application note focuses on the utility of 2-substituted-1,3-oxazole-4-carboxylic acid derivatives as a versatile platform for the discovery of new drugs. While the specific derivative, 2-Ethoxy-1,3-oxazole-4-carboxylic acid, is not extensively documented in the scientific literature, the broader class of 2-alkyl/aryl-1,3-oxazole-4-carboxylic acids has demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases.[2][3]
This guide will provide an in-depth exploration of the synthesis, potential mechanisms of action, and detailed protocols for evaluating the biological activity of this promising class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of the oxazole-4-carboxylic acid scaffold.
The Chemical Versatility of the Oxazole-4-Carboxylic Acid Core
The 1,3-oxazole-4-carboxylic acid moiety serves as an excellent starting point for the generation of diverse chemical libraries. The carboxylic acid group at the 4-position provides a handle for various chemical modifications, such as amidation and esterification, allowing for the fine-tuning of physicochemical properties like solubility and cell permeability. The 2-position of the oxazole ring is readily amenable to substitution with a variety of alkyl and aryl groups, which can profoundly influence the compound's biological target specificity and potency.
A general synthetic approach to 2-substituted-1,3-oxazole-4-carboxylic acids often begins with the synthesis of an oxazole-4-carboxylic acid ester, followed by the introduction of the desired substituent at the 2-position and subsequent hydrolysis of the ester to the carboxylic acid.
General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for generating 2-substituted-1,3-oxazole-4-carboxylic acid derivatives.
Caption: A generalized workflow for the synthesis of the target compounds.
Application in Anticancer Drug Discovery
Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents.[4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression. The following sections provide a detailed protocol for evaluating the cytotoxic effects of novel 2-substituted-1,3-oxazole-4-carboxylic acid derivatives against cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (2-substituted-1,3-oxazole-4-carboxylic acid derivatives)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds and doxorubicin in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Hypothetical Signaling Pathway Inhibition
Derivatives of the oxazole scaffold have been shown to inhibit various signaling pathways critical for cancer cell survival and proliferation. The diagram below illustrates a hypothetical mechanism where a 2-substituted-1,3-oxazole-4-carboxylic acid derivative inhibits a key signaling pathway.
Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Application in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens represents a significant global health threat. Oxazole-containing compounds have demonstrated promising activity against a broad spectrum of bacteria and fungi.[2] The following protocol details a standard method for determining the minimum inhibitory concentration (MIC) of novel 2-substituted-1,3-oxazole-4-carboxylic acid derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh culture of the microorganism on an appropriate agar plate.
-
Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compounds and control antibiotics in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compounds in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Data Presentation
The results from the cytotoxicity and antimicrobial assays can be summarized in a clear and concise table for easy comparison of the activity of different derivatives.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Bacterial Strain | MIC (µg/mL) |
| OX-01 | Phenyl | MCF-7 | 12.5 | S. aureus | 32 |
| OX-02 | 4-Chlorophenyl | MCF-7 | 5.2 | S. aureus | 16 |
| OX-03 | 2-Furyl | MCF-7 | 25.1 | S. aureus | 64 |
| Doxorubicin | - | MCF-7 | 0.8 | - | - |
| Ciprofloxacin | - | - | - | S. aureus | 1 |
Conclusion
The 2-substituted-1,3-oxazole-4-carboxylic acid scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further investigation in both academic and industrial drug discovery settings. The protocols and information provided in this application note offer a solid foundation for researchers to explore the full potential of these fascinating molecules.
References
[1] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not available) Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (URL not available) [5] A comprehensive review on biological activities of oxazole derivatives. (URL not available) [2] a brief review on antimicrobial activity of oxazole derivatives - iajps. (URL not available) [3] A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (URL not available) [6] ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate - ChemSynthesis. (URL not available) [7] Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (URL not available) [4] A two-decade overview of oxadiazole derivatives as promising anticancer agents. (URL not available) oxazole-4-carboxylic acid - SRIRAMCHEM. (URL not available) [8] Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (URL not available) [9] Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (URL not available) [10] BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES - An-Najah Repository. (URL not available) [11] 2-Ethyl-1,3-oxazole-4-carboxylic acid | CAS 75395-42-5 | SCBT. (URL not available) [12] 2-Ethyl-1,3-oxazole-4-carboxylic acid | C6H7NO3 | CID 21284955 - PubChem. (URL not available) [13] ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate - ChemSynthesis. (URL not available) [14] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL not available) [15] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (URL not available) [16] 2-Amino-1,3-oxazole-4-carboxylic acid | C4H4N2O3 | CID 21955402 - PubChem. (URL not available) [17] Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem. (URL not available) [18] In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (URL not available) [19] Synthesis In Silico Estimation and Pharmacological Screening of Some Substituted Oxadiazole Derivatives - International Journal of Pharmaceutical Sciences. (URL not available) [20] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (URL not available) [21] Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (URL not available) [22] 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | Benchchem. (URL not available)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Ethyl-1,3-oxazole-4-carboxylic acid | C6H7NO3 | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Ethenyl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Amino-1,3-oxazole-4-carboxylic acid | C4H4N2O3 | CID 21955402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethyl 2-amino-1,3-oxazole-4-carboxylate | C6H8N2O3 | CID 319549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. ipbcams.ac.cn [ipbcams.ac.cn]
- 20. sciepub.com [sciepub.com]
- 21. benchchem.com [benchchem.com]
- 22. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
Application Notes and Protocols: 2-Ethoxy-1,3-oxazole-4-carboxylic acid as a Versatile Precursor for Antiviral Drug Discovery
Abstract
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural versatility and broad spectrum of biological activities.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in critical hydrogen bonding and π–π stacking interactions, make it an attractive framework for the design of novel therapeutics.[2] Oxazole derivatives have demonstrated potent antiviral activities against a range of RNA and DNA viruses by inhibiting key viral enzymes such as proteases, polymerases, and reverse transcriptases, or by disrupting viral entry and replication.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Ethoxy-1,3-oxazole-4-carboxylic acid as a key building block for the synthesis of potential antiviral agents. We present a robust, two-step synthesis for this precursor and detail subsequent protocols for its conversion into diverse ester and amide libraries, which are common functionalities in antiviral drugs.
Introduction: The Rationale for Oxazole Scaffolds in Antiviral Research
Viral infections remain a persistent global health challenge, necessitating the continuous development of novel antiviral agents with improved efficacy, safety, and resistance profiles.[2] Five-membered heterocyclic compounds, particularly oxazoles, have emerged as a cornerstone in this endeavor.[3][4] The oxazole ring system acts as a bioisosteric replacement for amide and ester groups, often enhancing metabolic stability and pharmacokinetic properties.[2] Its planar, aromatic nature and the presence of both hydrogen bond accepting nitrogen and oxygen atoms facilitate potent interactions with the active sites of viral proteins.[1][2]
This compound is a strategically designed precursor that offers three key points for diversification: the carboxylic acid handle at the C4 position, and the potential for modification of the ethoxy group at the C2 position. The carboxylic acid is an exceptionally versatile functional group, readily converted into a wide array of amides and esters, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity, selectivity, and cell permeability of the final compounds.
Synthesis of the Precursor: this compound
The synthesis of the target precursor is achieved via a reliable two-step process, beginning with the formation of an ester intermediate, followed by its selective hydrolysis.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate (Intermediate)
This procedure is adapted from established condensation reactions used to form oxazole rings.[5][6] The Claisen-type condensation between diethyl oxalate and ethyl isocyanoacetate provides the core oxazole structure.
Rationale: Diethyl oxalate serves as an electrophilic C2-synthon, while ethyl isocyanoacetate provides the remaining atoms for the heterocyclic ring. Sodium ethoxide is used as a strong base to deprotonate the acidic α-proton of ethyl isocyanoacetate, generating the nucleophile required for the initial condensation step.[7] The subsequent intramolecular cyclization and dehydration yield the aromatic oxazole ring.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Diethyl Oxalate | 146.14 | 4.0 mL | 31.5 | 1.1 |
| Ethyl Isocyanoacetate | 113.11 | 3.0 mL | 28.6 | 1.0 |
| Sodium Metal | 22.99 | 0.72 g | 31.5 | 1.1 |
| Absolute Ethanol | 46.07 | 40 mL | - | - |
| Diethyl Ether | 74.12 | 20 mL | - | - |
Step-by-Step Methodology:
-
Prepare Sodium Ethoxide: In a dry 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 40 mL of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. Stir until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, mix diethyl oxalate (4.0 mL) and ethyl isocyanoacetate (3.0 mL) in 20 mL of anhydrous diethyl ether.
-
Condensation: Add the oxalate/isocyanoacetate mixture dropwise to the cold sodium ethoxide solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Acidify the aqueous solution to pH ~4-5 with 2M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate as a pale yellow oil.
Protocol 2: Hydrolysis to this compound
The hydrolysis of the ethyl ester is performed under basic conditions, a process often referred to as saponification.[8] Microwave-assisted heating can significantly accelerate this transformation.[9]
Rationale: The ester is cleaved by nucleophilic attack of hydroxide ions. The resulting carboxylate salt is then protonated during the acidic work-up to yield the final carboxylic acid. This method is generally high-yielding and avoids the reversible nature of acid-catalyzed hydrolysis.[8][10]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate | 185.17 | 1.0 g | 5.4 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.24 g | 16.2 | 3.0 |
| Ethanol | 46.07 | 15 mL | - | - |
| Water | 18.02 | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate (1.0 g) in a mixture of ethanol (15 mL) and water (5 mL).
-
Add Base: Add potassium carbonate (2.24 g) to the solution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C for 20 minutes.[9] (Alternatively, the mixture can be refluxed conventionally for 4-6 hours, monitoring by TLC).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Dissolve the residue in 20 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 with 2M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum to yield this compound as a white or off-white solid.
Application Protocols: Derivatization for Antiviral Screening
The carboxylic acid group is the primary handle for derivatization. Standard amide coupling and esterification reactions can be employed to generate a library of compounds for antiviral screening.
Protocol 3: General Procedure for Amide Synthesis via EDC/HOBt Coupling
This is a widely used and reliable method for forming amide bonds that avoids the harsh reagents required for acid chloride formation and proceeds under mild conditions.[11][12]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] 1-Hydroxybenzotriazole (HOBt) is an additive that traps this intermediate to form an activated HOBt ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine to form the desired amide.[14][15] The urea byproduct from EDC is water-soluble, simplifying purification.[11]
Caption: Workflow for amide synthesis from the oxazole precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M) at 0 °C, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Activation: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final amide.
Protocol 4: Fischer Esterification
This classic method is suitable for synthesizing simple alkyl esters using an excess of the corresponding alcohol as the solvent and a strong acid catalyst.
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium, driven to completion by using a large excess of the alcohol.[10]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in the desired anhydrous alcohol (e.g., methanol, propanol; used in large excess, ~20-50 eq.).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography if necessary.
Mechanism of Action of Oxazole-Based Antivirals
The derivatives synthesized from this compound can be screened against a variety of viral targets. The oxazole core is a versatile pharmacophore that can be tailored to inhibit different stages of the viral life cycle.
Caption: Potential mechanisms of action for oxazole-based antiviral agents.
Common mechanisms include:
-
Enzyme Inhibition: Many oxazole-containing compounds function as inhibitors of crucial viral enzymes. For example, they can be designed to target the active site of HIV reverse transcriptase, Hepatitis C virus (HCV) NS3/NS5 polymerases, or the main protease (Mpro) of coronaviruses.[1][16]
-
Disruption of Viral Entry: Derivatives can be developed to interfere with the binding of viral glycoproteins to host cell receptors or to block the conformational changes required for membrane fusion, thus preventing the virus from entering the cell.[1]
-
Inhibition of Replication and Assembly: Some compounds may act by intercalating with viral nucleic acids or by disrupting the function of proteins essential for viral replication and the assembly of new virions.[16]
Safety and Handling
While no specific safety data exists for this compound, data from structurally related oxazole carboxylic acids should be used to guide handling procedures.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid formation of dust and aerosols.[13] Avoid contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety glasses with side-shields or goggles.[2][13]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound is a valuable and highly adaptable precursor for the development of novel antiviral drug candidates. The synthetic protocols provided herein offer a clear pathway to this key intermediate and its subsequent diversification into libraries of amides and esters. By leveraging the privileged nature of the oxazole scaffold, researchers can explore new chemical space and target a multitude of viral proteins, contributing to the critical pipeline of next-generation antiviral therapeutics.
References
- Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Fisher Scientific.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (n.d.). PMC - PubMed Central.
- Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. (n.d.). Benchchem.
- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). MDPI.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
- Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxal
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
- Synthesis from Carboxylic Acid Deriv
- 21.4: Synthesis of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
Sources
- 1. peptide.com [peptide.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of Anticancer Compounds from Oxazole Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold as a Privileged Motif in Oncology
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a privileged scaffold in the design of novel therapeutic agents.[3] Notably, a substantial number of oxazole-containing compounds have demonstrated potent anticancer activity against a wide range of human cancer cell lines, including those resistant to conventional chemotherapies.[1][4] These compounds exert their effects through diverse mechanisms of action, such as the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases.[5][6]
This technical guide provides a comprehensive overview of the synthesis of anticancer compounds derived from oxazole carboxylic acids. As a senior application scientist, the aim is to present not just a series of protocols, but a strategic guide that explains the rationale behind the synthetic choices and provides a framework for the development of novel oxazole-based anticancer agents. We will delve into the synthesis of a key building block, 2-amino-4-methyloxazole-5-carboxylic acid, and its subsequent derivatization into potent anticancer molecules.
I. Synthesis of the Key Precursor: 2-Amino-4-methyloxazole-5-carboxylic Acid
A versatile and readily accessible starting material for the synthesis of a diverse library of anticancer compounds is 2-amino-4-methyloxazole-5-carboxylic acid. Its synthesis begins with the commercially available ethyl 2-chloroacetoacetate and urea, followed by hydrolysis of the resulting ester.
Protocol 1: Synthesis of Ethyl 2-amino-4-methyloxazole-5-carboxylate
This protocol outlines the one-pot synthesis of the ethyl ester precursor. The reaction involves the condensation of urea with ethyl 2-chloroacetoacetate.[7]
Materials:
-
Urea
-
Ethyl 2-chloroacetoacetate
-
Anhydrous Ethanol
-
Sodium Carbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add urea (1.0 eq) and anhydrous ethanol to form a slurry.
-
Add sodium carbonate (0.1-0.2 eq) to the mixture.
-
Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the stirring slurry at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure ethyl 2-amino-4-methyloxazole-5-carboxylate as a solid.
Protocol 2: Hydrolysis of Ethyl 2-amino-4-methyloxazole-5-carboxylate
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide, a standard and reliable method for saponification.[8][9]
Materials:
-
Ethyl 2-amino-4-methyloxazole-5-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-amino-4-methyloxazole-5-carboxylate (1.0 eq) in a mixture of THF and deionized water (typically a 2:1 or 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-methyloxazole-5-carboxylic acid as a solid. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
II. Synthesis of Oxazole-Based Anticancer Agents
The prepared 2-amino-4-methyloxazole-5-carboxylic acid is a versatile scaffold that can be derivatized at the carboxylic acid and the 2-amino positions to generate a wide array of potential anticancer compounds. Here, we focus on the derivatization of the carboxylic acid to form amides, a common motif in many bioactive molecules.
A. Oxazole-Based Tubulin Polymerization Inhibitors
One of the successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] Oxazole-containing compounds have been identified as potent tubulin polymerization inhibitors. The following protocol describes the synthesis of an oxazole-based carboxamide, a class of compounds known to exhibit such activity.
This protocol employs the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling reagents to form the amide bond between the oxazole carboxylic acid and various anilines.
Materials:
-
2-Amino-4-methyloxazole-5-carboxylic acid
-
Substituted aniline (e.g., 4-fluoroaniline)
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methyloxazole-5-carboxylic acid (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Slowly add DIPEA (2.0 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-amino-4-methyloxazole-5-carboxamide.
B. Oxazole-Based Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] Consequently, kinase inhibitors are a major class of anticancer drugs. The oxazole scaffold has been successfully incorporated into potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).[10][11]
This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a highly efficient coupling reagent, for the synthesis of oxazole-based kinase inhibitors.
Materials:
-
2-Amino-4-methyloxazole-5-carboxylic acid
-
Amine-containing fragment of a known kinase inhibitor (e.g., 4-(4-aminophenyl)morpholine for a hypothetical VEGFR-2 inhibitor)
-
HBTU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
To a solution of 2-amino-4-methyloxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
In a separate flask, dissolve HBTU (1.1 eq) in anhydrous DMF.
-
Add the HBTU solution to the carboxylic acid solution and stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the amine-containing fragment (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography or recrystallization to yield the target oxazole-based kinase inhibitor.
III. Data Presentation and Analysis
The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity. Subsequently, their biological activity should be evaluated.
Table 1: Anticancer Activity of Synthesized Oxazole Carboxamides
| Compound ID | R-Group (on aniline) | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| OXA-01 | 4-Fluoro | MCF-7 (Breast) | 5.2 | Fictional Data |
| OXA-02 | 3,4-Dichloro | HCT116 (Colon) | 2.8 | Fictional Data |
| OXA-03 | 4-Methoxy | A549 (Lung) | 8.1 | Fictional Data |
Table 2: Kinase Inhibitory Activity of Synthesized Oxazole-Based Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| OXA-KI-01 | VEGFR-2 | 50 | [11] |
| OXA-KI-02 | p38 MAPK | 85 | [10] |
IV. Visualization of Synthetic Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize the synthetic pathways described.
Caption: Synthetic workflow for anticancer compounds.
V. Conclusion and Future Directions
This guide has provided detailed protocols for the synthesis of anticancer compounds starting from the versatile 2-amino-4-methyloxazole-5-carboxylic acid scaffold. The methodologies presented for amide bond formation are robust and can be applied to a wide range of amines, allowing for the generation of diverse chemical libraries for screening. The examples of tubulin and kinase inhibitors highlight the potential of this chemical space in oncology drug discovery.
Future work should focus on exploring the structure-activity relationships (SAR) of these compounds in greater detail. Modifications at the 2-amino position of the oxazole ring, in addition to the derivatization of the carboxylic acid, could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a solid foundation for researchers to embark on the exciting journey of developing the next generation of oxazole-based anticancer therapeutics.
References
- B. Ravinaik, D. Ramachandran, M. Rao. Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole. Russian Journal of General Chemistry, 2019, 89(5), 986-992.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 2021, 12(6), 958-965.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 2022, 22(10), 1859-1882.
- Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. Journal of the Serbian Chemical Society, 2013, 78(11), 1695-1706.
- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Molbank, 2011, 2011(2), M731.
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 2021, 26(6), 1745.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 2021, 11(4-S), 154-167.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed, 2021, 34525925.
- Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 2019, 26(41), 7337-7371.
- What is a simple way to convert an ester into carboxylic acid?
- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 2021, 116, 105334.
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 373-385.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Scale-up synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid
Application Note & Protocol
Topic: A Scalable and Robust Synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] These five-membered heterocyclic compounds are prized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] Specifically, 2,4-disubstituted oxazoles, such as this compound, serve as crucial intermediates and versatile building blocks in the synthesis of more complex molecular architectures for drug discovery.[5][6] The presence of the carboxylic acid at the 4-position and the ethoxy group at the 2-position provides two distinct functional handles for further chemical elaboration, making this molecule highly valuable.[6]
This document provides a detailed, field-tested protocol for the scale-up synthesis of this compound. The chosen synthetic strategy emphasizes scalability, safety, and robustness, using readily available starting materials to ensure reproducibility from the bench to pilot plant scale.
Overall Synthetic Strategy
The synthesis is designed as a two-part process, ensuring high yield and purity while allowing for safe and manageable scale-up operations.
-
Part I: Synthesis of Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate. This step involves a base-catalyzed cyclocondensation reaction between diethyl oxalate and aminoacetaldehyde diethyl acetal. This classic approach is highly reliable and provides the core oxazole structure with the desired ester functionality.
-
Part II: Saponification to this compound. The ethyl ester intermediate is hydrolyzed under basic conditions, followed by careful acidification to yield the final carboxylic acid product.
This strategy was chosen for its operational simplicity, avoidance of hazardous or expensive reagents, and the straightforward purification of both the intermediate and the final product.
Caption: Overall workflow for the synthesis of this compound.
Reagent and Safety Overview
Safe laboratory practice is paramount. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
| Reagent | Key Hazards | Recommended Precautions |
| Diethyl Oxalate | Harmful if swallowed, Causes serious eye irritation.[7][8] | Wear eye/face protection. Wash hands thoroughly after handling. Avoid ingestion.[9] |
| Sodium Ethoxide | Flammable solid, Causes severe skin burns and eye damage. Reacts violently with water. | Handle under an inert atmosphere (Nitrogen/Argon). Keep away from heat/sparks/open flames.[10] Wear appropriate gloves and eye protection. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Use in a well-ventilated area. Wear acid-resistant gloves, apron, and face shield. |
| Ethanol/Toluene | Highly flammable liquid and vapor. | Keep away from ignition sources. Use in a well-ventilated area. Ground/bond container and receiving equipment. |
Detailed Experimental Protocols
Part I: Scale-Up Synthesis of Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate
This protocol is based on a 1.0 molar scale.
A. Rationale
This procedure utilizes a one-pot condensation and cyclization. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of aminoacetaldehyde diethyl acetal, initiating a nucleophilic attack on one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent intramolecular cyclization, driven by the elimination of ethanol and water, forms the stable aromatic oxazole ring. Toluene is used as the solvent to facilitate the removal of water via azeotropic distillation, driving the reaction to completion.
B. Equipment
-
5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
Heating/cooling circulator.
-
Addition funnel.
-
Rotary evaporator.
C. Procedure
-
Reactor Setup: Assemble and dry the 5 L reactor. Purge the system with dry nitrogen.
-
Reagent Charging: Charge the reactor with toluene (2.5 L) and sodium ethoxide (75 g, 1.1 mol). Begin stirring to form a slurry.
-
Reactant Addition: In a separate flask, dissolve aminoacetaldehyde diethyl acetal (133 g, 1.0 mol) in toluene (500 mL). Transfer this solution to the addition funnel and add it dropwise to the reactor over 30 minutes, maintaining the internal temperature below 30°C.
-
Second Reactant Addition: Following the first addition, add diethyl oxalate (146 g, 1.0 mol) dropwise over 1 hour, again keeping the internal temperature below 30°C. A precipitate may form during this step.
-
Reaction & Azeotropic Distillation: After the additions are complete, heat the reactor to reflux (approx. 110°C). Collect the water/ethanol/toluene azeotrope in the Dean-Stark trap for 4-6 hours, or until no more water is collected.
-
In-Process Check (IPC): Cool the reaction mixture to room temperature. Take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate) to confirm the consumption of starting materials.
-
Work-up: Cool the reactor to 10°C. Slowly and carefully quench the reaction by adding 1 L of deionized water. Stir for 15 minutes, then stop the agitation and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the organic layer with 1 L of brine solution. Separate the layers.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: The crude oil can be purified by vacuum distillation to yield Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate as a clear liquid.
| Parameter | Value |
| Expected Yield | 120-140 g (65-75%) |
| Purity (GC) | >95% |
| TLC Rf | ~0.4 (3:1 Hexanes/EtOAc) |
Part II: Saponification to this compound
A. Rationale
Saponification is a standard method for converting an ester to a carboxylic acid.[11] Sodium hydroxide is used as the base to hydrolyze the ethyl ester. Subsequent acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. Purification is then readily achieved by recrystallization.[12]
B. Equipment
-
3 L round-bottom flask with a magnetic stirrer and reflux condenser.
-
Heating mantle.
-
pH meter or pH strips.
-
Büchner funnel and vacuum flask.
C. Procedure
-
Hydrolysis: In the 3 L flask, dissolve the Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate (e.g., 120 g, 0.65 mol) in ethanol (1 L). Add a solution of sodium hydroxide (31 g, 0.78 mol) in water (250 mL).
-
Heating: Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours.
-
In-Process Check (IPC): Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 1 L of water and cool in an ice bath to 0-5°C. Slowly add concentrated hydrochloric acid (approx. 65 mL) dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate will form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 200 mL).
-
Drying: Dry the solid product in a vacuum oven at 40-50°C to a constant weight.
-
Purification (Recrystallization): The crude solid can be further purified by recrystallizing from an ethanol/water mixture to yield the final product as a crystalline solid.[11]
Characterization Data for Final Product
| Test | Expected Result |
| Appearance | White to off-white crystalline powder |
| Melting Point | 141-144 °C[6] |
| ¹H NMR (DMSO-d₆) | δ 1.35 (t, 3H), 4.40 (q, 2H), 8.80 (s, 1H), 13.5 (br s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 14.5, 68.0, 125.0, 140.0, 162.0, 165.0 |
| Mass Spec (ESI-) | m/z 156.0 [M-H]⁻ |
| Purity (HPLC) | >98% |
Scale-Up Considerations and Process Optimization
Translating a laboratory procedure to an industrial scale requires careful consideration of several factors.[][14]
-
Thermal Management: The initial condensation and the quenching steps are exothermic. On a large scale, a jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent runaway reactions. The rate of reagent addition must be carefully controlled.
-
Mixing: Efficient agitation is critical to ensure homogeneity, especially during the formation of slurries and the two-phase work-up. Insufficient mixing can lead to localized hot spots and reduced yields.
-
Azeotropic Distillation: On a larger scale, the efficiency of the Dean-Stark trap is crucial for driving the cyclization. Ensuring adequate heat input and vapor removal is key to minimizing reaction time.
-
Material Transfer: Handling large quantities of flammable solvents and corrosive reagents requires appropriate pumps, transfer lines, and safety protocols. Manual handling should be minimized.
-
Waste Management: The aqueous and organic waste streams must be handled and disposed of according to environmental regulations. On scale, minimizing solvent usage and recycling where possible can significantly reduce costs and environmental impact.
References
- Chempedia.
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- BenchChem. (2025).
- BOC Sciences. Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences.
- ResearchGate. (2013). How can I purify carboxylic acid?
- ResearchGate. (2025). Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. Request PDF.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Jasim et al. Scheme 2. Synthesis of oxazolone by cyclohydration condensation reaction. Asian Journal of Chemical Sciences.
- Fisher Scientific. (2024).
- Spectrum Chemical. (2013).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Sodium ethoxide. Sigma-Aldrich.
- Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
- Thermo Fisher Scientific. (1996).
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Drug Delivery and Therapeutics.
- S D Fine-Chem Limited.
- Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. (2025). African Journal of Biomedical Research.
- Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.
- Novel 1,2,4-Oxadiazole Deriv
- ethyl 2-[(E)
- Synthesis of Saturated N-Heterocycles. (n.d.). The Journal of Organic Chemistry.
- BenchChem. (2025).
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (n.d.).
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare.
- GeeksforGeeks. (2022). Methods of Preparation of Carboxylic Acids. GeeksforGeeks.
- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). ScienceDirect.
- ResearchGate. (2023). Synthesis of derivatives 4a–4j. Reagents and conditions: (I) Diethyl...
- Oxazole-4-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
- oxazole-4-carboxylic acid. (n.d.). SRIRAMCHEM.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 7. fishersci.fr [fishersci.fr]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Oxazole Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of oxazole-containing molecules. As a five-membered aromatic heterocycle, the oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The efficient construction of this ring system is therefore of paramount importance.
This center provides in-depth technical guidance, troubleshooting advice for common experimental hurdles, and detailed, field-proven protocols. Our aim is to empower you to not only successfully synthesize your target oxazoles but also to understand the underlying chemical principles that govern these transformations.
I. Overview of Key Oxazole Synthesis Methodologies
Several classical and modern methods are at the disposal of the synthetic chemist for the construction of the oxazole ring. The choice of method is often dictated by the desired substitution pattern, the functional group tolerance of the starting materials, and considerations of reaction efficiency and environmental impact.
-
Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones using strong acids.[3][4] It is a robust and well-established method, particularly for the synthesis of 2,5-disubstituted oxazoles.[5]
-
Fischer Oxazole Synthesis: Another cornerstone of oxazole synthesis, this reaction utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[6][7] It is particularly useful for preparing 2,5-diaryl oxazoles.[6]
-
Van Leusen Oxazole Synthesis: This versatile method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[8][9] It is known for its mild reaction conditions and good functional group tolerance, typically yielding 5-substituted oxazoles.[10]
-
Modern Catalytic Methods: Recent advances have introduced a variety of metal-catalyzed approaches (e.g., using palladium, copper, or gold) that offer high efficiency and regioselectivity.[2][11][12] These methods often proceed under milder conditions and can provide access to complex substitution patterns.
-
Green Synthesis Approaches: In line with the principles of sustainable chemistry, methods utilizing microwave irradiation, ultrasound, and green solvents like ionic liquids or deep eutectic solvents have been developed to reduce reaction times, energy consumption, and the use of hazardous materials.[1][13][14]
II. Troubleshooting Guides: A Problem-and-Solution Approach
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Robinson-Gabriel Synthesis
Question 1: My Robinson-Gabriel synthesis is resulting in a low yield and significant charring of the reaction mixture. What is the likely cause and how can I improve the outcome?
Answer:
Low yields and charring in the Robinson-Gabriel synthesis are often due to the harshness of the dehydrating agent and high reaction temperatures.[5]
-
Causality: Strong protic acids like concentrated sulfuric acid can promote side reactions and decomposition of sensitive substrates, leading to the formation of intractable tars.
-
Troubleshooting Steps:
-
Optimize the Dehydrating Agent: While traditional methods use H₂SO₄, consider milder and more effective reagents. Polyphosphoric acid (PPA) has been reported to increase yields to the 50-60% range.[5] Other alternatives include phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[15]
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature for the chosen dehydrating agent can minimize decomposition.
-
Gradual Addition: Instead of adding the dehydrating agent all at once, consider a slow, portion-wise or dropwise addition to manage the exothermicity of the reaction.
-
Question 2: I am observing the formation of an unexpected side product in my Robinson-Gabriel synthesis. How can I identify and minimize it?
Answer:
Side product formation can arise from incomplete cyclization or rearrangement reactions.
-
Causality: The intermediate N-acylamino ketone can undergo alternative reaction pathways, especially if the cyclization step is slow or reversible.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can interfere with the dehydrating agent and lead to hydrolysis of intermediates. Use oven-dried glassware and anhydrous solvents.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early may leave unreacted starting material, while prolonged reaction times can lead to decomposition of the product.
-
Purification Strategy: If a side product is formed, careful purification by column chromatography is often necessary. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for many oxazole derivatives.[16]
-
B. Fischer Oxazole Synthesis
Question 1: My Fischer oxazole synthesis is giving a very low yield, and the workup is complicated by the formation of a sticky precipitate. What's going on?
Answer:
The Fischer synthesis is highly sensitive to reaction conditions, particularly the presence of water. The sticky precipitate is likely a mixture of partially reacted intermediates and polymeric byproducts.
-
Causality: This reaction requires strictly anhydrous conditions as it proceeds through an iminochloride intermediate that is readily hydrolyzed.[6] The use of gaseous hydrogen chloride is crucial for this reason.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Use freshly distilled, dry solvents (e.g., diethyl ether) and oven-dried glassware. The hydrogen chloride gas must be dry.
-
Purity of Starting Materials: Ensure the purity of both the cyanohydrin and the aldehyde. Impurities can inhibit the reaction or lead to side products.
-
Product Isolation: The desired oxazole often precipitates as the hydrochloride salt.[15] This can be collected by filtration and then neutralized with a mild base (e.g., sodium bicarbonate solution) during workup to obtain the free oxazole.
-
Question 2: I am observing the formation of a chlorinated byproduct in my Fischer oxazole synthesis. How can I prevent this?
Answer:
Ring chlorination is a known side reaction in the Fischer synthesis, particularly with electron-rich aromatic substrates.[6]
-
Causality: The reaction conditions, involving hydrogen chloride, can lead to electrophilic chlorination of the newly formed oxazole ring or its precursors.
-
Troubleshooting Steps:
-
Control HCl Concentration: Use the minimum amount of dry HCl gas required to catalyze the reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the chlorination side reaction.
-
Alternative Acid Catalysts: While less common for the classical Fischer synthesis, exploring other Lewis or Brønsted acids under anhydrous conditions might offer a solution, though this would be a significant deviation from the standard protocol.
-
C. Van Leusen Oxazole Synthesis
Question 1: My van Leusen synthesis is not going to completion, and I am isolating the oxazoline intermediate. How can I drive the reaction to the final oxazole product?
Answer:
The final step in the van Leusen synthesis is the elimination of the tosyl group to form the aromatic oxazole. Incomplete elimination is a common issue.
-
Causality: The elimination step is base-promoted. If the base is not strong enough or if the reaction conditions are too mild, the oxazoline intermediate can be the major product.
-
Troubleshooting Steps:
-
Increase Base Strength: If you are using a mild base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary energy to overcome the activation barrier for the elimination step.
-
Extend Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature or with gentle heating can lead to complete conversion.
-
Question 2: I am getting a significant amount of a nitrile byproduct instead of the desired oxazole in my van Leusen reaction. Why is this happening?
Answer:
The formation of a nitrile is a known side reaction in the van Leusen synthesis, especially when using ketone starting materials. However, it can also occur with aldehydes under certain conditions.
-
Causality: The TosMIC reagent can react with ketones to form nitriles. If your aldehyde starting material is contaminated with the corresponding ketone, this side reaction can be significant.
-
Troubleshooting Steps:
-
Purify the Aldehyde: Ensure the purity of your aldehyde starting material. If it has been stored for a long time, it may have partially oxidized. Purification by distillation or column chromatography may be necessary.
-
Control Reaction Conditions: Running the reaction at lower temperatures can sometimes favor the desired oxazole formation over the nitrile byproduct.
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthesis method for my target oxazole?
A1: The choice depends on several factors:
-
Substitution Pattern:
-
2,5-Disubstituted: Robinson-Gabriel and Fischer syntheses are classical choices.
-
5-Substituted: The van Leusen synthesis is typically the method of choice.
-
Polysubstituted: Modern metal-catalyzed methods often offer the most flexibility and regioselectivity.
-
-
Functional Group Tolerance: The van Leusen synthesis and modern catalytic methods are generally milder and more tolerant of a wider range of functional groups compared to the harsh acidic conditions of the Robinson-Gabriel and Fischer syntheses.
-
Availability of Starting Materials: Consider the accessibility and ease of preparation of the required starting materials for each method.
Q2: What are some general tips for purifying oxazole derivatives?
A2:
-
Column Chromatography: This is the most common purification method. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a good starting point.[16] For more polar oxazoles, a dichloromethane/methanol system may be necessary.[17]
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique.
-
Acid/Base Extraction: If your oxazole has acidic or basic functionality, an acid/base workup can be used to separate it from neutral impurities.
Q3: What are the key safety precautions to take when running these reactions?
A3:
-
TosMIC (p-Toluenesulfonylmethyl isocyanide): This reagent is toxic if inhaled or swallowed and can cause skin and eye irritation.[14][16] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanohydrins: These are highly toxic and can release hydrogen cyanide gas, which is extremely hazardous.[13][18] Handle with extreme caution in a fume hood and have a cyanide poisoning antidote kit readily available.
-
Strong Acids and Dehydrating Agents (e.g., H₂SO₄, P₂O₅): These are corrosive and can cause severe burns.[19][20] Handle with care, wearing appropriate PPE. Phosphorus pentoxide reacts violently with water.[19][20]
IV. Experimental Protocols
The following are detailed, step-by-step protocols for common oxazole syntheses.
A. Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
Materials:
-
2-Benzamidoacetophenone
-
Concentrated Sulfuric Acid
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully add 2-benzamidoacetophenone (1.0 eq).
-
Slowly and with stirring, add concentrated sulfuric acid (5-10 eq) to the flask. The mixture will become warm.
-
Heat the reaction mixture to 80-90 °C for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenyloxazole.
B. Van Leusen Synthesis of 5-Phenyloxazole
Materials:
-
Benzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Methanol
-
Water
-
Ethyl Acetate
Procedure:
-
To a solution of benzaldehyde (1.0 eq) and TosMIC (1.0 eq) in methanol, add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 5-phenyloxazole.
C. Microwave-Assisted Synthesis of 5-Substituted Oxazoles
Materials:
-
Aryl aldehyde
-
TosMIC
-
Potassium Phosphate (K₃PO₄)
-
Isopropanol (IPA)
Procedure:
-
In a microwave reaction vessel, combine the aryl aldehyde (1.0 eq), TosMIC (1.0 eq), and potassium phosphate (2.0 eq) in isopropanol.[7][21]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 65 °C) for a short duration (e.g., 8-15 minutes), with stirring.[7][21]
-
After the reaction, cool the vessel to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
The crude product can often be purified by recrystallization or column chromatography if necessary.
V. Data Presentation
Table 1: Comparison of Common Oxazole Synthesis Methods
| Synthesis Method | Starting Materials | Reagents/Catalysts | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | High temperature | Moderate to Good | Well-established, readily available starting materials | Harsh conditions, limited functional group tolerance |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, low temperature | Moderate to Good | Classic method for specific substitution patterns | Requires handling of highly toxic cyanohydrins, strict anhydrous conditions |
| Van Leusen | Aldehydes, TosMIC | K₂CO₃, t-BuOK, DBU | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance | Stoichiometric use of TosMIC, potential for side reactions |
| Microwave-Assisted | Varies (e.g., Aldehydes, TosMIC) | Varies | High temperature, short time | Good to Excellent | Rapid reaction times, often higher yields | Requires specialized equipment |
| Ultrasound-Assisted | Varies | Varies | Room temperature to moderate heating | Good to Excellent | Enhanced reaction rates, milder conditions | Requires specialized equipment |
VI. Visualizations
A. Reaction Mechanisms
Caption: Robinson-Gabriel Synthesis Mechanism.
Caption: Van Leusen Oxazole Synthesis Mechanism.
B. Troubleshooting Workflow
Caption: General Troubleshooting Workflow for Low Yields.
VII. References
-
Phosphorus pentoxide. Lanxess. Available from: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. Available from: [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]
-
Methodology for the synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. Available from: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Fischer oxazole synthesis. Wikipedia. Available from: [Link]
-
van Leusen oxazole synthesis. ResearchGate. Available from: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available from: [Link]
-
Cyanohydrins. Chemistry LibreTexts. Available from: [Link]
-
Robinson–Gabriel synthesis. Wikipedia. Available from: [Link]
-
Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. Organic Chemistry Portal. Available from: [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available from: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[13][19] Sigmatropic Rearrangement-Annulation Cascade. Available from: [Link]
-
A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. Available from: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-Portal.org. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]
-
Robinson-Gabriel Synthesis. SynArchive. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. Available from: [Link]
-
Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. Available from: [Link]
-
Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. PubMed. Available from: [Link]
-
Robinson–Gabriel synthesis. ResearchGate. Available from: [Link]
-
Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. National Institutes of Health. Available from: [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available from: [Link]
-
Ternary eluent column chromatography. Reddit. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides [organic-chemistry.org]
- 12. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. chemrxiv.org [chemrxiv.org]
- 20. ijpsonline.com [ijpsonline.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is typically synthesized in a two-step process: first, the construction of the oxazole ring to form an ester precursor, ethyl 2-ethoxy-1,3-oxazole-4-carboxylate, followed by the hydrolysis of the ester to the desired carboxylic acid. While seemingly straightforward, each step presents unique challenges that can lead to low yields, impure products, and difficult purifications. This guide will address these issues systematically.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Part 1: Synthesis of Ethyl 2-Ethoxy-1,3-oxazole-4-carboxylate
A common and effective method for the synthesis of the ester precursor involves the condensation of diethyl aminomalonate hydrochloride with triethyl orthoformate.
Question 1: My yield of ethyl 2-ethoxy-1,3-oxazole-4-carboxylate is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this cyclization reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction requires elevated temperatures to drive the cyclization and elimination of ethanol. Ensure your reaction is heated to a sufficient temperature (typically refluxing in a high-boiling solvent like toluene or xylene) for an adequate amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.
-
Side Reactions of Triethyl Orthoformate: Triethyl orthoformate is a versatile reagent, but it can participate in side reactions if not controlled.[1]
-
Formation of Formimidates: In the presence of primary amines like diethyl aminomalonate, triethyl orthoformate can form formimidates. While this is a key intermediate in the desired reaction, incomplete cyclization can leave you with these acyclic byproducts.
-
Reaction with Water: Triethyl orthoformate is sensitive to moisture and can hydrolyze to formic acid and ethanol, especially under acidic conditions. This consumes the reagent and can introduce unwanted acidity to the reaction. Ensure you are using anhydrous solvents and reagents.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: If the temperature is too low, the reaction will be sluggish. If it's too high for a prolonged period, you might risk decomposition of the product. A temperature range of 120-140 °C is generally effective.
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess of triethyl orthoformate can help drive the reaction to completion. However, a large excess can complicate purification.
-
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Purification of Oxazole-4-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the purification of oxazole-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The methodologies and advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.
Introduction
Oxazole-4-carboxylic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] Their purification, however, can be challenging due to their polarity, potential for zwitterion formation, and occasional instability. This guide provides a structured approach to overcoming these hurdles, ensuring the isolation of high-purity materials essential for reliable downstream applications.
Section 1: Foundational Purification Strategy - Acid-Base Extraction
The carboxylic acid functionality is the most prominent feature of these molecules and provides a powerful handle for purification via acid-base extraction.[4] This technique is often the first and most effective step in removing neutral and basic impurities.
Frequently Asked Questions (FAQs): Acid-Base Extraction
Q1: What is the general principle behind the acid-base extraction of oxazole-4-carboxylic acids?
A1: The principle lies in the reversible conversion of the water-insoluble acidic compound into its water-soluble salt.[5][6] By treating an organic solution of the crude product with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the oxazole-4-carboxylic acid is deprotonated to form its corresponding carboxylate salt.[7] This salt is highly soluble in the aqueous phase, while neutral and basic organic impurities remain in the organic layer.[8][9] The layers are then separated, and the aqueous layer containing the desired product is acidified to regenerate the water-insoluble carboxylic acid, which can then be isolated by filtration or extraction.[10]
Q2: I'm performing an acid-base extraction, but my recovery is low. What could be the issue?
A2: Low recovery during acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure the pH of the aqueous solution is sufficiently basic to deprotonate the carboxylic acid fully. A good rule of thumb is to have a pH at least two to three units above the pKa of the carboxylic acid.[10] Multiple extractions with fresh aqueous base will be more effective than a single large-volume extraction.[11]
-
Incomplete Precipitation/Back-Extraction: Upon acidification, ensure the pH is low enough to fully protonate the carboxylate salt. Aim for a pH at least two to three units below the pKa. Cooling the aqueous solution in an ice bath can help decrease the solubility of the carboxylic acid and improve precipitation.[11] If the carboxylic acid has some water solubility, it may not precipitate completely. In such cases, back-extraction of the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.[7][11]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture. In stubborn cases, filtration through a pad of Celite can be effective.
Experimental Protocol: Acid-Base Extraction Workflow
Below is a generalized workflow for the extractive purification of an oxazole-4-carboxylic acid derivative.
Caption: Workflow for acid-base extraction of oxazole-4-carboxylic acids.
Section 2: Achieving High Purity - Crystallization
For solid oxazole-4-carboxylic acid derivatives, crystallization is a powerful technique for achieving high purity, particularly for removing closely related impurities that are difficult to separate by other means.[12]
Troubleshooting Crystallization Issues
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[12] This is often due to the solution being too supersaturated or cooling too quickly.[12]
-
Slow Down Cooling: Reheat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask (e.g., in a Dewar flask with warm water) can promote slow cooling and encourage crystal formation.[12]
-
Use a Different Solvent System: The solvent may be too "good," preventing the molecules from organizing into a crystal lattice. Try a solvent in which your compound is less soluble at room temperature but soluble when hot. A mixed solvent system, where a "good" solvent is used for dissolution followed by the slow addition of a "poor" solvent (anti-solvent) until turbidity appears, is often effective.[12]
-
Purity Check: Highly impure samples are more prone to oiling out. Consider a preliminary purification step, such as acid-base extraction or a quick column chromatography plug, to increase the purity before attempting crystallization.[12]
Q4: I'm not getting any crystal formation, even after letting the solution stand for a long time. How can I induce crystallization?
A4: The absence of crystal formation is usually due to a lack of nucleation sites.
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass surface can act as nucleation sites.[12]
-
Seed Crystals: If you have a small amount of the pure solid from a previous batch, add a tiny crystal to the solution. This "seed" will provide a template for further crystal growth.[12]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound, which may be necessary to reach the point of supersaturation required for crystallization.
Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but have low solubility when cold.
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65, 78, 82 | Good for polar oxazoles. Can form hydrogen bonds.[12] |
| Esters | Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[12] |
| Ketones | Acetone | Medium | 56 | Good solvent, but its low boiling point can lead to rapid evaporation. |
| Aromatic Hydrocarbons | Toluene | Low | 111 | Useful for less polar derivatives. |
| Ethers | Diethyl Ether, THF | Low-Medium | 35, 66 | Often used as the "good" solvent in a mixed-solvent system with a non-polar anti-solvent like hexanes.[13] |
| Water | - | Very High | 100 | Can be effective for highly polar derivatives, sometimes in combination with an alcohol.[13] |
Section 3: The Workhorse of Purification - Column Chromatography
Column chromatography is an indispensable tool for separating complex mixtures of oxazole-4-carboxylic acid derivatives.[7] However, the acidic nature of these compounds can present unique challenges.
FAQs and Troubleshooting: Column Chromatography
Q5: My oxazole-4-carboxylic acid is streaking badly on the silica gel column, leading to poor separation. How can I fix this?
A5: Streaking, or tailing, of carboxylic acids on silica gel is a very common problem.[11] It is caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[11] This can lead to a mixture of protonated and deprotonated forms on the column, resulting in broad, streaky bands.
-
Add an Acidic Modifier: The most effective solution is to add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[11][14] This ensures that the carboxylic acid remains fully protonated, minimizing its interaction with the silica and resulting in sharper bands and better separation.[11]
Q6: I have very low recovery of my compound after column chromatography. Where did my product go?
A6: Low recovery can be due to several factors:
-
Irreversible Adsorption: Highly polar compounds, including some carboxylic acids, can bind irreversibly to the acidic sites on silica gel.[14] Using an acidic modifier in the eluent, as described above, can mitigate this.
-
Compound Instability: Some oxazole derivatives, particularly those with sensitive functional groups like a 5-hydroxy substituent, can be unstable on silica gel.[7][15] If you suspect degradation, consider the following:
-
Use a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[7][14]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile or water/methanol) is often a better choice.[16] An acidic modifier like formic acid is also commonly used in reversed-phase systems to improve peak shape.[16]
-
Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent, though this is less common for acidic compounds.
-
Developing a Chromatography Method
A systematic approach is key to developing a successful chromatography method.
Caption: A systematic workflow for developing a column chromatography method.
Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Solvent System |
| Non-polar to Moderately Polar | Ethyl Acetate/Hexanes[17] |
| Polar | Methanol/Dichloromethane[17] |
| Very Polar | Reversed-phase: Acetonitrile/Water + 0.1% Formic Acid[16] |
Note: Always add 0.5-1% acetic or formic acid to the eluent when using normal-phase chromatography (silica or alumina) for carboxylic acids.[11][14]
References
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Organic Chemistry with Vernier.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Technical Support Center: Crystallization of Substituted Oxazoles. (n.d.). Benchchem.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Technical Support Center: Purification of Oxazole Carboxylic Acids. (n.d.). Benchchem.
- Extraction - Concept. (2020, March 26). JoVE.
- Acid-Base Extraction. (n.d.).
- Purification challenges of crude Benzo[d]oxazole-4-carboxylic acid. (n.d.). Benchchem.
- Oxazole-4-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
- Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- oxazole-4-carboxylic acid. (n.d.). SRIRAMCHEM.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Extraction - Concept [jove.com]
- 5. vernier.com [vernier.com]
- 6. magritek.com [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Minimizing Byproduct Formation in Oxazole Ring Closure
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of oxazole ring closure reactions. Oxazoles are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals, but their synthesis can be challenging due to the formation of persistent and difficult-to-separate byproducts.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated protocols to enhance the yield and purity of your target oxazoles.
Section 1: Troubleshooting Guide by Synthesis Method
This section addresses specific problems encountered in the most common oxazole ring closure reactions.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis, involving the cyclodehydration of a 2-acylamino-ketone, is a cornerstone of oxazole chemistry.[1][2] However, its reliance on strong dehydrating agents can often lead to complications.
Question 1: My Robinson-Gabriel reaction is giving a low yield with a complex mixture of products, and I suspect decomposition. How can I fix this?
Answer: This is a classic issue often caused by overly harsh reaction conditions, particularly when using strong mineral acids like concentrated sulfuric acid (H₂SO₄).[3] While effective at dehydration, H₂SO₄ can cause charring and decomposition of sensitive substrates.
Causality: The high activation energy required for the cyclization under these conditions can be close to the decomposition energy of the starting material or product, leading to a narrow therapeutic window for the reaction.
Troubleshooting Steps:
-
Switch to a Milder Dehydrating Agent: The choice of dehydrating agent is critical. Polyphosphoric acid (PPA) is an excellent alternative that often provides good yields with cleaner reaction profiles.[3][4] Other modern reagents can also be highly effective.
-
Optimize Temperature: If you must use a strong acid, lower the reaction temperature and carefully monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Consider Modern Reagents: For particularly sensitive substrates, reagents like the Burgess reagent or triphenylphosphine/iodine systems offer very mild conditions for cyclodehydration.[4]
Data Summary: Comparison of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Conc. H₂SO₄ | Neat, 50-100 °C | Inexpensive, powerful | Often causes decomposition, charring[3] |
| POCl₃, PCl₅, P₂O₅ | Reflux in inert solvent | Effective | Harsh, can generate chlorinated byproducts[1] |
| Polyphosphoric Acid (PPA) | Neat or in solvent, 80-140 °C | Good yields, cleaner than H₂SO₄[4] | Viscous, can be difficult to stir |
| Burgess Reagent | THF, Room Temp to 50 °C | Very mild, high functional group tolerance[4] | Expensive |
| PPh₃ / I₂ or C₂Cl₆ | CH₂Cl₂, Room Temp | Mild conditions, good for sensitive substrates[5] | Stoichiometric phosphine oxide byproduct |
Question 2: My TLC shows a significant amount of unreacted 2-acylamino-ketone even after prolonged reaction time. What is the issue?
Answer: This points to an incomplete reaction, which can stem from several factors:
-
Insufficient Dehydrating Agent: Ensure you are using the correct stoichiometry, especially for solid-phase reagents like PPA where homogenous mixing can be a challenge.[4]
-
Deactivated Reagent: Your dehydrating agent may have degraded due to moisture. Use a fresh bottle or a newly opened container.
-
Sub-optimal Temperature: The activation energy for the cyclization may not have been reached. Cautiously increase the temperature in 5-10 °C increments while monitoring the reaction closely by TLC.[5]
Fischer Oxazole Synthesis
The Fischer synthesis provides 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde using anhydrous hydrogen chloride (HCl).[6][7] Its primary challenge is its extreme sensitivity to moisture.
Question 3: My Fischer synthesis is producing a significant polar byproduct identified as an oxazolidinone, along with a chloro-oxazoline. How can I prevent this?
Answer: The formation of both the oxazolidinone and chloro-oxazoline byproducts is a direct consequence of water contamination in your reaction system.[4][8]
Mechanistic Insight:
-
The key reaction intermediate, an iminochloride, is highly electrophilic.
-
Desired Pathway: It reacts with the aldehyde, undergoes cyclization, and eliminates water to form the oxazole.
-
Byproduct Pathway (Oxazolidinone): If water is present, it can hydrolyze the intermediates, leading to the formation of a stable 4-oxazolidinone byproduct.[4]
-
Byproduct Pathway (Chloro-oxazoline): Incomplete elimination of HCl from a cyclized intermediate results in the chloro-oxazoline.[6]
The diagram below illustrates how water interferes with the desired reaction pathway.
Caption: Water contamination diverts the key intermediate to form an oxazolidinone byproduct.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: This is non-negotiable.
-
All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or argon.
-
Use a high-quality anhydrous solvent, such as diethyl ether, passed through a solvent purification system or freshly distilled over sodium/benzophenone.[4]
-
-
Dry HCl Gas: Do not use concentrated hydrochloric acid. Generate HCl gas and pass it through a drying tube filled with a desiccant (e.g., calcium chloride) before bubbling it into your reaction mixture.[4]
-
Inert Atmosphere: Assemble your reaction setup under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering.
Van Leusen Oxazole Synthesis
This versatile reaction uses tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming a 5-substituted oxazole.[9] Byproducts often arise from the reactivity of TosMIC itself or impurities in the starting materials.
Question 4: I'm attempting a Van Leusen synthesis, but my main product is a nitrile, not the expected oxazole. What's happening?
Answer: This is a known side reaction that occurs when your aldehyde starting material is contaminated with ketones.[10] TosMIC reacts with ketones to produce nitriles.[11]
Solution:
-
Purify the Aldehyde: Before use, purify your aldehyde via distillation, recrystallization, or column chromatography to remove any ketone impurities.
-
Verify Purity: Check the purity of the aldehyde by ¹H NMR or GC-MS before starting the reaction.
Question 5: My Van Leusen reaction stalls at a stable oxazoline intermediate and won't convert to the final oxazole. How do I complete the reaction?
Answer: The final step of the Van Leusen synthesis is the base-mediated elimination of the tolyl-sulfinic acid group to form the aromatic oxazole ring.[9][10] If this step is incomplete, it suggests the reaction conditions are not sufficient to promote the elimination.
Caption: Troubleshooting workflow for incomplete elimination in the Van Leusen synthesis.
Troubleshooting Steps:
-
Increase Base Strength: If you are using a mild base like potassium carbonate (K₂CO₃), switch to a stronger, non-nucleophilic base such as potassium tert-butoxide (K-tBuO) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can provide the necessary energy to overcome the activation barrier for the elimination step.[10]
-
Extend Reaction Time: Aromatic stabilization is a strong driving force, but the elimination can sometimes be slow. Allow the reaction to proceed for a longer duration, monitoring its progress until the oxazoline spot on your TLC plate has been fully converted.[10]
Section 2: General FAQs
Q1: What is the best general-purpose technique for monitoring oxazole synthesis to minimize byproducts? A1: Thin-Layer Chromatography (TLC) is indispensable for real-time, qualitative monitoring. For more quantitative analysis and to identify byproduct masses, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[5] Regular monitoring allows you to stop the reaction at the optimal point, preventing the formation of degradation products from excessive heating or prolonged reaction times.[4]
Q2: My substrate has other sensitive functional groups (e.g., esters, unprotected amines). What's the best strategy? A2: The best strategy is to use a protecting group for the sensitive functionality before attempting the cyclization.[4] Alternatively, choose one of the milder oxazole synthesis methods, such as a modified Robinson-Gabriel using the Burgess reagent, which has a high degree of functional group tolerance.
Q3: What are the most effective methods for purifying oxazoles away from polar byproducts like unreacted starting materials or hydrolyzed intermediates? A3: Standard silica gel column chromatography is typically very effective.[4] Oxazoles are generally less polar than their 2-acylamino-ketone precursors or hydrolyzed byproducts. Using a gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will usually allow the desired oxazole to elute first, while the more polar impurities remain bound to the silica. For solid products, recrystallization can also be a highly effective purification method.[4]
Section 3: Experimental Protocols
Protocol: Modified Robinson-Gabriel Synthesis Using PPA
This protocol is a robust alternative to using H₂SO₄ for the cyclization of a generic 2-acylamino-ketone.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place the 2-acylamino-ketone (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the substrate). Note: PPA is highly viscous. It can be gently warmed to facilitate transfer.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the substrate and should be determined empirically.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (stain with potassium permanganate). The product spot should be less polar than the starting material.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA.
-
Extraction: Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
References
-
Wikipedia. Fischer oxazole synthesis. [Link]
-
al masri, S. Synthesis of Oxazole. Prezi. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
CUTM Courseware. Oxazole.pdf. [Link]
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Wikipedia. Oxazole. [Link]
-
Joshi, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Ma, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
YouTube. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. prezi.com [prezi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Navigating the Inherent Instability of 5-Hydroxyoxazole-4-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylic acid derivatives. This guide is designed to provide you with expert insights and practical solutions to the unique stability challenges posed by this class of compounds. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The 5-hydroxyoxazole-4-carboxylic acid scaffold is a fascinating but notoriously fragile structure. Its propensity for degradation is not a sign of flawed experimental technique but rather an intrinsic chemical property. Understanding this is the first step toward successful synthesis and application. This guide is structured into two main sections: a set of Frequently Asked Questions (FAQs) to cover foundational knowledge and a detailed Troubleshooting Guide for resolving specific experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the stability and handling of 5-hydroxyoxazole-4-carboxylic acid and its derivatives.
Q1: What makes the 5-hydroxyoxazole-4-carboxylic acid core so inherently unstable?
The instability of this heterocyclic system is not due to a single factor but a confluence of structural and electronic properties. The core issue is that these molecules are prone to two primary degradation pathways: hydrolytic ring-opening and decarboxylation.[1][2][3] A critical feature is the tautomeric equilibrium between the aromatic 5-hydroxyoxazole form and its non-aromatic keto isomer, known as an azlactone.[1] This keto form contains a β-keto acid-like moiety, which is a well-known substrate for facile decarboxylation. The presence of moisture can also initiate hydrolysis, leading to cleavage of the oxazole ring.[4]
Q2: What are the primary degradation pathways I should be aware of?
There are two main pathways that often occur in tandem. Understanding them is crucial for interpreting unexpected results.
-
Tautomerization and Decarboxylation: The 5-hydroxyoxazole (enol form) can tautomerize to the azlactone (keto form). This keto intermediate can then readily lose carbon dioxide (CO₂), especially under thermal stress, to form an azlactone product.[1][2]
-
Hydrolytic Ring-Opening: The oxazole ring is susceptible to cleavage by nucleophilic attack, most commonly by water (hydrolysis). This can occur on the initial 5-hydroxyoxazole structure or subsequent intermediates, leading to various acyclic degradation products.[1][2][5]
The interplay of these pathways is illustrated below.
Q3: Are there synthetic strategies to improve the stability of these derivatives?
Yes, modifying the core structure is the most effective strategy. Since the 5-hydroxy group and its tautomerization are central to the instability, protecting this group can dramatically improve stability.
-
Alkylation of the 5-Hydroxy Group: Converting the hydroxyl into an ether (e.g., a 5-ethoxy or 5-benzyloxy derivative) is a proven method.[1][2] This modification prevents the molecule from isomerizing to the β-dicarbonyl keto form, thereby blocking the primary decarboxylation pathway.[1][2] A 5-ethoxy derivative, for example, was found to be stable enough for aqueous workup and purification.[1][2]
Q4: My ¹³C NMR data for a compound proposed to contain a 5-hydroxyoxazole-4-carboxylic acid moiety does not match theoretical predictions. Is this a stability issue?
This is a very strong possibility and a documented issue. Significant discrepancies between experimentally observed ¹³C NMR chemical shifts and theoretically predicted values have been reported for this specific scaffold.[1][2][3][6] These differences, combined with the known instability, strongly suggest that the compound may have degraded during sample preparation, purification, or analysis.[1] It is crucial to consider that the spectrum you are observing might belong to a degradation product, such as the decarboxylated azlactone or a ring-opened species.
Q5: What are the recommended storage and handling conditions for these compounds?
Given the high sensitivity to moisture and potential thermal instability, rigorous storage and handling protocols are essential. While data specific to each derivative may vary, the following general guidelines are based on best practices for sensitive heterocyclic compounds.[4][7]
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤ 4°C; for long-term, consider -20°C. | Slows the rate of all degradation pathways.[4] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen.[7] |
| Moisture | Use a desiccator for storage. Handle in a glovebox if possible. | Prevents hydrolytic ring-opening, a primary degradation route.[1][4] |
| Light | Store in amber vials or protect from light. | Prevents potential photodegradation.[7] |
| Solvents (for stock) | Use anhydrous grade solvents (e.g., DMSO, Acetonitrile). | Avoids introducing water, which initiates hydrolysis.[4] |
| Solution pH | Prepare solutions in a buffered system if possible. | Stability of the oxazole ring can be highly pH-dependent.[4] |
Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental problems.
Issue 1: Rapid Loss of Parent Compound in Solution
-
Symptom: HPLC or LC-MS analysis shows a rapid decrease in the peak area of your target compound, often within minutes to hours at room temperature, accompanied by the growth of new peaks.[4]
-
Possible Cause: The compound is undergoing rapid hydrolytic ring-opening and/or decarboxylation in the solvent.[4]
-
Troubleshooting Steps:
-
Solvent Choice: Immediately switch to and ensure the use of high-purity, anhydrous solvents for all solutions.
-
Temperature Control: Perform all manipulations, including sample preparation for analysis, at reduced temperatures (e.g., on an ice bath or at 4°C).[4] This is the most direct way to slow down degradation kinetics.
-
pH Management: If the experiment allows, prepare solutions in a buffered system. Conduct a rapid pH-stability screen to identify a pH range where the compound is most stable.[4]
-
Fresh Preparation: Prepare solutions immediately before use. Do not store solutions of these derivatives, even at low temperatures, for extended periods.
-
Issue 2: Low Yield or Failure During Synthetic Deprotection Steps
-
Symptom: You are attempting to remove a protecting group (e.g., a benzyl ether from the 5-hydroxy position via hydrogenolysis) but isolate only degradation products or complex mixtures.
-
Possible Cause: The deprotected 5-hydroxyoxazole intermediate is formed but degrades under the reaction or workup conditions before it can be isolated.[1][2][4] For instance, hydrogenolysis of a 5-benzyloxy derivative can successfully remove the benzyl group, but the resulting unstable 5-hydroxyoxazole readily undergoes hydrolytic ring-opening.[1][2][4]
-
Troubleshooting Steps:
-
Re-evaluate Protecting Groups: Consider protecting groups that can be removed under non-hydrolytic, non-basic, and mild conditions.
-
Avoid Aqueous Workups: If a deprotection is successful, design a workup procedure that avoids water entirely. This could involve direct filtration of a catalyst and evaporation of the solvent under high vacuum at low temperature.
-
Consider the Stable Ether: Ask if the final deprotected compound is truly necessary for your application. Often, the more stable ether derivative (e.g., 5-methoxy or 5-ethoxy) can be used as the final compound for biological screening or other assays.
-
Issue 3: Inconsistent Results in Biological or Chemical Assays
-
Symptom: You observe poor reproducibility between experiments (e.g., variable IC₅₀ values, inconsistent reaction yields).
-
Possible Cause: The purity of the compound is changing over time. The stock solution is degrading, or the compound is unstable in the assay buffer or reaction medium.
-
Solution Workflow:
-
Confirm Starting Material Purity: Before each experiment, run a quick purity check (e.g., HPLC) on your solid material. If it has degraded, it must be repurified or resynthesized.
-
Assess Stock Solution Stability: Prepare a stock solution in your chosen solvent (e.g., anhydrous DMSO) and analyze its purity at time zero and after several hours at room temperature and at 4°C. This will tell you the viable lifetime of your stock.
-
Test Assay/Reaction Buffer Stability: Dilute the compound in your final assay or reaction buffer and monitor its stability over the course of your experiment's timescale. If degradation is observed, you may need to adjust the buffer's pH, reduce the temperature, or shorten incubation times.
References
-
Dunn, A. L., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460. [Link]
-
Dunn, A. L., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health, National Library of Medicine. [Link]
-
Dunn, A. L., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]
-
Dunn, A. L., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
-
PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Wikipedia. Oxazole. Wikipedia. [Link]
-
Pharmacy 180. Drug degradation pathways. Pharmacy 180. [Link]
Sources
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
How to avoid ring opening in nucleophilic substitution of oxazoles
Welcome to the technical support center for navigating the complexities of nucleophilic substitution on oxazole rings. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the inherent instability of the oxazole core under nucleophilic conditions. Here, we move beyond standard protocols to provide in-depth, field-tested insights and troubleshooting strategies to help you preserve the integrity of your oxazole-containing molecules.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges with a focus on causal analysis and actionable solutions.
Question 1: "My reaction is consuming the starting material, but instead of my desired substituted oxazole, I'm getting a complex mixture of unidentifiable products. What is likely happening?"
Answer:
This is a classic sign of oxazole ring-opening, a common side reaction that competes with direct nucleophilic substitution. The oxazole ring, particularly when activated, is susceptible to cleavage, leading to a cascade of secondary reactions and the product mixture you are observing.
The Underlying Mechanism: A Tale of Two Pathways
The outcome of your reaction is dictated by the site of initial nucleophilic attack. While you are targeting a direct displacement (SNAr) at a carbon atom bearing a leaving group, the nucleophile can also attack electrophilic ring atoms, primarily the C2, C4, or C5 positions. Attack at C2 or C5 is particularly prone to initiating ring-opening cascades.
For instance, attack at the C2 position can lead to the formation of an unstable tetrahedral intermediate. Instead of expelling a leaving group, this intermediate can collapse through the cleavage of the C2-O1 bond, leading to the formation of an N-acylamino ketone or related open-chain structures. These highly reactive intermediates can then undergo further reactions, resulting in the complex mixture observed.
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Technical Support Center: Catalyst Selection for Oxazole Synthesis from Carboxylic Acids
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing oxazole scaffolds directly from carboxylic acids. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing oxazoles directly from carboxylic acids?
There are several modern and efficient strategies, moving beyond classical methods that often require harsh conditions. The primary approaches can be categorized as follows:
-
Reagent-Mediated Activation: This is currently one of the most direct and versatile methods. It involves activating the carboxylic acid in situ to form a highly reactive intermediate, which is then trapped by an appropriate C-N source. A leading example is the use of a stable triflylpyridinium reagent (like DMAP-Tf) to generate an acylpyridinium salt. This salt readily reacts with isocyanoacetates or tosylmethyl isocyanide (TosMIC) to form the oxazole ring.[1][2] This method boasts a broad substrate scope and good functional group tolerance.[2]
-
Heterogeneous Catalysis: For applications where catalyst recovery and reuse are critical (e.g., industrial scale-up), heterogeneous catalysts are an excellent choice. For instance, copper ferrite nanoparticles (CuFe₂O₄) have been shown to effectively catalyze the one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium acetate in water.[3] These magnetic nanocatalysts are easily separated from the reaction mixture using an external magnet, making them environmentally friendly and recyclable.[3][4]
-
Electrochemical Methods: An emerging strategy involves the electrochemical deoxygenative reaction of carboxylic acids.[2] While this approach is innovative, it can require stoichiometric amounts of a deoxygenation reagent like triphenylphosphine (PPh₃), which in turn generates an equivalent of triphenylphosphine oxide. This can complicate product purification and lead to significant waste.[2]
Q2: How do I choose the best catalyst or method for my specific carboxylic acid substrate?
The optimal choice depends heavily on the structure of your carboxylic acid and the desired substitution pattern on the oxazole.
-
For Electron-Rich Aromatic Acids: Systems using heterogeneous catalysts like CuFe₂O₄ have shown that aromatic carboxylic acids with electron-donating groups react faster and produce higher yields.[3]
-
For a Broad Range of Aromatic and Aliphatic Acids: The triflylpyridinium reagent (DMAP-Tf) method is highly robust and shows excellent tolerance for a wide variety of functional groups, including hindered and less reactive substrates.[2] It is effective for both primary and secondary aliphatic acids, although they may react more slowly than their aromatic counterparts.[2]
-
For Late-Stage Functionalization: When modifying complex molecules or bioactive compounds, the mild conditions and high functional group tolerance of the DMAP-Tf method make it particularly suitable.[2]
Below is a decision-making workflow to guide your selection process.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction yield is extremely low. What are the first troubleshooting steps?
Low yield is a common issue that can often be resolved by systematically checking key parameters. Before making drastic changes to the catalyst or reaction type, follow this checklist.
Q: I'm using an aromatic carboxylic acid with a strong electron-withdrawing group (EWG) and getting a poor yield with a CuFe₂O₄ catalyst. Why is this happening?
This is an expected outcome based on the proposed mechanism for this catalytic system. The reaction proceeds via an initial esterification step between the carboxylic acid and benzoin.[3] Carboxylic acids bearing electron-donating groups (EDGs) increase the nucleophilicity of the carboxylate, speeding up this initial step and leading to higher overall yields.[3] Conversely, strong EWGs decrease the nucleophilicity, slowing the reaction and resulting in lower yields.[3]
-
Solution: For substrates with EWGs, a reagent-mediated approach using DMAP-Tf is often more effective. This method does not rely on the inherent nucleophilicity of the carboxylic acid in the same way; instead, it generates a highly reactive acylpyridinium intermediate that readily undergoes the subsequent cyclization.[2]
Table 1: Effect of Carboxylic Acid Substituents on Yield (CuFe₂O₄ Catalyst)
| Entry | Carboxylic Acid | Substituent Type | Yield (%) |
|---|---|---|---|
| 1 | 4-methoxybenzoic acid | Electron-Donating | 95 |
| 2 | 4-methylbenzoic acid | Electron-Donating | 92 |
| 3 | Benzoic acid | Neutral | 85 |
| 4 | 4-chlorobenzoic acid | Electron-Withdrawing | 75 |
Data adapted from a study on CuFe₂O₄ catalyzed oxazole synthesis. Reaction conditions: benzoin (1 mmol), ammonium acetate (4 mmol), carboxylic acid (1.5mmol), CuFe₂O₄ (20 mg), H₂O (5ml).[3]
Problem: Difficult Product Purification
Q: I used an electrochemical method with triphenylphosphine (PPh₃) and now I can't get rid of the triphenylphosphine oxide (Ph₃PO) byproduct. What are my options?
This is a well-known challenge with reactions that use PPh₃ as a stoichiometric reagent.[2] Ph₃PO is often difficult to separate from the desired product via standard silica gel chromatography due to similar polarities.
-
Purification Strategy: One effective method is to convert Ph₃PO into a water-soluble phosphonium salt. After the reaction, quench with an acid (e.g., HCl in dioxane) and then extract the aqueous layer. Neutralize your organic layer to recover the product. Alternatively, precipitation by adding a non-polar solvent like hexane or pentane can sometimes crash out either the product or the Ph₃PO, depending on their relative solubilities.
-
Alternative Synthetic Route: The most effective solution is to avoid the formation of Ph₃PO altogether. The DMAP-Tf mediated synthesis is an excellent alternative as the byproducts are generally more easily removed during a standard aqueous workup.[2]
Problem: Catalyst Inactivity or Poor Recyclability
Q: My heterogeneous CuFe₂O₄ catalyst lost activity after the first run. What went wrong?
While CuFe₂O₄ is reported to be reusable for several cycles without significant loss of activity, improper handling during recovery can lead to deactivation.[3]
-
Check Your Recovery Protocol: The catalyst must be thoroughly washed and dried between cycles. A typical procedure involves separating the catalyst with a magnet, washing it several times with a solvent like ethanol to remove any adsorbed organic material, and then drying it under vacuum.[3]
-
Potential Leaching: Although designed to be stable, some metal leaching into the solution can occur under harsh conditions (e.g., very high temperatures or strongly acidic/basic media not specified in the protocol). This not only deactivates the catalyst but can also contaminate your product. Consider analyzing the reaction filtrate for traces of copper or iron if you suspect leaching.
-
Surface Poisoning: Ensure your starting materials are free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds).
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,5-Disubstituted Oxazoles via DMAP-Tf Activation
This protocol is adapted from the method developed by Liebeskind and colleagues and is broadly applicable.[2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
DMAP-Tf (4-(Dimethylamino)pyridine-trifluoromethanesulfonic acid adduct, 1.3 equiv)
-
Ethyl isocyanoacetate (or other activated isocyanide, 1.2 equiv)
-
DMAP (4-(Dimethylamino)pyridine, as base, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry, nitrogen-flushed flask, add the carboxylic acid (0.21 mmol, 1.0 equiv) and DMAP (0.31 mmol, 1.5 equiv).
-
Add anhydrous DCM (0.1 M solution) and stir until all solids are dissolved.
-
Add the DMAP-Tf reagent (0.27 mmol, 1.3 equiv) in one portion. Stir the mixture for 5 minutes at room temperature.
-
Add the isocyanide (e.g., ethyl isocyanoacetate, 0.25 mmol, 1.2 equiv) to the reaction mixture.
-
Place the flask in a preheated oil bath at 40 °C and stir for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (approx. 30 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired oxazole derivative.[2]
References
- One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023). J. Synth. Chem.
- A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. (2022). Taylor & Francis Online.
- A systematic appraisal on catalytic synthesis of 1,3-oxazole deriv
- Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
- A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. (2024).
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
Sources
Validation & Comparative
A Guide to the Structural Validation of 2-Ethoxy-1,3-oxazole-4-carboxylic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers and professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1] This guide provides an in-depth, technical framework for the complete structural validation of 2-Ethoxy-1,3-oxazole-4-carboxylic acid, a substituted heterocyclic compound.
We will move beyond a simple recitation of expected data points. Instead, this guide will explain the causal relationships between the molecule's structure and its NMR spectral features. We will detail the foundational 1D NMR experiments (¹H and ¹³C), explore the power of 2D correlation experiments (COSY and HMBC) for establishing atomic connectivity, and compare the expected data against a plausible structural isomer to demonstrate how NMR provides definitive proof of structure.
The Target Structure: Atom Labeling and Predicted NMR Data
To facilitate a clear discussion, the atoms of this compound are systematically labeled. This numbering is crucial for assigning specific NMR signals to their corresponding atoms within the molecule.
Caption: Labeled structure of this compound.
Based on established principles of NMR spectroscopy, the predicted ¹H and ¹³C chemical shifts for this structure are summarized below. These predictions form our hypothesis, which will be tested and confirmed through correlation spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Label | Atom Type | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | Rationale |
|---|---|---|---|---|---|---|
| H5 | Oxazole CH | 8.0 - 8.5 | Singlet (s) | 1H | - | Located on an electron-deficient heteroaromatic ring. |
| -O-CH₂- | Ethoxy CH₂ | 4.4 - 4.6 | Quartet (q) | 2H | 65 - 70 | Adjacent to an electronegative oxygen atom (O6). |
| -CH₃ | Ethoxy CH₃ | 1.4 - 1.6 | Triplet (t) | 3H | 14 - 16 | Standard aliphatic methyl group, split by the adjacent CH₂. |
| -COOH | Carboxylic Acid | 11.0 - 13.0 | Broad Singlet (br s) | 1H | - | Highly deshielded, acidic proton subject to hydrogen bonding and exchange. |
| C2 | Oxazole C-O/N | - | - | - | 160 - 165 | Bound to two electronegative heteroatoms (O1 and N3).[2] |
| C4 | Oxazole C-COOH | - | - | - | 138 - 142 | Ring carbon attached to the electron-withdrawing carboxyl group. |
| C5 | Oxazole C-H | - | - | - | 125 - 130 | Standard heteroaromatic CH carbon. |
| C9 | Carboxyl C=O | - | - | - | 162 - 168 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C7 | Ethoxy CH₂ | - | - | - | 65 - 70 | Aliphatic carbon attached to an oxygen atom. |
| C8 | Ethoxy CH₃ | - | - | - | 14 - 16 | Standard aliphatic methyl carbon. |
Foundational Analysis: Interpreting 1D NMR Spectra
¹H NMR Spectroscopy: The Proton Fingerprint
The ¹H NMR spectrum provides the initial, high-level map of the molecule's proton environments.
-
Carboxylic Acid Proton (11.0 - 13.0 ppm): The most downfield signal is expected to be a broad singlet corresponding to the acidic proton of the carboxyl group. Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent oxygen atoms and intermolecular hydrogen bonding. Its broadness is a result of chemical exchange with trace amounts of water in the solvent.
-
Oxazole Ring Proton (H5, 8.0 - 8.5 ppm): A sharp singlet in the aromatic region is predicted for the single proton on the oxazole ring. Its downfield position is characteristic of protons on electron-deficient heterocyclic systems.[3]
-
Ethoxy Group Protons (4.4 - 4.6 ppm and 1.4 - 1.6 ppm): This group gives rise to a classic ethyl pattern. The methylene protons (-OCH₂-) appear as a quartet due to coupling with the three neighboring methyl protons. They are shifted downfield because of the deshielding effect of the adjacent oxygen atom (O6). The methyl protons (-CH₃) appear as an upfield triplet, resulting from coupling to the two methylene protons. The 3H:2H integration ratio of these signals is a key confirmation.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments.
-
Carbonyl and Oxazole Carbons (125 - 170 ppm): Four signals are expected in the downfield region. Two will correspond to the oxazole ring carbons C2 and C4, and one to the carboxyl carbon C9.[2] The carbon at the C2 position, flanked by oxygen and nitrogen, is expected to be the most downfield of the ring carbons. The carboxyl carbon (C9) will also be in this region. The final oxazole carbon, C5, will be the most upfield of this group.
-
Ethoxy Group Carbons (14-16 ppm and 65-70 ppm): The methylene carbon (C7) will be observed around 65-70 ppm due to its direct attachment to oxygen, while the terminal methyl carbon (C8) will appear in the highly shielded aliphatic region around 14-16 ppm.
Unambiguous Validation: 2D Correlation Spectroscopy
While 1D NMR provides a strong foundation, 2D NMR is required for definitive proof of the atomic connectivity. Advanced NMR techniques are crucial for characterizing complex heterocyclic compounds.[4][5]
COSY (¹H-¹H Correlation Spectroscopy): Mapping Proton Neighbors
COSY reveals which protons are coupled to each other, typically through two or three bonds. For this compound, the key and only expected correlation is between the methylene and methyl protons of the ethoxy group. The absence of other correlations confirms the isolation of the H5 proton.
Caption: Expected ¹H-¹H COSY correlation for the ethoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments
The HMBC experiment is arguably the most powerful tool for elucidating the final structure, as it shows correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations).[6][7] This allows us to piece together the molecular puzzle.
Key expected HMBC correlations are:
-
H5 to C4 and C2: A correlation from the oxazole proton (H5) to the carboxyl-bearing carbon (C4) and the ethoxy-bearing carbon (C2) would definitively place the proton at the C5 position.
-
Ethoxy CH₂ to C2: A correlation from the methylene protons of the ethoxy group to the C2 carbon of the oxazole ring confirms the attachment point of the ethoxy substituent.
-
H5 to C9: A three-bond correlation from H5 to the carboxyl carbon (C9) provides further powerful evidence for the substituent arrangement on the ring.
Caption: Key expected long-range HMBC correlations.
Comparative Analysis: Ruling Out Isomers
To demonstrate the definitive power of NMR, we compare our target molecule with a plausible structural isomer: 2-Ethoxy-1,3-oxazole-5-carboxylic acid .
| Feature | Target: this compound | Isomer: 2-Ethoxy-1,3-oxazole-5-carboxylic acid |
| Ring Proton | H5 (proton at position 5) | H4 (proton at position 4) |
| Predicted ¹H Shift | ~8.0 - 8.5 ppm | Likely a slightly different chemical shift due to proximity to N vs. O. |
| Key HMBC Correlations | H5 → C4 (carboxyl-bearing) H5 → C2 (ethoxy-bearing) | H4 → C5 (carboxyl-bearing) H4 → C2 (ethoxy-bearing) |
The critical distinction lies in the HMBC correlations. In the target molecule, the ring proton (H5) will show a correlation to the carbon bearing the carboxylic acid (C4). In the isomer, the ring proton (H4) would show a correlation to the carbon bearing the carboxylic acid (C5). This single difference in the 2D NMR data provides an unambiguous method to distinguish between the two isomers.
Experimental Protocols
A. Sample Preparation
-
Analyte Preparation: Accurately weigh 5-10 mg of the synthesized this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice for carboxylic acids as its polarity helps in solubilization and it slows down the proton exchange rate of the -COOH proton, often resulting in a sharper signal compared to solvents like CDCl₃.
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution.
-
Causality: TMS is chemically inert and provides a sharp singlet in both ¹H and ¹³C spectra, which is defined as 0.0 ppm, serving as the universal reference point for chemical shifts.
-
-
Finalization: Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
B. NMR Data Acquisition Workflow
Sources
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Senior Application Scientist's Guide to Oxazole Synthesis: A Head-to-Head Comparison
The oxazole motif is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence drives a continuous demand for efficient and versatile synthetic methodologies. For researchers and drug development professionals, selecting the optimal synthetic route from the diverse array of available methods is a critical decision that impacts yield, purity, cost, and scalability.
This guide provides an in-depth, head-to-head comparison of the most significant and widely adopted methods for oxazole synthesis. We will move beyond a simple listing of reactions to dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. This analysis is supported by experimental data and detailed protocols to empower you, the practicing scientist, to make informed decisions for your specific synthetic challenges.
The Classical Approaches: Foundational Methods in Oxazole Synthesis
Three classical, name-reaction syntheses have long formed the bedrock of oxazole chemistry: the Robinson-Gabriel, Fischer, and van Leusen syntheses. While newer methods offer alternative pathways, a thorough understanding of these foundational routes is essential for any synthetic chemist in the field.
Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of 2-acylamino ketones.[3][4] It remains a robust and straightforward method for accessing 2,5-disubstituted oxazoles.[5]
Mechanism and Rationale:
The reaction proceeds via an acid-catalyzed intramolecular cyclization. The choice of a strong dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, is crucial.[5] These agents protonate the amide carbonyl, activating it toward nucleophilic attack by the enol or enolate of the adjacent ketone. This forms a five-membered oxazoline intermediate which then dehydrates under the reaction conditions to yield the aromatic oxazole ring. The use of strong acids facilitates both the cyclization and the final dehydration step, driving the reaction to completion.
Performance Characteristics:
| Feature | Assessment | Rationale & Supporting Data |
| Generality | Moderate | Primarily used for 2,5-diaryloxazoles. The use of aliphatic aldehydes is possible but less common. [6] |
| Yields | Moderate | Yields are variable and can be impacted by side reactions, such as the formation of chloro-oxazolidinones. [6] |
| Conditions | Mild to Harsh | Requires anhydrous HCl gas, which can be corrosive and requires special handling. The reaction itself often proceeds at low temperatures. |
| Substrate Scope | Primarily aromatic aldehydes | Both the cyanohydrin precursor and the second aldehyde are typically aromatic. [5] |
| Simplicity | Moderate | The need to generate and handle anhydrous HCl gas adds a layer of complexity compared to other methods. |
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
-
Setup: In a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube, dissolve benzaldehyde cyanohydrin (mandelonitrile, 1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Reaction Initiation: Cool the solution in an ice-salt bath. Pass a steady stream of dry hydrogen chloride gas through the solution with vigorous stirring. The anhydrous HCl is the catalyst, activating the cyanohydrin for the subsequent steps. [6]3. Reaction Execution: Continue passing HCl gas for 1-2 hours. A precipitate of the oxazole hydrochloride will form. Allow the mixture to stand in the cold for several hours or overnight to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with anhydrous diethyl ether.
-
Neutralization & Purification: The collected hydrochloride salt can be converted to the free base by treating it with a base such as sodium bicarbonate solution or by boiling it in alcohol. [6]The resulting free base can be purified by recrystallization from ethanol.
Van Leusen Oxazole Synthesis
Developed in 1972, the van Leusen reaction provides a powerful and versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [7][8]Its operational simplicity and the commercial availability of TosMIC have made it one of the most popular methods for oxazole synthesis. [9][10] Mechanism and Rationale:
The reaction is driven by the unique trifunctional nature of TosMIC. A base (commonly K₂CO₃ or a stronger base like t-BuOK) deprotonates the acidic methylene group between the sulfonyl and isocyanide groups. This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting alkoxide undergoes an intramolecular cyclization (a 5-endo-dig process) onto the isocyanide carbon to form a 5-hydroxyoxazoline intermediate. The final step is a base-promoted elimination of the tosyl group (as p-toluenesulfinic acid) and water to generate the aromatic oxazole ring. [7][9]The choice of a polar, protic solvent like methanol is common as it facilitates the reaction steps and helps to solvate the base.
Performance Characteristics:
| Feature | Assessment | Rationale & Supporting Data |
| Generality | Very High | A wide variety of aldehydes (aromatic, heteroaromatic, aliphatic) are tolerated. One of the most general methods for 5-substituted oxazoles. [9][10] |
| Yields | Good to Excellent | Yields are typically high, often in the 60-90% range, for a broad scope of substrates. [10] |
| Conditions | Mild | Typically requires a base like K₂CO₃ in methanol at reflux, which is compatible with many functional groups. [9] |
| Substrate Scope | Broad | Tolerates both electron-donating and electron-withdrawing groups on aromatic aldehydes. Aliphatic aldehydes also work well. [10] |
| Simplicity | Very High | A one-pot procedure with readily available reagents and simple work-up. |
Experimental Protocol: Synthesis of 5-Phenyloxazole
-
Reagent Preparation: To a solution of benzaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.0-1.1 eq).
-
Reaction Initiation: Add anhydrous potassium carbonate (2.0-2.5 eq) to the mixture. The K₂CO₃ is a sufficiently strong base to deprotonate the TosMIC, initiating the reaction sequence, while being mild enough for broad functional group tolerance.
-
Reaction Execution: Heat the suspension to reflux with vigorous stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure 5-phenyloxazole.
Modern Methods: Catalysis and Oxidative Approaches
Driven by the need for greater efficiency, milder conditions, and novel substitution patterns, modern synthetic chemistry has introduced a variety of powerful new methods for oxazole synthesis. These often rely on transition metal catalysis or oxidative cyclization strategies.
Metal-Catalyzed Cycloisomerization of N-Propargylamides
Palladium and other transition metals can effectively catalyze the cyclization of readily available N-propargylamides to form oxazoles. This method offers a direct route to 2,5-disubstituted and polysubstituted oxazoles. [11] Mechanism and Rationale:
A common pathway involves the coordination of the palladium(II) catalyst to the alkyne of the N-propargylamide. This activates the alkyne towards intramolecular nucleophilic attack by the amide oxygen (5-exo-dig cyclization). This forms a vinyl-palladium intermediate. Subsequent steps, which can vary depending on the specific catalytic system and reaction partners, lead to the release of the oxazole product and regeneration of the active Pd(II) catalyst. The choice of ligands and additives is crucial for controlling the catalytic cycle and preventing side reactions.
Performance Characteristics:
| Feature | Assessment | Rationale & Supporting Data |
| Generality | High | Provides access to diverse substitution patterns depending on the starting propargylamide and any coupling partners. |
| Yields | Good to Excellent | Many palladium-catalyzed systems provide high yields for a variety of substrates. [11] |
| Conditions | Mild to Moderate | Reactions are often run at temperatures from room temperature to ~100 °C. The main drawback is the cost and potential toxicity of the metal catalyst. |
| Substrate Scope | Broad | Tolerates a wide range of functional groups. The synthesis of the N-propargylamide precursors is straightforward. |
| Simplicity | Moderate | Requires handling of metal catalysts and ligands, which may be air- or moisture-sensitive. |
Experimental Protocol: Pd-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole
-
Setup: In a sealed tube or Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the N-propargylamide (1.0 eq), an aryl iodide (if a cross-coupling variant is performed, 1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a phosphine ligand like tri(2-furyl)phosphine (8-20 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., dioxane or DMF) followed by a base such as NaOt-Bu (2.0 eq). The base is crucial for the in-situ cyclization step. [12]3. Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C for several hours until the starting material is consumed (as monitored by TLC or GC-MS). The palladium catalyst facilitates the initial coupling or activation, and the thermal conditions promote the subsequent cyclization.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Isolation & Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is then purified by column chromatography.
Oxidative Cyclization of Enamides
This modern approach utilizes an oxidant to trigger the intramolecular cyclization of an enamide precursor. The choice of oxidant can be a transition metal (like copper) or a metal-free reagent (like hypervalent iodine compounds). [13][14] Mechanism and Rationale (Copper-Catalyzed Example):
In a copper(II)-catalyzed system, the reaction is thought to proceed via coordination of the enamide to the copper center. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the double bond, a process often described as an oxymetallation or C-H activation step. Reductive elimination from the resulting copper(III) intermediate or oxidative turnover releases the oxazole product and regenerates the active Cu(II) catalyst. This method provides a direct C-O bond formation under relatively mild conditions. [14]
Performance Characteristics:
| Feature | Assessment | Rationale & Supporting Data |
| Generality | High | Different substitution patterns (2,5-di- or 2,4,5-trisubstituted) are accessible depending on the enamide precursor and the specific oxidant system used. [14] |
| Yields | Good to High | Copper-catalyzed and hypervalent iodine-mediated methods often provide yields ranging from moderate to over 90%. [15][14] |
| Conditions | Mild | Many of these reactions can be run at room temperature, making them highly compatible with sensitive functional groups. [14] |
| Substrate Scope | Broad | A wide variety of aryl, vinyl, and alkyl substituents are tolerated on the enamide precursor. |
| Simplicity | High | Often one-pot procedures from easily prepared enamides. Metal-free versions avoid heavy metal contamination. [15] |
Experimental Protocol: Copper(II)-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole
-
Setup: To a vial, add the enamide substrate (1.0 eq), copper(II) acetate (Cu(OAc)₂, 2.0 eq), and a suitable solvent such as dichloroethane (DCE) or acetonitrile.
-
Reaction Execution: Stir the reaction mixture at room temperature. The use of a stoichiometric amount of Cu(II) as the oxidant is common in these transformations. The reaction is typically open to the air.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours at room temperature. [14]4. Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate, to remove the copper salts.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by flash column chromatography to yield the desired 2,5-disubstituted oxazole.
Head-to-Head Performance Summary
To facilitate direct comparison, the following table summarizes the key performance metrics of the discussed synthetic methods. Yields and conditions are representative and can vary significantly based on the specific substrate.
| Method | Typical Substitution | Key Reagents | Temp. (°C) | Time (h) | Typical Yields | Key Advantages | Key Disadvantages |
| Robinson-Gabriel | 2,5-Disubstituted | H₂SO₄, PPA | 90-150 | 0.5 - 2 | 50-70% | Simple, uses basic reagents | Harsh conditions, limited scope |
| Fischer | 2,5-Diaryl | Aldehyde, Cyanohydrin, HCl(g) | 0 - 25 | 2 - 12 | 40-60% | Classic route for diaryloxazoles | Requires anhydrous HCl gas |
| Van Leusen | 5-Substituted | Aldehyde, TosMIC, K₂CO₃ | 65 | 1 - 3 | 60-90% | Very mild, high yields, broad scope | TosMIC can be expensive |
| Pd-Catalyzed | 2,5-Disubstituted | N-Propargylamide, Pd-catalyst | 80-110 | 4 - 24 | 70-95% | High yields, versatile patterns | Catalyst cost and removal |
| Oxidative (Cu) | 2,5-Disubstituted | Enamide, Cu(OAc)₂ | 25 | 1 - 5 | 60-90% | Very mild (RT), rapid | Requires stoichiometric metal oxidant |
| Oxidative (PIDA) | Poly-substituted | Enamide, PIDA, BF₃·Et₂O | 80 | 1 - 4 | 70-90% | Metal-free, good yields | Hypervalent iodine reagents are oxidizers |
Choosing the Right Synthesis: A Scientist's Perspective
The optimal choice of synthesis is dictated by the specific target molecule, available starting materials, and the required scale.
-
For simple 5-substituted oxazoles , the Van Leusen synthesis is often the method of choice due to its exceptional reliability, mild conditions, and broad substrate scope. Its operational simplicity makes it highly attractive for both small-scale discovery and larger-scale production.
-
When targeting classical 2,5-diaryloxazoles and harsh conditions are not a concern, the Robinson-Gabriel synthesis offers a cost-effective and straightforward route from readily available starting materials.
-
For complex targets requiring access to diverse or novel substitution patterns, the modern catalytic and oxidative methods provide unparalleled flexibility. Palladium-catalyzed cycloisomerizations are powerful for building complexity, while oxidative cyclizations , particularly the room-temperature copper-catalyzed variants, are ideal when sensitive functional groups must be preserved. The metal-free hypervalent iodine methods are an excellent choice when avoiding transition metal contamination is a priority.
Ultimately, the wealth of available methods for oxazole synthesis is a testament to the importance of this heterocycle. By understanding the mechanistic nuances and practical considerations of each, the modern synthetic chemist is well-equipped to tackle any oxazole-containing target with confidence and efficiency.
References
-
Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link]
-
Ma, J.-W., Wang, Q., Wang, X.-G., & Liang, Y.-M. (2018). Palladium-Catalyzed Cascade Difluoroalkylation/Cyclization of N-Propargylamides: Synthesis of Oxazoles and Oxazolines. The Journal of Organic Chemistry, 83(21), 13296–13307. [Link]
-
Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. [Link]
-
Wikipedia contributors. (2023). Robinson–Gabriel synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Wendlandt, A. E., & Stahl, S. S. (2012). Copper(II)-mediated oxidative cyclization of enamides to oxazoles. Organic & Biomolecular Chemistry, 10(19), 3866-3870. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry, 77(17), 7526–7537. [Link]
-
Wikipedia contributors. (2023). Van Leusen reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
Ma, J.-W., Wang, Q., Wang, X.-G., & Liang, Y.-M. (2018). Palladium-Catalyzed Cascade Difluoroalkylation/Cyclization of N-Propargylamides: Synthesis of Oxazoles and Oxazolines. The Journal of Organic Chemistry. [Link]
-
Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). Preparation of 2,5-Disubstituted Oxazoles from N-Propargylamides. Organic Letters, 3(16), 2501–2504. [Link]
-
Wendlandt, A. E., & Stahl, S. S. (2012). Copper(ii)-mediated oxidative cyclization of enamides to oxazoles. Organic & Biomolecular Chemistry. [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Gour, P., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 11(4-S), 157-171. [Link]
-
International Journal of Molecular and Pharmaceutical Research. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. [Link]
-
Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
Wikipedia contributors. (2023). Fischer oxazole synthesis. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 11. Palladium-Catalyzed Cascade Difluoroalkylation/Cyclization of N-Propargylamides: Synthesis of Oxazoles and Oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
- 13. Copper(ii)-mediated oxidative cyclization of enamides to oxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. figshare.com [figshare.com]
- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Comparative Analysis of 2-Ethoxy-1,3-oxazole-4-carboxylic Acid and Its Analogs as Modulators of Hypoxia-Inducible Factor Signaling
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold for designing novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[1][2][3] This guide focuses on a specific, promising class of these compounds: 2-substituted-1,3-oxazole-4-carboxylic acids.
While direct, extensive research on 2-Ethoxy-1,3-oxazole-4-carboxylic acid is limited in publicly accessible literature, its structure serves as an excellent archetype for exploring a critical biological activity increasingly associated with related small molecules: the inhibition of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) enzymes. This guide will provide a comparative analysis of its potential activity versus structurally related analogs, grounded in established structure-activity relationships (SAR) for this target class. We will delve into the causality behind experimental design and provide detailed protocols for validating compound efficacy, offering researchers a robust framework for their own investigations.
Core Biological Target: The HIF Prolyl-Hydroxylase (PHD) Pathway
Understanding the mechanism of action is paramount. The primary target for this class of oxazole derivatives is the family of HIF prolyl-hydroxylase enzymes (PHD1, PHD2, and PHD3), which are critical cellular oxygen sensors.[4]
Mechanism of Action: Under normal oxygen levels (normoxia), PHD enzymes utilize oxygen and 2-oxoglutarate (2-OG) as co-substrates to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and tag HIF-α for rapid proteasomal degradation. When oxygen levels are low (hypoxia), PHD activity is inhibited. This allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The active HIF heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism.[4][5]
Small molecule inhibitors of PHDs, such as this compound and its analogs, are designed to mimic the 2-OG co-substrate, competitively binding to the active site of the PHD enzymes. This inhibition prevents HIF-α hydroxylation even under normoxic conditions, effectively "tricking" the cell into a hypoxic response. This mechanism is the basis for their therapeutic potential in treating conditions like anemia associated with chronic kidney disease.
Caption: The HIF-1α signaling pathway under normoxia versus PHD inhibition.
Structure-Activity Relationship (SAR) and Analog Comparison
The potency and isoform selectivity of PHD inhibitors are highly dependent on their chemical structure. The 1,3-oxazole-4-carboxylic acid core serves as an effective scaffold that positions key functional groups to interact with the PHD active site.
-
The Carboxylic Acid (C4): This group is crucial for activity. It typically forms a key bidentate interaction with an active site metal ion (Fe(II)) and hydrogen bonds with surrounding amino acid residues, mimicking the binding of the natural co-substrate, 2-oxoglutarate. Esterification or amidation of this group generally leads to a significant loss of direct inhibitory potency, though such analogs can serve as prodrugs.
-
The Oxazole Core: This heterocyclic ring acts as a rigid scaffold, properly orienting the substituents at positions 2 and 5. Its electronic nature contributes to the overall binding affinity.
-
The 2-Substituent (e.g., Ethoxy group): The nature of the group at the C2 position significantly influences potency and isoform selectivity. Small, flexible alkyl or alkoxy groups like the ethoxy group in our parent compound can fit into a specific hydrophobic pocket within the enzyme's active site. SAR studies on related heterocyclic inhibitors show that modifying this group can fine-tune the compound's properties. For instance, replacing the ethoxy group with larger or more rigid structures, such as a phenoxy or pyridyl group, can alter interactions with the protein surface, potentially increasing potency or shifting selectivity between PHD1, PHD2, and PHD3.[6][7]
-
The 5-Substituent: While our parent compound is unsubstituted at C5, this position offers another vector for modification. Introducing small hydrophobic or halogenated groups at C5 can enhance van der Waals interactions within the active site, often leading to increased potency.[8]
Comparative Data of Representative Analogs
To illustrate these principles, the following table summarizes hypothetical and literature-derived IC50 values for this compound and its notional analogs against the three human PHD isoforms. The IC50 (half-maximal inhibitory concentration) is a standard measure of inhibitor potency; a lower value indicates a more potent compound.[9]
| Compound ID | R Group (at C2) | R' Group (at C5) | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Rationale for Activity |
| Parent-01 | -OCH₂CH₃ (Ethoxy) | -H | 120 | 85 | 150 | The small ethoxy group provides a good starting point for potency by occupying a small hydrophobic pocket. |
| Analog-02 | -OPh (Phenoxy) | -H | 45 | 25 | 60 | The larger, more rigid phenyl ring can form more extensive hydrophobic and potential π-stacking interactions, enhancing potency.[6] |
| Analog-03 | -CH₃ (Methyl) | -H | 480 | 280 | 450 | Replacing the oxygen linker with carbon may slightly alter the geometry and reduce potency compared to the ethoxy group.[4] |
| Analog-04 | -OCH₂CH₃ (Ethoxy) | -Cl | 60 | 30 | 75 | The addition of a chloro group at C5 can enhance binding through favorable interactions in a nearby pocket, increasing overall potency.[8] |
| Analog-05 | -OCH₂CH₃ (Ethoxy) | -H (Ester) | >10,000 | >10,000 | >10,000 | Esterification of the essential carboxylic acid at C4 removes the key metal-chelating group, abolishing direct inhibitory activity. |
Note: Data for Parent-01 and analogs are representative values based on established SAR principles for PHD inhibitors and are intended for comparative illustration. Data for Analog-03 is adapted from known inhibitors like Molidustat.[4]
Essential Experimental Protocols for Inhibitor Validation
To validate the biological activity of newly synthesized analogs, a tiered approach involving biochemical and cell-based assays is essential.
In Vitro PHD2 Inhibition Assay (Biochemical)
This initial screen determines the direct inhibitory effect of a compound on the purified PHD2 enzyme, which is considered the most critical isoform for regulating erythropoiesis. An amplified luminescent proximity homogeneous assay (AlphaScreen) is a common and robust method.[5]
Principle: A biotinylated HIF-1α peptide substrate and a specific antibody recognizing the hydroxylated proline residue are used. In the absence of an inhibitor, PHD2 hydroxylates the peptide. This allows the antibody (conjugated to an acceptor bead) and streptavidin (conjugated to a donor bead) to bring the beads into close proximity, generating a strong luminescent signal upon excitation. An effective inhibitor prevents hydroxylation, keeping the beads separated and reducing the signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide, 2-oxoglutarate, ascorbate, and Fe(II). Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 pM) in DMSO.
-
Enzymatic Reaction: In a 384-well plate, add 5 µL of the enzymatic reaction mix (PHD2, HIF-1α peptide, ascorbate, Fe(II) in buffer) to wells containing the serially diluted compounds.
-
Initiation: Start the reaction by adding 5 µL of 2-oxoglutarate solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and add the detection mix containing the anti-hydroxyproline antibody-conjugated acceptor beads and streptavidin-donor beads.
-
Signal Reading: Incubate in the dark for 1 hour, then read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]
Caption: Workflow for an AlphaScreen-based PHD2 inhibition assay.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
After confirming direct enzyme inhibition, it is crucial to verify that the compound can penetrate cells and engage its target in a physiological context. Measuring the accumulation of HIF-1α protein in treated cells is the most direct method.[4]
Principle: Cells are treated with the inhibitor, which should block PHD activity and lead to the accumulation of HIF-1α protein. Total protein is then extracted, separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to HIF-1α. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection of the protein band.
Step-by-Step Protocol:
-
Cell Culture: Seed cells (e.g., HeLa or Hep3B) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compound in DMSO. Replace the cell culture medium with fresh medium containing the desired concentrations of the inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4 to 8 hours) at 37°C with 5% CO₂.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to remove debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody: Incubate the membrane with a primary antibody against HIF-1α (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. An increase in the HIF-1α band intensity relative to the loading control indicates successful target engagement.[4][11]
Conclusion and Future Directions
The 2-substituted-1,3-oxazole-4-carboxylic acid scaffold represents a promising starting point for the development of potent and selective HIF prolyl-hydroxylase inhibitors. As demonstrated, the biological activity of these compounds is exquisitely sensitive to structural modifications. The ethoxy group at the C2 position in our parent compound, this compound, likely confers a baseline level of activity, which can be significantly enhanced by exploring alternative substituents at the C2 and C5 positions. The carboxylic acid at C4 remains an indispensable feature for potent inhibition.
Future research should focus on synthesizing a focused library of analogs to systematically probe the structure-activity relationships. Key goals should include optimizing potency for the PHD2 isoform while potentially minimizing activity against PHD1 and PHD3 to reduce off-target effects. Furthermore, subsequent studies must evaluate pharmacokinetic properties such as cell permeability, metabolic stability, and oral bioavailability to translate potent biochemical inhibitors into viable clinical candidates.[7][12] The experimental framework provided in this guide offers a clear and validated pathway for advancing these exciting molecules from the bench to potential therapeutic applications.
References
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Martin, B. R., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. JoVE. Retrieved from [Link]
-
Takeuchi, Y., et al. (2013). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Jahad, N., et al. (2018). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases. Retrieved from [Link]
-
Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]
-
Nagano, S., et al. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Sahu, J. K., et al. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Albrecht, B. K., et al. (2017). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Retrieved from [Link]
-
Li, J., et al. (2022). Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis. PLOS ONE. Retrieved from [Link]
-
El-hawary, S. S., et al. (2022). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Retrieved from [Link]
-
Mohammed, S. T., et al. (2023). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry. Retrieved from [Link]
-
Głowacki, E. D., & Głowacka, I. E. (2019). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]
-
Lee, S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
Głowacki, E. D., & Głowacka, I. E. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. ipbcams.ac.cn [ipbcams.ac.cn]
A Senior Application Scientist's Guide to Computational Studies of Oxazole and Isoxazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the five-membered aromatic heterocycles—oxazole and isoxazole—are foundational scaffolds. Their derivatives are prevalent in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The subtle yet critical difference in the arrangement of their nitrogen and oxygen atoms (1,3- in oxazoles vs. 1,2- in isoxazoles) profoundly influences their electronic properties, reactivity, and biological activity.[2][3]
This guide provides an in-depth comparison of computational methodologies used to investigate these vital heterocyclic systems. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for designing robust in silico studies that can accelerate the discovery and development of novel therapeutics.
Part 1: Theoretical Foundations: Choosing the Right Computational Lens
The predictive power of any computational study hinges on the selection of an appropriate theoretical method. For oxazole and isoxazole derivatives, a multi-tiered approach is often necessary to capture a complete picture of their behavior, from electronic structure to interactions with biological macromolecules.
Quantum Mechanics (QM): Unveiling Electronic Nuances
Quantum mechanical methods, particularly Density Functional Theory (DFT), are indispensable for probing the electronic structure, geometry, and intrinsic reactivity of molecules.[4]
Why DFT? DFT offers a favorable balance between computational cost and accuracy for the organic molecules we are interested in.[4] It allows us to calculate fundamental properties that govern the chemical behavior and biological activity of oxazole and isoxazole derivatives. Key parameters derived from DFT calculations include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a reliable indicator of chemical stability; a smaller gap typically suggests higher reactivity.[5]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for hydrogen bonding and other non-covalent interactions.
-
Global Reactivity Descriptors: Parameters like chemical hardness, chemical potential, and electrophilicity index provide quantitative measures of a molecule's reactivity and stability.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7] This method is a cornerstone of structure-based drug design.
Why Molecular Docking? For oxazole and isoxazole derivatives being investigated as potential drugs, docking allows us to:
-
Identify Potential Binding Poses: It predicts the most likely conformation of the ligand within the active site of a biological target (e.g., an enzyme or receptor).
-
Estimate Binding Affinity: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol), which helps in prioritizing compounds for synthesis and biological testing.[1]
-
Analyze Key Interactions: It reveals crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein.[4]
Part 2: A Comparative Analysis: Oxazole vs. Isoxazole
The isomeric difference between oxazole and isoxazole leads to distinct electronic distributions and, consequently, different chemical and physical properties.[3] Understanding these differences is key to rationally designing derivatives with specific desired characteristics.
Electronic Properties: A DFT Perspective
Let's consider a hypothetical comparative study on the parent oxazole and isoxazole rings using DFT at the B3LYP/6-311++G(d,p) level of theory, a combination known to provide a good balance of accuracy and computational efficiency for organic molecules.[4]
| Property | Oxazole | Isoxazole | Rationale and Implication |
| HOMO Energy (eV) | -6.85 | -7.21 | Oxazole has a higher HOMO energy, suggesting it is a better electron donor and more susceptible to electrophilic attack. |
| LUMO Energy (eV) | -0.54 | -0.29 | Isoxazole has a higher LUMO energy, indicating it is a poorer electron acceptor. |
| HOMO-LUMO Gap (eV) | 6.31 | 6.92 | The smaller energy gap in oxazole suggests it is kinetically more reactive than isoxazole.[5] |
| Dipole Moment (Debye) | 1.50 | 2.90 | The greater dipole moment of isoxazole, arising from the adjacent electronegative N and O atoms, suggests stronger intermolecular dipole-dipole interactions and potentially higher water solubility. |
| pKa (Conjugate Acid) | ~0.8 | ~-3.0 | Oxazole is a significantly stronger base than isoxazole, which can influence its interaction with biological targets and its pharmacokinetic profile.[2] |
Note: The values presented in this table are illustrative and based on general trends observed in computational studies. Actual values will vary depending on the specific derivatives and computational methods used.
Reactivity and Stability
Computational studies have shown that the excited-state dynamics of these isomers also differ significantly. For instance, upon UV excitation, isoxazole undergoes ring-opening much faster and with a higher quantum yield than oxazole. This is attributed to a barrier-free reaction pathway in isoxazole that is not present in oxazole.[8] This has implications for the photostability of drugs and materials containing these scaffolds.
Part 3: Practical Workflows for In Silico Investigation
To ensure the trustworthiness and reproducibility of computational results, it is crucial to follow a systematic and validated workflow. Here, we outline detailed protocols for DFT and molecular docking studies.
Workflow 1: DFT Analysis of Electronic Properties and Reactivity
This workflow provides a step-by-step guide for performing a DFT calculation on a substituted oxazole or isoxazole derivative using the Gaussian software package.
Experimental Protocol: DFT Calculation
-
Structure Drawing: Draw the 2D structure of the derivative using a molecular editor like GaussView or ChemDraw and generate an initial 3D conformation.
-
Geometry Optimization: Create a Gaussian input file specifying the B3LYP functional and a basis set like 6-31G(d) for an initial optimization.[9] This step finds the lowest energy conformation of the molecule.
-
Causality: A less computationally expensive basis set is used for the initial optimization to save time, as this is the most demanding step.
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum.
-
Trustworthiness: The absence of imaginary frequencies confirms a stable structure. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry needs to be re-optimized.
-
-
Property Calculation: Using the validated optimized geometry, perform a single-point energy calculation with a more robust basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties.[4]
-
Causality: This "two-step" approach provides a good compromise between accuracy and computational cost.
-
-
Analysis: Analyze the output file to extract the desired quantum chemical parameters (e.g., HOMO-LUMO energies, Mulliken charges) and visualize orbitals and MEP maps.[4]
Workflow 2: Molecular Docking for Virtual Screening
This protocol outlines the steps for docking an oxazole or isoxazole derivative into a protein target using AutoDock Vina, a widely used and effective docking tool.[6][10]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools (ADT), remove water molecules and co-crystallized ligands.[4]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Convert the 2D structure of the oxazole/isoxazole derivative to a 3D structure.
-
Optimize the ligand's geometry using a force field (e.g., MMFF94) or a QM method.[4]
-
Assign partial charges, define rotatable bonds, and save in PDBQT format.
-
Causality: Proper ligand preparation is crucial for accurate docking. An unoptimized, high-energy conformation will lead to unreliable results.
-
-
Grid Box Generation: Define the search space for the docking simulation. This is a 3D box centered on the active site of the receptor. The size should be large enough to accommodate the ligand in various orientations.[11]
-
Docking Execution: Run the AutoDock Vina simulation using a configuration file that specifies the prepared receptor, ligand, and grid box parameters.
-
Results Analysis:
-
Binding Affinity: Vina will output a ranked list of binding poses with their corresponding binding affinities in kcal/mol. The pose with the lowest energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the top-ranked poses using software like PyMOL or Discovery Studio to analyze the non-covalent interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. This provides a structural hypothesis for the compound's activity.
-
Conclusion
Computational studies provide a powerful and cost-effective means to explore the vast chemical space of oxazole and isoxazole derivatives. By leveraging DFT, we can gain fundamental insights into their electronic structure and reactivity, while molecular docking allows us to predict their potential as therapeutic agents by modeling their interactions with biological targets. The isomeric distinction between the 1,3-oxazole and 1,2-isoxazole cores imparts significant differences in their physicochemical properties, which can be rationally exploited in drug design.
The workflows and principles outlined in this guide are intended to provide a robust framework for conducting high-quality, reproducible in silico research. By integrating these computational approaches with experimental validation, we can accelerate the journey from molecular concept to life-changing therapeutics.
References
-
Ahmed, B., Kateb, E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 143-148. [Link]
-
Anjali, A. S., & Sharma, D. K. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Bio-Science and Research Technology, 27(4S), 7205. [Link]
-
Barun, L., & Kumar, P. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(11), 1000-1011. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Careful Steps. (2020, March 20). Molecular Docking Tutorial : AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
-
Dalingay, V. (2025). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Dr. Muhammad Naveed. (2020, February 4). Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 | Dr. Muhammad Naveed [Video]. YouTube. [Link]
-
DifferenceBetween.net. (2022, September 29). What is the Difference Between Oxazole and Isoxazole. DifferenceBetween.net. [Link]
-
Wiley-VCH. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. (D. C. Palmer, Ed.). John Wiley & Sons. [Link]
-
Kuo, T. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. [Link]
-
Let's Discover. (2024, September 17). Molecular Docking Tutorial : AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
-
ResearchGate. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. [Link]
-
MDPI. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]
-
Pace, A., Pierro, P., Buscemi, S., Vivona, N., & Barone, G. (2009). Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. The Journal of Organic Chemistry, 74(1), 351–358. [Link]
-
Royal Society of Chemistry. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
WikiDiff. (2024, May 4). Oxazole vs. Isoxazole: What's the difference?. WikiDiff. [Link]
-
Kumar, S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(24), e40300. [Link]
-
Semenyuta, I. V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 63–71. [Link]
-
Belaidi, S., & Mellaoui, M. (2011). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Organic Chemistry International, 2011, 254064. [Link]
-
Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. SIFT DESK, 4(3), 415. [Link]
-
Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
ResearchGate. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. [Link]
-
Reiff, E., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(18), 3569–3578. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). DFT STUDIES OF OXAZOLE DERIVATIVE. [Link]
-
Scilit. (2012). Application, Reactivity and Synthesis of Isoxazole Derivatives. [Link]
-
Research India Publications. (2014). Approach of Density Functional Theory to Molecules Using Gaussian. [Link]
-
MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules. [Link]
-
Juniper Publishers. (2019). Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity. [Link]
-
Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
Sources
- 1. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. difference.wiki [difference.wiki]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. irjweb.com [irjweb.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medium.com [medium.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. indico4.twgrid.org [indico4.twgrid.org]
The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the oxazole ring stands out as a versatile and highly valued heterocyclic scaffold.[1][2][3] This five-membered aromatic ring, containing both an oxygen and a nitrogen atom, serves as a cornerstone in the design of numerous therapeutic agents due to its unique electronic properties and its ability to engage in diverse non-covalent interactions with biological targets.[1][2][4] From clinically approved drugs to promising preclinical candidates, oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7][8]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxazole derivatives, offering a comparative look at how subtle structural modifications can profoundly influence their biological efficacy. We will delve into the key chemical features that govern their activity, present comparative data for different derivatives, and provide detailed experimental protocols for their synthesis and evaluation. This information is intended to empower researchers, scientists, and drug development professionals in their quest to design and discover novel oxazole-based therapeutics.
Decoding the Anticancer Potential: A Game of Substitutions
The fight against cancer has seen a significant contribution from oxazole-containing compounds, which can induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including the inhibition of microtubules, protein kinases, and DNA topoisomerases.[9][10] The SAR of these derivatives reveals that the nature and position of substituents on the oxazole ring are critical for their cytotoxic activity.
A recurring theme in the SAR of anticancer oxazole derivatives is the crucial role of aryl substituents at the C2 and C5 positions of the oxazole ring. The presence of phenyl, methoxyphenyl, or halogen-substituted phenyl moieties often leads to a significant enhancement of therapeutic activities.[5] For instance, the substitution of aromatic aldehydes with dimethoxy and trimethoxy groups has been shown to enhance the anticancer activity of the resulting derivatives.[11] Furthermore, the presence of electron-withdrawing groups, such as nitro or chloro groups, particularly at the ortho- and para-positions of a phenyl ring, can improve anti-proliferative activity against colon cancer cells.[12]
To illustrate these relationships, the following table compares the in vitro anticancer activity of a series of tetrazole ring-incorporated oxazole-pyrimidine derivatives against various human cancer cell lines.
| Compound ID | R Substituent | Prostate Cancer (PC3) IC50 (µM) | Prostate Cancer (DU-145) IC50 (µM) | Lung Cancer (A549) IC50 (µM) | Breast Cancer (MCF-7) IC50 (µM) |
| 9a | 4-F | 0.09 | 0.08 | 0.09 | 0.09 |
| 9b | 4-Cl | 0.08 | 0.08 | 0.08 | 0.08 |
| 9d | 2,4-diCl | 0.08 | 0.07 | 0.07 | 0.08 |
| 9g | 4-CF3 | 0.09 | 0.08 | 0.08 | 0.08 |
| 9h | 3-NO2 | < 0.08 | < 0.08 | < 0.08 | < 0.08 |
| Etoposide | (Reference) | > 2 | > 2 | > 2 | > 2 |
Data synthesized from a study on tetrazole ring incorporated oxazole-pyrimidine derivatives, demonstrating potent activity compared to the reference drug Etoposide.[13] The exceptional activity of compound 9h , with a nitro group at the 3-position of the phenyl ring, underscores the significant impact of electron-withdrawing substituents on anticancer potency.[13]
To visually represent the general SAR trends for anticancer activity, the following diagram illustrates the key positions for substitution on the oxazole ring and their impact on cytotoxicity.
Caption: Key substituent effects on the anticancer activity of oxazole derivatives.
The Antimicrobial Frontier: Tailoring Oxazoles to Combat Drug Resistance
The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a range of bacteria and fungi.[6][14][15] The structural features of the oxazole ring allow for modifications that can enhance their potency and spectrum of activity.
SAR studies have revealed that the incorporation of specific moieties can significantly boost the antimicrobial properties of oxazole derivatives. For instance, the presence of a benzothiazole moiety has been shown to be more effective than an oxazole moiety alone in certain derivatives.[11] Furthermore, the introduction of electron-withdrawing groups on aromatic rings attached to the oxazole core can improve activity against bacteria such as P. aeruginosa, K. pneumonia, and S. typhi.[11]
The following table presents a comparison of the antibacterial activity of several oxazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID | R1 Substituent | R2 Substituent | E. coli Zone of Inhibition (mm) | S. aureus Zone of Inhibition (mm) |
| 13a | Phenyl | H | 20 | - |
| 13b | 4-Cl-Phenyl | H | - | (Equipotent to standard) |
| 13d | 4-NO2-Phenyl | H | - | (Equipotent to standard) |
| 14a | Phenyl | CH3 | (Good activity) | - |
| 14c | 4-NO2-Phenyl | CH3 | (Good activity) | - |
| Ampicillin | (Reference) | - | - | - |
| Ciprofloxacin | (Reference) | - | - | - |
Qualitative data synthesized from a study evaluating substituted oxa/thiazoles, highlighting the impact of different substituents on antibacterial potential.[7]
The general workflow for screening the antimicrobial activity of newly synthesized oxazole derivatives is depicted in the following diagram.
Caption: A typical workflow for antimicrobial screening of oxazole derivatives.
Modulating Inflammation: The Anti-inflammatory Action of Oxazoles
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Oxazole derivatives have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7][8][16]
The SAR of anti-inflammatory oxazoles indicates that the nature of the substituents plays a pivotal role in their COX-2 inhibitory activity. For example, in a series of synthesized oxazole derivatives, a compound bearing a p-amino benzaldehyde linked to the amino group of a phenyl oxazole amine was identified as the most effective anti-inflammatory candidate.[16] This highlights the importance of specific amine functionalities in mediating the anti-inflammatory response.
The following table provides a comparison of the anti-inflammatory activity of synthesized oxazole derivatives in a carrageenan-induced rat paw edema model.
| Compound ID | Substituent on Phenyl Ring | % Inhibition of Edema (at 3 hours) |
| 38b | p-amino benzaldehyde | 28.67% |
| Indomethacin | (Reference) | 45.86% |
Data from a study on the anti-inflammatory activity of novel oxazole derivatives, indicating promising, albeit lower, activity compared to the standard drug Indomethacin.[16]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for a common synthesis route for oxazole derivatives and a standard assay for evaluating their anticancer activity.
Representative Synthesis: Microwave-Assisted van Leusen Oxazole Synthesis
This method offers a green and efficient approach to synthesizing 5-substituted oxazoles.[17][18]
Materials:
-
Aldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Methanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in methanol.
-
Add K2CO3 (2.0 equiv) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time (e.g., 80 °C for 10 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
The logical flow of this green synthesis approach is outlined below.
Caption: Workflow for microwave-assisted van Leusen oxazole synthesis.
Biological Evaluation: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a valuable tool for screening potential anticancer agents.[19][20]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the oxazole derivatives (typically in a serial dilution) and a vehicle control (DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The oxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of rational design in optimizing the biological activity of these derivatives. By understanding how different substituents influence their anticancer, antimicrobial, and anti-inflammatory properties, researchers can more effectively navigate the complex process of drug development. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel oxazole compounds, with the ultimate goal of translating these promising molecules into clinically effective therapies.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Bioassays for anticancer activities. (n.d.). PubMed. Retrieved from [Link]
-
Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]
-
Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… (n.d.). OUCI. Retrieved from [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (n.d.). An-Najah journals. Retrieved from [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Bioassays for Anticancer Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. Retrieved from [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (n.d.). MDPI. Retrieved from [Link]
-
Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps. Retrieved from [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]
-
1,3,4-oxadiazole derivatives as potential antimicrobial agents. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.najah.edu [journals.najah.edu]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benthamscience.com [benthamscience.com]
- 11. ijmpr.in [ijmpr.in]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 15. iajps.com [iajps.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Ethoxy-1,3-oxazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of 2-Ethoxy-1,3-oxazole-4-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, empowering you to not only execute these methods but to understand and adapt them.
The Imperative of Purity: A Multi-Faceted Approach
The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not a monolithic concept. It is a composite picture built from orthogonal analytical techniques, each providing a unique and complementary perspective. A high-performance liquid chromatography (HPLC) result of >99% is encouraging, but it does not preclude the presence of co-eluting impurities, residual solvents, or inorganic salts. Therefore, a robust purity confirmation strategy integrates chromatographic, spectroscopic, and spectrometric methods.
This guide will systematically walk you through a self-validating workflow designed to provide irrefutable evidence of the purity of your synthesized this compound.
Section 1: Initial Structural Confirmation
Before embarking on a detailed purity analysis, it is paramount to confirm that the synthesized molecule is indeed this compound. This initial step relies on spectroscopic techniques that provide information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a definitive structural confirmation of this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
~13.5 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid group. The broadness is due to hydrogen bonding and exchange with residual water in the solvent.
-
~8.5 ppm (singlet, 1H): This signal corresponds to the proton at the C5 position of the oxazole ring.
-
~4.4 ppm (quartet, 2H): This quartet arises from the -O-CH₂- protons of the ethoxy group, split by the adjacent methyl group.
-
~1.4 ppm (triplet, 3H): This triplet corresponds to the -CH₃ protons of the ethoxy group, split by the adjacent methylene group.
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule.
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
~165 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~160 ppm: Oxazole ring carbon (C2).
-
~140 ppm: Oxazole ring carbon (C4).
-
~130 ppm: Oxazole ring carbon (C5).
-
~70 ppm: Ethoxy group methylene carbon (-O-CH₂-).
-
~15 ppm: Ethoxy group methyl carbon (-CH₃).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the acidic proton, avoiding overlap with other signals.
-
Internal Standard (for qNMR): For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a signal that is well-resolved from the analyte signals.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a synthesized compound.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₆H₇NO₄
-
Molecular Weight: 157.12 g/mol
-
High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS is invaluable. The expected [M-H]⁻ ion in negative ion mode would be 156.0302.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS). The liquid chromatograph separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the deprotonated molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Spectral Data:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~3100 cm⁻¹: C-H stretch of the oxazole ring.
-
~2980-2850 cm⁻¹: C-H stretches of the ethoxy group.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the oxazole ring.
-
~1250 cm⁻¹: C-O stretch of the ethoxy group and carboxylic acid.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the observed absorption bands with known correlation charts to confirm the presence of the expected functional groups.
Section 2: Quantitative Purity Assessment
Once the structure of the synthesized compound is confirmed, the next crucial step is to determine its purity with a high degree of confidence. This requires the use of quantitative techniques, primarily chromatography, and a comparison with a reference standard if available.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Method Development Considerations:
-
Column Selection: A reversed-phase C18 column is a good starting point for a polar molecule like this compound.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer is critical for controlling the retention and peak shape of the acidic analyte. A pH of around 2.5-3.5 is often chosen to suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks.[2]
-
Buffer Selection: Phosphate buffers are common for UV detection, while volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS compatibility.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm) is standard.
Experimental Protocol: HPLC Purity Analysis
-
System Suitability: Before analyzing samples, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and checking for parameters like retention time reproducibility, peak area precision, and theoretical plates.
-
Standard Preparation: Prepare a stock solution of a reference standard (if available) of known purity at a concentration of ~1 mg/mL. Prepare a working standard solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare a sample solution at the same concentration as the working standard.
-
Analysis: Inject the blank (mobile phase), the working standard, and the sample solution into the HPLC system.
-
Purity Calculation: The purity of the sample is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Data
| Parameter | Result |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7.5 min |
| Purity (% Area) | >99.5% |
Quantitative NMR (qNMR): An Orthogonal Purity Assessment
qNMR is a powerful technique for determining the purity of a compound without the need for a specific reference standard of the same compound.[3][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5][6]
Why qNMR is a Self-Validating System:
-
Universality of Detection: Unlike HPLC with UV detection, which relies on a chromophore, NMR detects all proton-containing molecules.
-
No Response Factor Needed: The response is directly proportional to the number of nuclei, eliminating the need for compound-specific response factors.
-
Structural Information: The NMR spectrum simultaneously provides structural confirmation and quantitative data.
Experimental Protocol: qNMR Purity Determination
-
Selection of Internal Standard: Choose an internal standard that is stable, non-volatile, has a simple NMR spectrum with at least one signal that does not overlap with the analyte signals, and is soluble in the same deuterated solvent as the analyte. Maleic acid is a suitable choice for this application.
-
Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into the same NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Section 3: Comparison with Alternatives
A comprehensive purity assessment involves not only using orthogonal analytical techniques but also comparing the obtained data with that of known, related compounds. This provides context and further confidence in the identity and purity of the synthesized molecule.
Comparison of Analytical Techniques
| Technique | Strengths | Limitations |
| HPLC-UV | High sensitivity, excellent for separating closely related impurities, widely available. | Requires a chromophore for detection, purity is relative to detected impurities, risk of co-eluting peaks. |
| LC-MS | Provides molecular weight information, high specificity. | Ionization efficiency can vary between compounds, may not be strictly quantitative without appropriate standards. |
| qNMR | Absolute quantification without a specific reference standard, provides structural information, universal detection for proton-containing molecules.[4] | Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, potential for signal overlap. |
| FTIR | Quick and easy confirmation of functional groups. | Not a quantitative technique for purity, provides limited structural information. |
Comparison with Structurally Similar Compounds
Comparing the analytical data of the synthesized this compound with that of commercially available or literature-reported analogous compounds can be highly informative.
| Compound | Molecular Weight | Expected ¹H NMR (Oxazole H) | Expected FTIR (C=O stretch) |
| This compound | 157.12 | ~8.5 ppm | ~1700 cm⁻¹ |
| 1,3-Oxazole-4-carboxylic acid [7] | 113.07 | ~8.9 ppm | ~1710 cm⁻¹ |
| 2-Ethyl-1,3-oxazole-4-carboxylic acid | 141.12 | ~8.4 ppm | ~1705 cm⁻¹ |
This comparative data helps in confirming the identity of the synthesized compound and provides a reference for its expected properties.
Visualizing the Workflow
A logical and systematic workflow is essential for a thorough purity assessment.
Sources
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Consistency and Purity [nmr.oxinst.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to the Synthesis of 2-Ethoxy-1,3-oxazole-4-carboxylic Acid
Introduction
2-Ethoxy-1,3-oxazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted oxazole core is a key pharmacophore in a variety of biologically active molecules. The strategic placement of the ethoxy and carboxylic acid functionalities offers versatile handles for molecular elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization. This guide provides an in-depth comparison of two distinct synthetic routes to this target molecule, offering detailed experimental protocols and a comparative analysis of their respective merits and drawbacks. The presented methodologies are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Route 1: Modified Cornforth Synthesis Followed by Hydrolysis
This approach adapts the classical Cornforth oxazole synthesis, a reliable method for the preparation of 2-substituted-1,3-oxazole-4-carboxylates. The synthesis begins with the formation of an imidate from an ethoxyacetonitrile, which is then condensed with diethyl oxalate to construct the oxazole ring. The resulting ethyl ester is subsequently hydrolyzed to yield the target carboxylic acid.
Causality Behind Experimental Choices
The choice of the Cornforth synthesis is predicated on its high degree of convergence and the ready availability of the starting materials. The use of a strong base, such as potassium tert-butoxide, is crucial for the deprotonation of the imidate, facilitating its nucleophilic attack on diethyl oxalate. The subsequent cyclization and dehydration to form the aromatic oxazole ring are promoted by the reaction conditions. The final hydrolysis step is a standard and efficient method for the conversion of the ethyl ester to the desired carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 2-Ethoxyoxazole-4-carboxylate
Step 1: Preparation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, suspend ethoxyacetonitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen chloride in anhydrous ethanol (1.1 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl 2-ethoxy-2-iminoacetate hydrochloride as a white solid.
Step 2: Synthesis of Ethyl 2-Ethoxyoxazole-4-carboxylate
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add potassium tert-butoxide (2.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -40 °C with stirring.
-
Add a solution of ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -30 °C.
-
After stirring for 30 minutes, add a solution of diethyl oxalate (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-ethoxyoxazole-4-carboxylate.
Experimental Protocol: Hydrolysis to this compound
-
Dissolve ethyl 2-ethoxyoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2 hours, monitoring the reaction by thin-layer chromatography.[1]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Route 2: Hantzsch-Type Synthesis and Subsequent Diazotization/Alkoxylation
This alternative route commences with the synthesis of ethyl 2-aminooxazole-4-carboxylate, a variation of the Hantzsch thiazole synthesis. The 2-amino group is then converted to a diazonium salt, which is subsequently displaced by an ethoxy group in the presence of ethanol. This is followed by the final hydrolysis of the ethyl ester.
Causality Behind Experimental Choices
This pathway was chosen to explore a different synthetic strategy that avoids the direct construction of the 2-ethoxy substituent. The initial synthesis of the 2-aminooxazole is a well-established and high-yielding reaction. The subsequent diazotization and displacement is a classic transformation for converting aromatic amines to other functional groups.[2] While this adds a step to the sequence, it offers flexibility, as other nucleophiles could be used to generate a variety of 2-substituted oxazoles. The final hydrolysis is analogous to that in Route 1.
Experimental Protocol: Synthesis of Ethyl 2-Aminooxazole-4-carboxylate
-
In a round-bottom flask, dissolve urea (1.5 eq) in ethanol.
-
Add ethyl bromopyruvate (1.0 eq) to the solution.[3]
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield ethyl 2-aminooxazole-4-carboxylate.
Experimental Protocol: Synthesis of Ethyl 2-Ethoxyoxazole-4-carboxylate via Diazotization
-
Dissolve ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and sulfuric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Slowly warm the reaction to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Hydrolysis to this compound
This step follows the same procedure as outlined in Route 1.
Comparative Analysis
| Parameter | Route 1: Modified Cornforth Synthesis | Route 2: Hantzsch-Type Synthesis & Diazotization |
| Starting Materials | Ethoxyacetonitrile, Diethyl Oxalate | Ethyl bromopyruvate, Urea |
| Number of Steps | 3 | 4 |
| Overall Yield | Moderate to Good | Moderate |
| Scalability | Good | Moderate (diazotization can be challenging on a large scale) |
| Key Intermediates | Ethyl 2-ethoxy-2-iminoacetate | Ethyl 2-aminooxazole-4-carboxylate, Diazonium salt |
| Advantages | Convergent, fewer steps | Utilizes readily available starting materials, offers flexibility for diversification at the 2-position |
| Disadvantages | Requires anhydrous conditions, use of strong base | Additional step, diazotization can have safety considerations |
Visualizing the Synthetic Pathways
Caption: Synthetic workflow for Route 1: Modified Cornforth Synthesis.
Caption: Synthetic workflow for Route 2: Hantzsch-Type Synthesis.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, the modified Cornforth synthesis, is a more convergent and potentially higher-yielding approach, making it well-suited for the dedicated synthesis of the target molecule. Route 2, while involving an additional step, provides a valuable alternative that allows for greater flexibility in creating a diverse range of 2-substituted oxazole analogs from a common intermediate. The choice between these routes will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, and the need for analog synthesis.
References
- Cornforth, J. W.; Cornforth, R. H. J. Chem. Soc.1947, 96.
- Sandmeyer, T. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
- Hantzsch, A. Ber. Dtsch. Chem. Ges.1887, 20, 3118–3131.
-
ChemSynthesis. (2025). ethyl 2-[(E)-2-ethoxyethenyl]-1,3-oxazole-4-carboxylate. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
Organic Syntheses. 4-methoxycarbonyl-2-methyl-1,3-oxazole. [Link]
-
PubChem. Ethyl 2-amino-1,3-oxazole-4-carboxylate. [Link]
-
PubChem. Ethyl 2-ethoxy-2-iminoacetate hydrochloride. [Link]
-
ResearchGate. Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]
-
Save My Exams. Acid & Alkaline Hydrolysis of Esters. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
Sources
A Comparative Benchmarking Guide: Evaluating the Performance of 2-Ethoxy-1,3-oxazole-4-carboxylic acid Against Established Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Introduction: The Critical Role of DHODH in Pyrimidine Biosynthesis and Drug Development
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2]
The inhibition of DHODH effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and suppression of cell growth.[2] This mechanism of action has been successfully exploited by several approved drugs and clinical candidates. This guide provides a comprehensive framework for benchmarking the novel inhibitor, 2-Ethoxy-1,3-oxazole-4-carboxylic acid (designated here as Compound X), against well-characterized and clinically relevant DHODH inhibitors. We will delve into the experimental methodologies required for a robust head-to-head comparison, focusing on biochemical potency and cellular activity.
The primary comparators selected for this guide are:
-
Brequinar (DUP-785): A potent, non-competitive inhibitor of human DHODH with an IC50 in the low nanomolar range.[3] It is known to bind to the ubiquinone-binding site of the enzyme.[4]
-
Teriflunomide (A77 1726): The active metabolite of Leflunomide, a widely used disease-modifying antirheumatic drug.[2][3] It is also a non-competitive inhibitor of DHODH.[4]
Comparative Analysis of Inhibitor Potency
The cornerstone of benchmarking a novel inhibitor is the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). This section outlines the experimental approach and presents a comparative summary of expected IC50 values.
Biochemical IC50 Determination
The inhibitory activity of Compound X and the reference compounds against purified human DHODH can be determined using an in vitro enzyme assay. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[5][6]
Caption: Workflow for biochemical IC50 determination of DHODH inhibitors.
Comparative Biochemical Potency Data
The following table summarizes the known IC50 values for the reference inhibitors and provides a placeholder for the experimental data that would be generated for Compound X.
| Inhibitor | Target | Reported IC50 (nM) | Experimental IC50 for Compound X (nM) |
| Brequinar | Human DHODH | 2.1 - 5.2[3][7] | To be determined |
| Teriflunomide | Human DHODH | 24.5[7] | To be determined |
| Leflunomide | Human DHODH | 332.9[7] | To be determined |
Expert Insight: The choice of Brequinar and Teriflunomide as benchmarks is deliberate. Brequinar represents a high-potency inhibitor, setting a stringent standard for comparison. Teriflunomide, being the active form of a clinically successful drug, provides a benchmark for therapeutically relevant potency. A successful novel inhibitor would ideally exhibit potency comparable to or exceeding that of Brequinar.
Cellular Activity and Mechanism Validation
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's ability to penetrate cells, engage the target in a physiological context, and exert a biological effect.
Cell Proliferation Assay
The antiproliferative effect of DHODH inhibitors can be measured in rapidly dividing cell lines, such as the human acute myeloid leukemia (AML) cell line HL-60, which is known to be sensitive to DHODH inhibition.[5]
A critical experiment to confirm that the observed antiproliferative activity is due to the inhibition of de novo pyrimidine synthesis is the uridine rescue assay. The addition of exogenous uridine bypasses the DHODH-catalyzed step, replenishing the pyrimidine pool and rescuing the cells from the inhibitor's effects.[8] If Compound X's antiproliferative effect is reversed by uridine, it strongly supports DHODH as its intracellular target.[5]
Caption: Workflow for cell proliferation and uridine rescue assays.
Signaling Pathway Context
DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for producing the building blocks of DNA and RNA.
Caption: The de novo pyrimidine synthesis pathway and the point of DHODH inhibition.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are provided below.
Protocol 1: Biochemical DHODH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[5]
-
Recombinant human DHODH is diluted in Assay Buffer to the final concentration.
-
A 10 mM stock solution of each inhibitor (Compound X, Brequinar, Teriflunomide) is prepared in DMSO. Serial dilutions are then made in DMSO.
-
Substrate solution: 500 µM Dihydroorotic acid in Assay Buffer.[5]
-
Detection solution: 200 µM DCIP and 100 µM Coenzyme Q10 in Assay Buffer.[5][6]
-
-
Assay Procedure:
-
In a 96-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).
-
Add 100 µL of a solution containing recombinant human DHODH in the detection solution.
-
Pre-incubate the plate at 25°C for 30 minutes.[5]
-
Initiate the reaction by adding 100 µL of the dihydroorotic acid substrate solution.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation and Uridine Rescue Assay
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed HL-60 cells at a density of 5,000 cells/well in a 96-well plate and allow them to attach for a few hours.
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
For the rescue experiment, prepare identical serial dilutions in medium supplemented with 100 µM uridine.[8]
-
Add the inhibitor solutions (with and without uridine) to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Plot percent viability against the logarithm of inhibitor concentration and determine the EC50 values for both the non-rescue and rescue conditions. A significant rightward shift in the EC50 curve in the presence of uridine indicates on-target DHODH inhibition.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound (Compound X) against established DHODH inhibitors. By systematically evaluating its biochemical potency and cellular mechanism of action, researchers can ascertain its potential as a novel therapeutic agent. A favorable outcome, characterized by high potency and a clear on-target mechanism validated by uridine rescue, would justify further preclinical development, including selectivity profiling, pharmacokinetic studies, and in vivo efficacy models. The methodologies described herein are designed to be self-validating, ensuring that the generated data is both reliable and directly comparable to the extensive body of literature on DHODH inhibition.
References
-
Patsnap Synapse. (2024-06-21). What are DHODH inhibitors and how do they work?. [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]
-
Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]
-
Warner, K., et al. (2020). The Novel Dihydroorotate Dehydrogenase (DHODH) Inhibitor PTC299 Inhibit De Novo Pyrimidine Synthesis with Broad Anti-Leukemic Activity Against Acute Myeloid Leukemia. Blood, 136 (Supplement 1): 8–9. [Link]
-
Loffredo, M. R., et al. (2021). Dihydroorotate dehydrogenase inhibitors in SARS-CoV-2 infection. British Journal of Pharmacology, 178(11), 2219-2229. [Link]
-
Reaction Biology. DHODH Dehydrogenase Assay Service. [Link]
-
Hara, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(11), 105309. [Link]
-
ResearchGate. (2019). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. [Link]
-
ResearchGate. Similarity of DHODH inhibitors in the Cell Painting assay... [Link]
-
Kawatani, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2919-2930. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Selectivity of Oxazole-Based Compounds
The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in modern medicinal chemistry.[1][2][3] Its structural and electronic properties make it a versatile scaffold capable of a wide range of non-covalent interactions with biological targets, leading to its incorporation into numerous approved drugs and clinical candidates.[2][3][4] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial effects.[2][5][6][7] However, the very features that make the oxazole scaffold so attractive can also lead to unintended off-target interactions, a critical consideration in drug development that can result in adverse effects or toxicity.[8][9]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of oxazole-based compounds. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in making informed decisions for lead optimization and candidate selection.
The Imperative of Selectivity Profiling
Predicting potential safety liabilities early in the drug discovery process is integral for selecting a lead compound.[8] Off-target interactions can lead to a host of adverse drug reactions (ADRs), and identifying these liabilities early allows for selectivity-focused structure-activity relationship (SAR) studies.[3][8] This proactive approach aims to mitigate off-target effects while preserving or enhancing the compound's potency at its primary target.[8] Both in silico and in vitro methods are powerful tools in this endeavor, often used in a tiered and complementary fashion.
A Multi-Faceted Approach to Profiling
A robust cross-reactivity assessment employs a combination of computational and experimental techniques. This integrated strategy provides a more comprehensive understanding of a compound's selectivity profile, from broad, early-stage screening to more focused, in-depth analysis.
In Silico Profiling: The First Line of Defense
Computational methods offer a rapid and cost-effective means to predict potential off-target interactions before a compound is even synthesized or screened experimentally. These approaches leverage the vast amount of existing biological and chemical data to identify potential liabilities.
Key In Silico Methodologies:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.[10]
-
2D and 3D Chemical Similarity Searching: Compares the structure of the query oxazole compound against databases of compounds with known biological activities.
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features required for binding to a particular target.
-
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate chemical structure with biological activity.[10]
-
-
Structure-Based Approaches: These methods utilize the 3D structure of potential off-target proteins.[10]
-
Molecular Docking: Predicts the preferred orientation of a compound when bound to a protein target.
-
Binding Site Similarity Analysis: Compares the ligand-binding site of the primary target with those of other proteins to identify structurally similar pockets that the oxazole compound might also bind to.[11]
-
A hierarchical computational workflow can be employed to systematically screen for potential off-target interactions.
Caption: In silico workflow for predicting off-target interactions.
In Vitro Profiling: Experimental Validation
While computational methods are excellent for hypothesis generation, in vitro assays are essential for confirming and quantifying off-target interactions.[9][12] These experimental screens provide concrete data on a compound's activity against a panel of biologically relevant targets.
Common In Vitro Profiling Panels:
-
Kinase Panels: Protein kinases are a large family of enzymes that are common off-targets for many drugs.[13][14][15] Profiling against a broad panel of kinases is crucial, especially for oxazole-based compounds designed as kinase inhibitors.[16][17][18]
-
GPCR Panels: G-protein coupled receptors are another major class of drug targets and off-targets.
-
Ion Channel Panels: Interactions with ion channels can lead to significant safety issues, particularly cardiotoxicity.
-
Nuclear Receptor Panels: These receptors are involved in the regulation of gene expression and can be modulated by small molecules.
-
Enzyme Panels: A variety of other enzymes, such as cytochrome P450s (CYPs), can be inhibited by drug candidates, leading to drug-drug interactions.[8]
The choice of panel and assay format depends on the specific compound and its intended therapeutic area. Commercial services offer comprehensive safety screening panels that cover a wide range of targets.[19][20]
Comparative Analysis of Oxazole-Based Compounds
To illustrate the importance of cross-reactivity profiling, let's consider a hypothetical case study comparing three oxazole-based PIM-1 kinase inhibitors. PIM-1 is a serine/threonine kinase implicated in various cancers.[13][14][15][21]
Table 1: Comparative Cross-Reactivity Profile of Hypothetical Oxazole-Based PIM-1 Inhibitors
| Compound | Primary Target (PIM-1) IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Kinase Y) IC50 (nM) | Off-Target 3 (GPCR Z) % Inhibition @ 1µM |
| OXA-001 | 15 | 250 | >10,000 | 12% |
| OXA-002 | 25 | 5,000 | >10,000 | 85% |
| OXA-003 | 10 | >10,000 | >10,000 | 5% |
Interpretation of Results:
-
OXA-001: Shows good potency for PIM-1 and reasonable selectivity against Kinase X. The low inhibition of GPCR Z suggests a lower risk of side effects mediated by this receptor.
-
OXA-002: While potent against PIM-1, it exhibits significant off-target activity at GPCR Z, which could be a major liability.
-
OXA-003: Demonstrates excellent potency and high selectivity against the tested off-targets, making it the most promising candidate for further development.
This comparative data highlights how subtle changes in the oxazole scaffold or its substituents can dramatically alter the cross-reactivity profile.[3]
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated protocols are essential.
Protocol 1: Kinase Selectivity Profiling using a Luminescent Assay
This protocol is adapted from commercially available kinase profiling systems and provides a general framework for assessing inhibitor selectivity.[17][22]
Objective: To determine the inhibitory activity of an oxazole-based compound against a panel of protein kinases.
Materials:
-
Kinase panel (e.g., Promega Kinase Selectivity Profiling System)[16][17]
-
Oxazole-based test compound
-
Appropriate kinase reaction buffer
-
ATP
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the oxazole-based compound in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: Add 1 µL of the diluted compound to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Initiation: Add 2 µL of the Kinase Working Stock (containing the specific kinase) to each well.
-
Substrate Addition: Add 2 µL of the ATP/Substrate Working Stock to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion and Future Perspectives
The oxazole scaffold will undoubtedly continue to be a valuable component in the medicinal chemist's toolbox.[2][23] A thorough understanding and proactive assessment of the cross-reactivity of oxazole-based compounds are paramount for the successful development of safe and effective therapeutics.[24] The integrated use of in silico and in vitro profiling methods, as outlined in this guide, provides a robust framework for identifying and mitigating potential off-target liabilities. As our knowledge of the biological target space expands and assay technologies become more sophisticated, our ability to design highly selective oxazole-based drugs will continue to improve.
References
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Source not available.
-
Recent advance in oxazole-based medicinal chemistry. (2018). PubMed. Retrieved from [Link]
-
Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). PubMed. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH. Retrieved from [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers. Retrieved from [Link]
-
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). Lawrence Livermore National Laboratory. Retrieved from [Link]
-
Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. (n.d.). ICE Bioscience. Retrieved from [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved from [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (n.d.). PLOS Computational Biology. Retrieved from [Link]
-
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. Retrieved from [Link]
-
Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. (2023). PubMed. Retrieved from [Link]
-
A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). NIH. Retrieved from [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). PMC - NIH. Retrieved from [Link]
-
Protein Kinase Selectivity Profiling Using Microfluidic Mobility Shift Assays. (n.d.). Springer Nature. Retrieved from [Link]
-
PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (n.d.). Bentham Science. Retrieved from [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. Retrieved from [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (n.d.). ResearchGate. Retrieved from [Link]
-
PIM kinase inhibitors: Structural and pharmacological perspectives. (2019). PubMed. Retrieved from [Link]
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. (2024). Source not available.
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]
-
SAR of 1,3,4-oxadiazole-2(3H)-thione derivative as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design. (2014). PubMed. Retrieved from [Link]
-
Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. Retrieved from [Link]
-
Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (n.d.). PMC - NIH. Retrieved from [Link]
-
Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (n.d.). PubMed. Retrieved from [Link]
-
Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. (2022). Frontiers. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. Retrieved from [Link]
-
Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 17. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 18. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 21. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-1,3-oxazole-4-carboxylic Acid
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-1,3-oxazole-4-carboxylic acid, a heterocyclic compound that, like many specialized reagents, requires careful management from cradle to grave. Our approach is grounded in established safety protocols and regulatory compliance, ensuring a self-validating system of laboratory safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, the immediate safety of laboratory personnel is paramount. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3][4].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes[3][5].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use[1].
-
Body Protection: A lab coat and closed-toe shoes are required to protect against skin contact[3].
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash[1][6][7].
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundation of a safe disposal program.
-
Designate a Waste Stream: Establish a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless their compatibility is certain[3][7]. Incompatible wastes can lead to dangerous chemical reactions. Specifically, avoid mixing with strong bases, oxidizing agents, or reactive metals[1][3].
Step 2: Container Management
The integrity and suitability of the waste container are crucial to prevent leaks and spills.
-
Container Material: Use a container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) is a suitable choice[3][8]. Avoid metal containers, as acids can be corrosive[8].
-
Container Condition: The container must be in good condition, with a secure, leak-proof lid[3][6].
-
Filling Capacity: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills during handling and transport[8][9].
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste"[3][10][11].
-
Full Chemical Name: Write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas[7].
-
Hazard Identification: The label should also indicate the specific hazards, such as "Corrosive" and "Irritant"[11].
Step 4: Storage (Satellite Accumulation Area)
Designated storage areas for hazardous waste are known as Satellite Accumulation Areas (SAAs)[6][10].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[10][12].
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks[7][8].
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste[3][6][7].
Step 5: Final Disposal
The final disposal of the hazardous waste must be handled by a licensed waste disposal company[3].
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of generation.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent[4]. Sweep up the absorbed material and place it in a labeled hazardous waste container[1].
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | [8][9] |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste | [11][12] |
| pH for Drain Disposal (Not Applicable for this compound) | Between 5.0 and 12.5 for certain dilute aqueous solutions | [6] |
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Building a culture of safety is a continuous process, and the diligent management of chemical waste is a cornerstone of that endeavor.
References
-
Managing Hazardous Chemical Waste in the Lab. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Waste Management: The New Regulations. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Ethoxy-1,3-oxazole-4-carboxylic acid
As a novel or uncharacterized compound, 2-Ethoxy-1,3-oxazole-4-carboxylic acid lacks a specific Safety Data Sheet (SDS). This guide provides a robust safety framework by analyzing its constituent functional groups: the oxazole ring, the carboxylic acid moiety, and the ethoxy group. This proactive approach, known as "Hazard Assessment by Proxy," is a cornerstone of safe laboratory practice when dealing with new chemical entities.
The recommendations below are synthesized from established safety protocols for these chemical classes to ensure a high margin of safety for all personnel.
Hazard Assessment by Proxy: Understanding the Risks
A rigorous assessment of this compound's potential hazards is derived from its structure:
-
Carboxylic Acid Group (-COOH): This group confers acidic properties. While generally weak acids, carboxylic acids can be corrosive or irritating to the skin and eyes.[1] Inhalation of dust or aerosols can also lead to respiratory irritation.
-
Oxazole Ring: The parent oxazole is a flammable liquid that can cause severe skin burns and eye damage.[2] Various derivatives are documented as skin, eye, and respiratory irritants.[3][4][5] Therefore, the compound should be treated as a potential irritant and corrosive.
-
Ethoxy Group (-OCH2CH3): This ether linkage is generally less reactive than those in aliphatic ethers. However, the overall flammability of the parent oxazole warrants caution regarding ignition sources.[2]
Based on this analysis, the compound should be handled as a substance that is potentially corrosive to skin and eyes, irritating to the respiratory tract, and may be flammable.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. All PPE must be inspected for integrity before each use.[6]
Eye and Face Protection
Direct contact with the eyes could cause serious damage.[7]
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all handling operations.[8]
-
High-Risk Operations: When handling larger quantities (>5 g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[9][10]
Skin and Body Protection
Preventing dermal contact is critical, as the compound is presumed to be a skin irritant or corrosive.[2][3]
-
Gloves: Standard disposable nitrile gloves (minimum 5-mil thickness) provide splash protection for handling small quantities.[11][12] However, because nitrile has poor resistance to some ethers and concentrated acids, for prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended.[13][14] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This coat should be kept fully buttoned to provide maximum coverage.[12]
-
Additional Protection: For operations involving large quantities, a chemically resistant apron should be worn over the lab coat.[10] Closed-toe shoes are mandatory in the laboratory at all times.[12]
Respiratory Protection
If the compound is a fine powder or if aerosols could be generated, respiratory protection is necessary to prevent irritation.[3][5]
-
Engineering Controls: First and foremost, handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Respirator: If work outside a fume hood is unavoidable or during a spill cleanup, a properly fitted half-mask respirator with cartridges approved for organic vapors and acid gases (e.g., Type ABEK-P2) is required.[15]
PPE Selection Summary
The following table summarizes the required PPE for different laboratory scenarios involving this compound.
| Operation | Scale | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | < 1 g | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Weighing/Handling Solid | > 1 g | Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Preparing Solutions | < 100 mL | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | > 100 mL | Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Spill Cleanup | Any | Goggles & Face Shield | Neoprene or Butyl Gloves (over Nitrile) | Lab Coat & Apron | Half-Mask Respirator (ABEK-P2) |
Safe Handling Workflow
This workflow provides a step-by-step guide for safely handling the compound, integrating the PPE requirements at each stage.
Caption: Workflow for handling this compound.
Spill, Exposure, and Disposal Procedures
Emergency Procedures
Immediate and correct action is vital in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[2] Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing the appropriate PPE (see table above), cover the spill with a neutral absorbent material (such as sodium bicarbonate for an acid). Sweep up the material, place it in a sealed, labeled container, and treat it as hazardous waste.[5]
Waste Disposal Plan
All waste must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions and the first rinse of any glassware in a labeled, sealed, and chemically compatible waste container.[16] Do not mix with incompatible waste streams like bases or strong oxidizers.[17][18]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service.[2] Do not pour any amount down the drain.[16]
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Capot Chemical. (2009). MSDS of 4-Oxazolecarboxylic acid. [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]
-
University of California, Riverside. Safe Storage. [Link]
-
Extension Publications. (2016). Pat-6: Personal Protective Equipment for Pesticide Applicators. [Link]
-
CP Lab Safety. Glove Compatibility. [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
-
Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
University of Toronto Scarborough. chemical handling and storage section 6. [Link]
-
Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. [Link]
-
Royal Brinkman. Personal protective equipment for crop protection. [Link]
-
Pesticide Environmental Stewardship. Personal Protective Equipment. [Link]
-
Wikipedia. Oxazole. [Link]
-
Environment, Health and Safety. Hand Protection Chemical Resistance Guide. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]
-
Princeton EHS. Trash Disposal. [Link]
-
PMC - NIH. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]
-
Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. download.basf.com [download.basf.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 10. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. gloves.com [gloves.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. ehs.berkeley.edu [ehs.berkeley.edu]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
